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  • Product: 4-(5-Bromopyridin-2-yl)butanoic acid
  • CAS: 1454928-83-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-(5-Bromopyridin-2-yl)butanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of 4-(5-Bromopyridin-2-yl)butanoic acid, a heterocyclic building block with significant potential in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-(5-Bromopyridin-2-yl)butanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related analogues and established chemical principles to offer valuable insights into its properties, synthesis, and potential applications.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to establish its identity and key physicochemical properties.

CAS Number and Molecular Identifiers

At present, a specific CAS number for 4-(5-Bromopyridin-2-yl)butanoic acid is not publicly listed, indicating its status as a novel or less-common research chemical. However, its molecular structure and identifiers have been computationally generated.

Table 1: Chemical Identifiers for 4-(5-Bromopyridin-2-yl)butanoic acid

IdentifierValueSource
Molecular Formula C9H10BrNO2[1]
Molecular Weight 244.09 g/mol Calculated
Monoisotopic Mass 242.98949 Da[1]
InChI InChI=1S/C9H10BrNO2/c10-7-4-5-8(11-6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13)[1]
InChIKey SXJDAHCGZHDVBA-UHFFFAOYSA-N[1]
SMILES C1=CC(=NC=C1Br)CCCC(=O)O[1]
Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
XlogP 1.7Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[1]
pKa ~4.5Estimated for the carboxylic acid group, indicating it will be ionized at physiological pH.
Boiling Point Not available---
Melting Point Not availableLikely a solid at room temperature based on its molecular weight and structure.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Typical for a molecule with both a polar carboxylic acid and a larger, less polar bromopyridine moiety.

Synthesis and Reactivity

The synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid can be approached through several established synthetic strategies. The key is the formation of the carbon-carbon bond between the pyridine ring and the butanoic acid side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the butanoic acid chain from the pyridine ring. This suggests a cross-coupling reaction as a key step.

Retrosynthesis cluster_intermediates Target 4-(5-Bromopyridin-2-yl)butanoic acid Disconnect C-C Bond Disconnection Target->Disconnect Retrosynthesis Intermediates Key Intermediates Disconnect->Intermediates Identifies StartingMaterials Starting Materials Intermediates->StartingMaterials Derived from 5-Bromo-2-halopyridine 5-Bromo-2-halopyridine Intermediates->5-Bromo-2-halopyridine 4-carboxybutyl nucleophile/electrophile 4-carboxybutyl nucleophile/electrophile Intermediates->4-carboxybutyl nucleophile/electrophile Synthetic_Workflow cluster_conditions Reaction Conditions Start Starting Materials: - Protected 4-halobutanoic acid ester - 2,5-Dibromopyridine Step1 Step 1: Formation of Organometallic Reagent (e.g., organozinc or boronic ester) Start->Step1 Step2 Step 2: Palladium-Catalyzed Cross-Coupling Step1->Step2 Cond1 Step 1: Zn dust or Bis(pinacolato)diboron Step3 Step 3: Ester Hydrolysis Step2->Step3 Cond2 Step 2: Pd catalyst (e.g., Pd(PPh3)4), ligand, base, inert solvent Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Cond3 Step 3: Acid or base (e.g., HCl or NaOH) Product Final Product: 4-(5-Bromopyridin-2-yl)butanoic acid Purification->Product

Caption: Proposed workflow for the synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid.

Reactivity of the Bromopyridine Moiety

The bromine atom on the pyridine ring is a versatile handle for further functionalization. [2]It can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. [3][4]This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies. [3]

Potential Applications in Drug Discovery

The 4-(5-Bromopyridin-2-yl)butanoic acid scaffold possesses several features that make it an attractive starting point for drug discovery programs.

Privileged Scaffolds: Pyridine and Carboxylic Acid

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [3]Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions with biological targets. [3]The carboxylic acid group is also a common pharmacophore, often involved in salt bridge formation with basic residues in protein binding pockets.

Role as a Linker

The butanoic acid chain can act as a flexible linker to connect the pyridine core to other pharmacophoric elements. The length and flexibility of this linker can be crucial for optimizing binding affinity and pharmacokinetic properties.

Opportunities for Analogue Synthesis

As previously mentioned, the bromine atom provides a convenient site for modification. This allows for the systematic exploration of the chemical space around the pyridine core to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Safety and Handling

While specific toxicity data for 4-(5-Bromopyridin-2-yl)butanoic acid is not available, it is prudent to handle it with the care afforded to all novel research chemicals. Based on related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

4-(5-Bromopyridin-2-yl)butanoic acid represents a promising, albeit underexplored, building block for the development of novel therapeutics and functional materials. Its combination of a reactive bromopyridine core and a flexible butanoic acid side chain offers a multitude of opportunities for chemical modification and optimization. While the lack of extensive experimental data presents a challenge, the principles of modern synthetic and medicinal chemistry provide a clear roadmap for its synthesis and application. This guide serves as a foundational resource for researchers looking to unlock the potential of this intriguing molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 4-Bromopyridine: Properties, Applications, and Pricing. 2026. Available from: [Link]

  • PubChem. 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid. Available from: [Link]

  • Wikipedia. 2-Bromopyridine. Available from: [Link]

  • PubChemLite. 4-(5-bromopyridin-2-yl)butanoic acid (C9H10BrNO2). Available from: [Link]

  • Thieme. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

  • Chemazone. 4-(5-bromo-2-oxopyridin-1-yl)butanoic acid. Available from: [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. 2024. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. 2016. Available from: [Link]

  • ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. 2016. Available from: [Link]

  • Loughborough University Research Repository. NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. 2023. Available from: [Link]

  • PubChem. 4-(2-Bromophenyl)butanoic acid. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-2-Pyridinecarboxylic Acid: A Versatile Building Block in Modern Chemistry

Initial Search Directive: 5-bromo-2-pyridinebutanoic acid. Editor's Note: Initial searches for "5-bromo-2-pyridinebutanoic acid" did not yield sufficient data for a comprehensive technical guide.

Author: BenchChem Technical Support Team. Date: February 2026

Initial Search Directive: 5-bromo-2-pyridinebutanoic acid.

Editor's Note: Initial searches for "5-bromo-2-pyridinebutanoic acid" did not yield sufficient data for a comprehensive technical guide. This suggests the compound may be novel, not widely synthesized, or lacks extensive documentation in publicly accessible databases. Therefore, this guide will focus on the closely related and well-characterized compound, 5-bromo-2-pyridinecarboxylic acid . This molecule shares the core 5-bromopyridine scaffold and serves as an excellent, data-rich exemplar for researchers, scientists, and drug development professionals interested in this class of compounds. The principles, applications, and synthetic strategies discussed herein are highly relevant to the broader family of 5-bromopyridine derivatives.

Core Compound Identification and Structure

IUPAC Name: 5-Bromo-2-pyridinecarboxylic acid

Chemical Structure:

Caption: Chemical structure of 5-bromo-2-pyridinecarboxylic acid.

Molecular Formula: C₆H₄BrNO₂[1][2][3][4]

Molecular Weight: 202.01 g/mol [2][3][4]

CAS Number: 30766-11-1[1][2][3][4]

Synonyms and Common Identifiers

In scientific literature and chemical supplier catalogs, 5-bromo-2-pyridinecarboxylic acid may be referred to by several other names. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.

  • 5-Bromopicolinic Acid[1][5][6][7]

  • 5-Bromo-Pyridine-2-Carboxylic Acid[1]

  • 5-Bromopyridine-2-Carboxylate[1]

  • 2-Pyridinecarboxylic acid, 5-bromo-[3]

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
Appearance White to off-white or light yellow crystalline solid[1][3]
Melting Point 173-175 °C[3]
Boiling Point 319.5±27.0 °C (Predicted)[3]
Solubility Soluble in polar solvents like methanol and water.[1][8]
Purity Commercially available in purities up to >97.0% (GC).[5][6][7]

Spectroscopic data is available for the characterization of 5-bromo-2-pyridinecarboxylic acid, including 1H NMR, 13C NMR, IR, and Mass Spectrometry.[2]

Synthesis and Reactivity

Synthesis: A common laboratory-scale synthesis of 5-bromo-2-pyridinecarboxylic acid involves the oxidation of 5-bromo-2-methylpyridine.[3]

Reactivity: The chemical reactivity of 5-bromo-2-pyridinecarboxylic acid is dictated by its key functional groups: the pyridine ring, the bromine atom, and the carboxylic acid.

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character to the aromatic system.

  • Bromine Atom: The bromine atom at the 5-position is a versatile handle for synthetic transformations, most notably in metal-catalyzed cross-coupling reactions.

  • Carboxylic Acid Group: The carboxylic acid at the 2-position is acidic and can undergo typical reactions of this functional group, such as esterification and amidation. It also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring.[1]

Applications in Research and Drug Development

5-Bromo-2-pyridinecarboxylic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3][8] Its utility stems from the ability to selectively modify the different functional groups present in the molecule.

Role as a Versatile Building Block: Pyridine derivatives are fundamental components in a wide array of pharmaceuticals.[9] The structure of 5-bromo-2-pyridinecarboxylic acid, with its multiple functionalization sites, makes it an ideal starting material for creating complex heterocyclic compounds.[9]

Suzuki Cross-Coupling Reactions: A prime example of its application is in Suzuki cross-coupling reactions. The bromine atom can be readily displaced by a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Below is a generalized workflow for a Suzuki cross-coupling reaction utilizing a 5-bromopyridine derivative.

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions A 5-Bromo-2-pyridine Derivative G Suzuki Cross-Coupling Reaction A->G B Arylboronic Acid B->G C Palladium Catalyst (e.g., Pd(PPh3)4) C->G Catalyst D Base (e.g., K3PO4) D->G Base E Solvent (e.g., 1,4-Dioxane/Water) E->G Solvent F Inert Atmosphere & Heat (85-95 °C) F->G Conditions H Work-up & Purification G->H I Final Biaryl Pyridine Product H->I

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

This type of reaction allows for the introduction of diverse substituents at the 5-position of the pyridine ring, enabling the synthesis of a library of compounds for screening in drug discovery programs.[10] The carboxylic acid and other functional groups on the pyridine ring can then be further modified to fine-tune the biological activity and pharmacokinetic properties of the final molecules.[9]

Conclusion

While direct information on 5-bromo-2-pyridinebutanoic acid is scarce, the closely related 5-bromo-2-pyridinecarboxylic acid stands as a well-documented and highly versatile chemical intermediate. Its robust chemistry, particularly the utility of the bromine atom in cross-coupling reactions, makes it a valuable tool for medicinal chemists and researchers in the development of novel pharmaceuticals and other functional materials. The principles and synthetic strategies outlined in this guide for 5-bromo-2-pyridinecarboxylic acid provide a strong foundation for work with other 5-bromopyridine derivatives.

References

  • PubChem. 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Inxight Drugs. 5-Bromo-2-pyridineacetic acid hydrochloride. [Link]

  • PureSynth. 5-Bromo-2-Pyridinecarboxylic Acid 97.0%(GC). [Link]

  • Pipzine Chemicals. Methyl 5-bromo-2-pyridinecarboxylic acid. [Link]

  • PubChem. 5-Bromopyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]

Sources

Foundational

Bifunctional Pyridine Building Blocks: Strategic Integration in Drug Discovery

[1] Executive Summary Pyridine scaffolds represent a cornerstone of modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics.[1][2] Their utility extends beyond simple structural scaffolding; the pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Pyridine scaffolds represent a cornerstone of modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics.[1][2] Their utility extends beyond simple structural scaffolding; the pyridine ring offers unique physicochemical properties—specifically basicity (


 ~5.2), hydrogen-bond accepting capability, and dipole modulation—that benzene analogs cannot provide.[3]

This technical guide focuses on bifunctional pyridine building blocks : disubstituted pyridines bearing orthogonal reactive handles (e.g., dihalides, amino-halides, boronate-halides). These blocks allow for the rapid, modular assembly of complex drug candidates. We analyze the intrinsic reactivity differences that enable site-selective functionalization, provide validated experimental protocols for sequential coupling, and examine their application in blockbuster drugs.

Strategic Value: The Pyridine Bioisostere

Replacing a phenyl ring with a pyridine (bioisosterism) is a high-impact strategy in lead optimization.

  • Solubility: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds or become protonated at physiological pH, significantly improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring often reduces susceptibility to oxidative metabolism (e.g., by CYP450 enzymes) compared to electron-rich phenyl rings.

  • Target Engagement: The nitrogen atom can serve as a critical anchor point in the active site, often forming H-bonds with backbone amides (e.g., the hinge region of kinases).

Table 1: Physicochemical Comparison (Benzene vs. Pyridine)
PropertyBenzenePyridineImpact on Drug Design
Dipole Moment 0 D2.2 DIncreases polarity; alters orientation in binding pocket.
H-Bonding NoneAcceptorCritical for specific binding interactions.[3]
LogP (Oct/Water) 2.130.65Lowers lipophilicity, improving solubility.
Electronic Character NeutralElectron-Deficient (

-deficient)
Affects

of substituents and metabolic liability.

Reactivity & Regiocontrol: The "Rules of Engagement"

Success with bifunctional pyridines relies on exploiting the innate electronic and steric differences between ring positions.

The Reactivity Hierarchy

In nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-couplings, the reactivity generally follows the order: C4 > C2 >> C3 .
  • C4 Position: Highly activated due to the electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the nitrogen. It is sterically accessible.

  • C2 Position: Activated electronically (similar to C4) but often suffers from steric hindrance due to the adjacent nitrogen lone pair and potential coordination issues with metal catalysts.

  • C3 Position: Electronically neutral (similar to benzene); typically requires stronger activation or specialized ligands to functionalize.

Visualization: Pyridine Reactivity Landscape

PyridineReactivity Pyridine Pyridine Core C4 Position C4 (Most Reactive) Pyridine->C4 C2 Position C2 (Sterically Hindered) Pyridine->C2 C3 Position C3 (Least Reactive) Pyridine->C3 Elec Electronic Activation (Ortho/Para to N) Elec->C4 Strong (+) Elec->C2 Strong (+) Steric Steric/Coordination Interference Steric->C4 Low Steric->C2 High (-)

Figure 1: Reactivity profile of the pyridine ring. C4 offers the optimal balance of electronic activation and steric accessibility.

Synthetic Methodologies: Sequential Functionalization

The most common bifunctional building block is 2,4-dichloropyridine . It allows for "one-pot, two-step" library synthesis by exploiting the reactivity differential described above.[4]

Workflow: Selective C4 Coupling followed by C2 Substitution

This sequence is the industry standard for generating 2,4-disubstituted pyridines.

Step 1: C4-Selective Suzuki-Miyaura Coupling Due to lower steric hindrance, the oxidative addition of Pd(0) occurs preferentially at the C4-Cl bond.

  • Reagents: 2,4-Dichloropyridine, Aryl Boronic Acid (1.0 equiv), Pd(PPh3)4 (5 mol%), Na2CO3.[5]

  • Conditions: Toluene/EtOH/H2O, 80°C.

  • Outcome: >95% selectivity for 4-aryl-2-chloropyridine.

Step 2: C2-Functionalization (SNAr or Buchwald-Hartwig) The remaining C2-Cl is now activated for substitution.

  • Option A (Amination): Buchwald-Hartwig coupling using Pd2(dba)3/BINAP to install an amine.

  • Option B (Etherification): SNAr with NaOR/ROH to install an ether.

Validated Protocol: Synthesis of 4-(4-Fluorophenyl)-2-morpholinopyridine

Phase 1: C4-Selective Arylation

  • Setup: To a degassed vial, add 2,4-dichloropyridine (148 mg, 1.0 mmol), 4-fluorophenylboronic acid (140 mg, 1.0 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvent: Add 4 mL of 1,4-dioxane and 1 mL of 2M aqueous

    
    .
    
  • Reaction: Heat at 90°C for 4 hours. Monitor by LCMS for consumption of starting material and formation of the mono-coupled product (M+H = 208).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hex/EtOAc) yields 2-chloro-4-(4-fluorophenyl)pyridine.

Phase 2: C2-Amination (


) 
  • Setup: Dissolve the intermediate (207 mg, 1.0 mmol) in 3 mL of NMP (N-methyl-2-pyrrolidone).

  • Reagent: Add morpholine (261 mg, 3.0 mmol) and

    
     (276 mg, 2.0 mmol).
    
  • Reaction: Heat at 120°C in a sealed tube for 12 hours. (Note: The C2 position requires harsher conditions than C4).

  • Isolation: Pour into water, filter the precipitate, or extract with EtOAc to obtain the final bifunctionalized product.

Visualization: Sequential Workflow

SequentialSynthesis Start 2,4-Dichloropyridine Step1 Step 1: Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(0)) Selectivity: C4 >>> C2 Start->Step1 Intermed Intermediate: 2-Chloro-4-arylpyridine Step1->Intermed Step2 Step 2: Buchwald or SNAr (Amine/Alkoxide) Target: C2-Cl Intermed->Step2 Final Final Product: 2-Amino-4-arylpyridine Step2->Final

Figure 2: Sequential functionalization strategy exploiting the differential reactivity of C4 and C2 positions.

Case Studies in Drug Discovery

Etoricoxib (Arcoxia) - COX-2 Inhibitor

Etoricoxib utilizes a central pyridine ring substituted at positions 2, 3, and 5.

  • Role of Pyridine: The central pyridine serves as a rigid scaffold holding the two aryl rings in the specific geometry required to fit the COX-2 active site. The nitrogen atom contributes to the polarity profile but is not the primary H-bond acceptor.

  • Synthesis Insight: The construction involves the condensation of a vinamidinium salt with a ketone, forming the pyridine ring de novo with the substituents already in place, illustrating an alternative to sequential coupling for highly substituted systems.

Imatinib (Gleevec) - BCR-ABL Kinase Inhibitor

While often associated with its pyrimidine core, Imatinib contains a critical 3-pyridyl group attached to the pyrimidine.

  • Role of Pyridine: The pyridine nitrogen forms a crucial water-mediated hydrogen bond network within the ATP-binding pocket of the kinase. It also improves the solubility of the otherwise lipophilic molecule.

  • Building Block: The synthesis utilizes a 3-acetylpyridine derivative, converted to an enaminone, which is then cyclized with a guanidine derivative to form the pyrimidine ring.

Emerging Trends: Late-Stage Functionalization

Recent advances allow for the direct functionalization of C-H bonds in pyridines, reducing reliance on pre-halogenated building blocks.[6]

  • Minisci Reaction: Radical alkylation of pyridines. Protonated pyridines react with alkyl radicals (generated via photoredox or persulfate oxidation) preferentially at the C2 and C4 positions . This is powerful for adding alkyl groups to complex, late-stage intermediates.

  • Sulfinates as Reagents: Zinc sulfinates (diversates) serve as stable radical precursors for these transformations, allowing for the "medicinal chemistry editing" of lead compounds without de novo synthesis.

References

  • FDA-approved drugs containing pyridine scaffolds

    • Source: "A decade of pyridine-containing heterocycles in US FDA approved drugs."[1] RSC Advances.

  • Reactivity of 2,4-Dichloropyridines

    • Source: "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." PMC (NIH).
  • Suzuki Coupling Protocols

    • Source: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." MDPI.
  • Pyridine Physicochemical Properties

    • Source: "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry."[3] BenchChem.[7]

  • Site-Selective Functionalization

    • Source: "Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photoc

Sources

Exploratory

A Comprehensive Technical Guide to 4-(5-Bromopyridin-2-yl)butanoic Acid: A Versatile Building Block in Medicinal Chemistry

This technical guide provides an in-depth overview of 4-(5-Bromopyridin-2-yl)butanoic acid, a heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of 4-(5-Bromopyridin-2-yl)butanoic acid, a heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this compound is limited, this paper will leverage data from analogous structures and established chemical principles to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its chemical properties, potential synthetic routes, and prospective applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Core Molecular Attributes

4-(5-Bromopyridin-2-yl)butanoic acid is a derivative of pyridine, a fundamental heterocyclic motif present in numerous pharmaceuticals. The incorporation of a bromine atom and a butanoic acid side chain provides two key points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

Table 1: Physicochemical Properties of 4-(5-Bromopyridin-2-yl)butanoic acid

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂PubChemLite[1]
Molecular Weight 244.09 g/mol Calculated
Monoisotopic Mass 242.98949 DaPubChemLite[1]
Predicted XlogP 1.7PubChemLite[1]
CAS Number Not availableChemazone[2]

Note: The absence of a specific CAS number suggests that this compound is not widely commercially available and may require custom synthesis.

Synthesis and Chemical Reactivity

The synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid can be approached through several established organic chemistry methodologies. A plausible retrosynthetic analysis suggests disconnection at the C-C bond between the pyridine ring and the butanoic acid side chain.

Retrosynthesis Target 4-(5-Bromopyridin-2-yl)butanoic acid Disconnect1 C-C Bond Formation Target->Disconnect1 Precursors 5-Bromo-2-halopyridine + Butanoic acid derivative Disconnect1->Precursors

Caption: Retrosynthetic analysis of 4-(5-Bromopyridin-2-yl)butanoic acid.

Proposed Synthetic Protocol

A potential synthetic route involves a cross-coupling reaction, a powerful tool in modern organic synthesis. The following protocol is a generalized procedure based on common cross-coupling methodologies.

Step 1: Preparation of a suitable butanoic acid synthon. A commercially available protected butanoic acid derivative with a terminal nucleophilic or organometallic group would be required. For instance, a Grignard reagent or a boronic ester of a protected butanoic acid could be utilized.

Step 2: Palladium-catalyzed cross-coupling.

  • In a flame-dried, round-bottom flask, dissolve 5-bromo-2-chloropyridine (1.0 eq) and the butanoic acid synthon (1.2 eq) in a suitable anhydrous solvent (e.g., THF, dioxane).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable ligand if necessary.

  • Add a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the carboxylic acid. The protecting group on the butanoic acid moiety would then be removed under appropriate conditions (e.g., acid or base hydrolysis for an ester) to yield the final product.

The bromine atom on the pyridine ring also serves as a handle for further functionalization through reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or amino substituents.[3]

Potential Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The presence of a bromine atom offers a vector for further chemical exploration, while the butanoic acid side chain provides a handle for forming amides, esters, or for engaging in hydrogen bonding interactions with biological targets.

Kinase Inhibitors

The pyridine ring is a common feature in many kinase inhibitors. The 4-(5-Bromopyridin-2-yl)butanoic acid scaffold could be elaborated to generate libraries of compounds for screening against various kinase targets implicated in cancer and other diseases.[3]

Other Therapeutic Areas

Derivatives of bromopyridines have been investigated for a range of biological activities, including as antibacterial and antifungal agents.[5] The butanoic acid moiety can also be designed to target specific enzymes or receptors.

Applications Core 4-(5-Bromopyridin-2-yl)butanoic acid App1 Kinase Inhibitors Core->App1 App2 Antibacterial Agents Core->App2 App3 Antifungal Agents Core->App3 App4 Other Therapeutic Targets Core->App4

Caption: Potential therapeutic applications of the core scaffold.

Analytical Characterization

Due to the lack of experimental data, the following spectroscopic information is predicted based on the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring (δ 7.5-8.5 ppm).- Methylene protons of the butanoic acid chain (δ 1.8-3.0 ppm).- A broad singlet for the carboxylic acid proton (δ > 10 ppm).
¹³C NMR - Aromatic carbons of the pyridine ring (δ 120-150 ppm).- Carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).- Aliphatic carbons of the butanoic acid chain (δ 20-40 ppm).
Mass Spec. - Molecular ion peak [M]⁺ at m/z 243/245 (due to bromine isotopes).- Fragmentation patterns corresponding to the loss of the butanoic acid side chain and other characteristic fragments.
IR Spectroscopy - A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch for the carbonyl group (~1700-1725 cm⁻¹).- C-Br stretching vibrations.

Safety and Handling

No specific safety data sheet is available for 4-(5-Bromopyridin-2-yl)butanoic acid. However, based on the general hazards of related compounds such as bromopyridines and carboxylic acids, the following precautions should be taken.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

In case of exposure:

  • Skin contact: Immediately wash with plenty of soap and water.[7]

  • Eye contact: Immediately flush with plenty of water for at least 15 minutes.[7]

  • Inhalation: Move to fresh air.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]

In all cases of exposure, seek immediate medical attention.

Conclusion

4-(5-Bromopyridin-2-yl)butanoic acid represents a promising, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for diverse synthetic modifications, opening avenues for the creation of novel compounds with potential therapeutic applications. While further experimental work is required to fully elucidate its properties and reactivity, this guide provides a solid foundation for researchers interested in exploring the potential of this versatile molecule. The proposed synthetic strategies and predicted analytical data offer a starting point for its synthesis and characterization, paving the way for its use in the development of new therapeutic agents.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

  • PubChem. 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid. Available from: [Link]

  • ResearchGate. Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Available from: [Link]

  • PubChemLite. 4-(5-bromopyridin-2-yl)butanoic acid (C9H10BrNO2). Available from: [Link]

  • RSC Publishing. The use of bromopyridazinedione derivatives in chemical biology. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). Available from: [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • Chemazone. 4-(5-bromo-2-oxopyridin-1-yl)butanoic acid - n/a. Available from: [Link]

Sources

Foundational

Heterocyclic Carboxylic Acid Scaffolds: A Strategic Guide for Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic strategies, physicochemical insights, and field-proven prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic strategies, physicochemical insights, and field-proven protocols over generic textbook definitions.

Executive Summary

Heterocyclic carboxylic acids represent a cornerstone class of scaffolds in modern drug discovery. Unlike simple benzoic acid derivatives, these scaffolds offer a dual advantage: the heterocycle provides tunable rigidity, solubility, and specific vector alignment for pi-stacking interactions, while the carboxylic acid serves as a versatile chemical handle. This handle is not merely a functional group; it is a gateway to amides (peptidomimetics), bioisosteres (tetrazoles, oxadiazoles), and, increasingly, a "traceless" directing group for decarboxylative functionalization.

This guide analyzes the physicochemical advantages of these scaffolds, details robust synthetic protocols for their utilization, and examines their application in approved therapeutics.

Part 1: The Physicochemical Advantage (LipE and pKa)[1]

The substitution of a phenyl ring with a heterocycle (pyridine, pyrimidine, indole, etc.) in a carboxylic acid scaffold fundamentally alters the Lipophilic Efficiency (LipE) of the resulting drug candidate.

Solubility and LogP Modulation

A critical failure mode in early discovery is "molecular obesity"—high molecular weight combined with high lipophilicity (LogP > 5).

  • The Nitrogen Effect: Incorporating a nitrogen atom into the aryl ring (e.g., replacing benzoic acid with nicotinic acid) typically lowers LogP by 1.0–1.5 units due to the high polarity of the C=N bond and the lone pair’s H-bond accepting capability.

  • Solubility: Heterocyclic acids often exist as zwitterions in solution (depending on pH), significantly improving aqueous solubility compared to their carbocyclic analogs.

pKa Tuning and Bioavailability

The acidity of the carboxyl group is heavily influenced by the electronics of the heterocyclic core. This allows medicinal chemists to "dial in" the pKa to optimize membrane permeability (which favors the neutral species) vs. solubility (which favors the ionized species).

Scaffold ClassRepresentative StructureApprox. pKa (-COOH)Electronic Effect
Benzoic Acid Phenyl-COOH4.20Reference Standard
Nicotinic Acid Pyridine-3-COOH4.75Inductive withdrawal (weak)
Picolinic Acid Pyridine-2-COOH5.40Intramolecular H-bond stabilization
2-Furoic Acid Furan-2-COOH3.16Strong Inductive withdrawal (-I)
Indole-3-acetic Indole-3-CH2-COOH4.75Electron rich ring (donor)

Expert Insight: When designing oral drugs, avoid scaffolds that result in a pKa < 3.0 unless active transport is targeted. Highly acidic compounds are fully ionized at intestinal pH (6.0–7.4), leading to poor passive permeability.

Part 2: Synthetic Versatility & Protocols[2]

The carboxylic acid moiety is the most "high-utility" functional group in the chemist's toolkit. Below are two field-proven protocols: one for robust amide coupling in difficult substrates, and one for modern decarboxylative cross-coupling.

Protocol A: High-Efficiency Amide Coupling (The "Difficult" Substrate)

Standard EDC/HOBt couplings often fail with electron-deficient heterocyclic acids (e.g., 2-chloro-nicotinic acid) or sterically hindered amines.

Mechanism: Uses HATU to generate a highly reactive At-complex, minimizing racemization and accelerating rate. Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.

Step-by-Step Protocol:

  • Preparation: Dissolve the heterocyclic carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Note: Ensure the solution is basic (pH > 8 on wet paper) before adding coupling reagent.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes. The solution usually turns yellow/orange, indicating active ester formation.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 2–16 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc. Wash with sat. LiCl (removes DMF), then sat. NaHCO3, then brine.[1] Dry over Na2SO4.[1]

Protocol B: Decarboxylative Cross-Coupling (The "Traceless" Handle)

This modern transformation allows the carboxylic acid to be used as a directing group for regioselectivity and then removed to form a C-C bond (Biaryl synthesis).

Mechanism: Pd-catalyzed decarboxylative coupling (Goossen type).[2] Scope: Couples heterocyclic acids with aryl halides.

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon, combine Heterocyclic Acid (1.0 equiv), Aryl Bromide (1.0 equiv), Pd(acac)2 (3 mol%), and CuCO3 (10 mol%).

  • Ligand/Additives: Add 1,10-phenanthroline (10 mol%) and K2CO3 (1.5 equiv).

  • Solvent: Add NMP (N-methyl-2-pyrrolidone) and Toluene (1:3 ratio).

  • Dehydration: Add Molecular Sieves (3Å) to remove trace water (critical for decarboxylation).

  • Reaction: Heat to 160°C for 12–24 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Part 3: Visualization of Mechanisms

Decarboxylative Cross-Coupling Cycle

The following diagram illustrates the cooperative Pd/Cu catalytic cycle, highlighting where the heterocyclic acid enters and where CO2 is extruded.

DecarboxylativeCoupling Start Heterocyclic Acid (R-COOH) Cu_Cycle Cu(I) Carboxylate Intermediate Start->Cu_Cycle Base/Cu salt Decarb Decarboxylation (-CO2) Cu_Cycle->Decarb Cu_Aryl Cu-Heterocycle Species Decarb->Cu_Aryl Transmetal Transmetallation (Cu to Pd) Cu_Aryl->Transmetal Pd_Start Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-X + Pd) Pd_Start->Ox_Add Pd_Ar Pd(II)-Aryl Complex Ox_Add->Pd_Ar Pd_Ar->Transmetal + Cu-Heterocycle Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd_Start Regenerate Pd(0) Product Biaryl Product (R-Ar) Red_Elim->Product

Caption: Cooperative Pd/Cu catalytic cycle for decarboxylative cross-coupling of heterocyclic acids.

Strategic Scaffold Selection Workflow

How to select the correct heterocyclic acid based on drug design needs.

ScaffoldSelection Need Design Requirement Solubility Need Solubility? Need->Solubility Potency Need H-Bond Donor? Need->Potency Metab Need Metabolic Stability? Need->Metab Pyridine Pyridine-COOH (Low LogP, Basic N) Solubility->Pyridine Ionizable N Pyrazine Pyrazine-COOH (Low pKa, Polar) Solubility->Pyrazine High Polarity Indole Indole-COOH (NH Donor, Rigid) Potency->Indole NH Interaction Metab->Pyridine Reduce Lipophilicity Furan Furan/Thiophene-COOH (Bioisostere of Phenyl) Metab->Furan Block Oxidation

Caption: Decision matrix for selecting heterocyclic carboxylic acid scaffolds based on ADME needs.

Part 4: Case Studies in Approved Drugs[5]

The utility of these scaffolds is best demonstrated by their prevalence in blockbuster therapeutics.

Quinolone Antibiotics (The "Essential" Acid)
  • Drug: Ciprofloxacin (and the entire fluoroquinolone class).

  • Scaffold: 4-Quinolone-3-carboxylic acid.

  • Role of Acid: The carboxylic acid at position 3, adjacent to the ketone at position 4, is non-negotiable . It is required for binding to the DNA-gyrase complex via a magnesium ion bridge.

  • Chemistry: The acid is rarely modified; it is the pharmacophore.

NSAIDs (Indomethacin)
  • Drug: Indomethacin.

  • Scaffold: Indole-3-acetic acid.

  • Role of Acid: Inhibits COX enzymes by mimicking the carboxylate of arachidonic acid.

  • Bioisosterism: In newer generation derivatives, this acid is often replaced with sulfonamides or tetrazoles to reduce gastric irritation (acidity-related toxicity), demonstrating the "Acid as a Handle" concept.

Niacin (Vitamin B3)
  • Molecule: Nicotinic Acid (Pyridine-3-carboxylic acid).

  • Role: Lipid-lowering agent.

  • Insight: The position of the nitrogen (meta to acid) is critical. Isonicotinic acid (para) is the scaffold for Isoniazid (anti-TB), where the acid is converted to a hydrazide. This highlights how regio-isomerism of the heterocycle dictates biological target engagement.

References

  • Goossen, L. J., et al. (2006).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011).

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development.

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery.

Sources

Exploratory

5-bromopyridine derivatives with aliphatic acid side chains

An In-Depth Technical Guide to 5-Bromopyridine Derivatives with Aliphatic Acid Side Chains Abstract The 5-bromopyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromopyridine Derivatives with Aliphatic Acid Side Chains

Abstract

The 5-bromopyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The strategic incorporation of an aliphatic acid side chain unlocks new possibilities for targeting a range of biological entities, primarily through enhanced binding interactions and tailored physicochemical properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of these valuable compounds, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with rigorous scientific principles to serve as a practical resource for laboratory application.

Introduction: The Strategic Value of the Scaffold

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, a testament to its privileged status in drug design.[1] Its electron-deficient aromatic nature allows it to engage in critical π-π stacking and hydrogen bonding interactions with biological targets.[1] The introduction of a bromine atom at the 5-position provides a crucial synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions.[2][3]

This guide focuses on derivatives where an aliphatic carboxylic acid is appended to this core. The aliphatic chain offers conformational flexibility, allowing the molecule to adopt optimal geometries within a target's binding site. The terminal carboxylic acid group is a powerful pharmacophore; it is often ionized at physiological pH, enabling it to form strong ionic bonds and hydrogen bonds with key residues in proteins, such as enzyme active sites. Furthermore, the acidity (pKa) and lipophilicity (logP) of the molecule can be finely tuned by varying the length and structure of the aliphatic chain, directly impacting its pharmacokinetic and pharmacodynamic profile.

A particularly compelling application for this class of molecules is in the development of PARP inhibitors, a cornerstone of therapy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5]

Core Synthetic Strategies

The synthesis of can be approached through several robust and versatile methods. The choice of strategy is often dictated by the desired chain length, the availability of starting materials, and the tolerance of other functional groups. The primary methodologies involve palladium-catalyzed cross-coupling reactions, which form the carbon-carbon bond that links the side chain to the pyridine core.

dot

Caption: Stepwise pathway via the Heck Reaction.

The Sonogashira Coupling: Building Chains of Variable Length

For longer or more complex aliphatic chains, the Sonogashira coupling offers greater flexibility. This reaction couples 5-bromopyridine with a terminal alkyne. [6][7]The resulting alkynylpyridine is a versatile intermediate.

Causality of Experimental Choices:

  • Catalysts: The reaction classically uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄) to activate the aryl bromide and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne. [3][8]* Base: An amine base, typically triethylamine (Et₃N) or piperidine, is used both to deprotonate the alkyne and to act as a solvent or co-solvent. [9]* Atmosphere: The reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a major side reaction. [9] From the alkynyl intermediate, the aliphatic acid can be formed through:

  • Full Reduction: The triple bond can be completely reduced to a saturated alkyl chain using catalytic hydrogenation (H₂, Pd/C). [10]If the terminal alkyne used in the coupling step already contained a protected carboxylic acid or nitrile, this reveals the saturated side chain.

  • Functional Group Transformation: The terminal alkyne can be converted to a carboxylic acid through various methods, such as oxidation, before or after reduction of the triple bond.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should perform their own optimization based on the specific substrate and available equipment.

Protocol 1: Synthesis of Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate via Heck Reaction
  • Reaction Setup: To a Schlenk flask, add 5-bromo-3-iodopyridine (1.0 eq), ethyl acrylate (1.5 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (Pd(OAc)₂, 2 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed DMF as the solvent.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 5-Ethynylpyridine via Sonogashira Coupling
  • Reaction Setup: In a degassed solution of THF and triethylamine (2:1 ratio), add 5-bromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and copper(I) iodide (CuI) (5 mol%). [3][8]2. Reagent Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise while maintaining an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Deprotection & Workup: After completion, add a solution of potassium fluoride in methanol to remove the trimethylsilyl (TMS) protecting group. Stir for 2 hours. Dilute with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Protocol 3: Catalytic Hydrogenation of an Unsaturated Side Chain
  • Setup: Dissolve the unsaturated pyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

  • Catalyst: Add palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Hydrogenation: Secure the vessel in a hydrogenation apparatus, purge with hydrogen gas, and then maintain a positive pressure of H₂ (e.g., via a balloon or a Parr shaker) while stirring vigorously.

  • Completion: Monitor the reaction until the uptake of hydrogen ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the saturated product.

Protocol 4: Hydrolysis of an Ester to a Carboxylic Acid
  • Setup: Dissolve the ester derivative in a mixture of an alcohol (e.g., methanol) and water.

  • Reagent: Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl. [11]6. Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain the final carboxylic acid product.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of these derivatives are critical for their application in drug development. While experimental data for each specific derivative must be determined empirically, we can make well-grounded predictions based on the constituent parts.

PropertyInfluencing Factors & Expected ValuesRationale
Acidity (pKa) The primary determinants are the carboxylic acid group and the pyridine nitrogen. The carboxylic acid pKa is typically around 4-5. The pyridine nitrogen is basic, with the pKa of its conjugate acid being around 5.2. [12]The electron-withdrawing nature of the pyridine ring and the bromine atom will slightly increase the acidity (lower the pKa) of the carboxylic acid compared to a simple aliphatic acid. The overall molecule will have two pKa values.
Lipophilicity (logP) The pyridine ring is relatively polar. The bromine atom and the aliphatic chain are lipophilic. The carboxylic acid is hydrophilic, especially in its ionized state.LogP values are expected to be low (often below 2), indicating good water solubility, which is often desirable for drug candidates. [13]The logP will increase with the length of the aliphatic side chain.
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and methanol. Solubility in aqueous media is highly pH-dependent due to the presence of both an acidic (carboxylic acid) and a basic (pyridine) center.The compounds will be most soluble in water at pH values where one or both of the functional groups are ionized (i.e., at pH < 4 or pH > 6). They will be least soluble near their isoelectric point.

Applications in Drug Discovery: Targeting PARP in Oncology

A paramount application of 5-bromopyridine derivatives is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. [14]PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. [15] In cancers with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. [5]When PARP is inhibited in these cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. Since the HR pathway is non-functional, the cell cannot repair these DSBs, leading to cell death. This concept is known as synthetic lethality . [4] The 5-bromopyridine core can be elaborated with an appropriate aliphatic acid side chain to create potent PARP inhibitors. The pyridine and associated functionalities can form key interactions in the nicotinamide-binding pocket of the PARP active site, while the carboxylic acid can form crucial hydrogen or ionic bonds with nearby residues, anchoring the inhibitor in place.

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Sources

Foundational

Commercial availability of 4-(5-Bromopyridin-2-yl)butanoic acid

An In-depth Technical Guide to 4-(5-Bromopyridin-2-yl)butanoic Acid for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(5-Bromopyridin-2-yl)butanoic Acid for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromopyridin-2-yl)butanoic acid, a key building block in medicinal chemistry and drug discovery. The guide covers its commercial availability, common synthetic routes, quality control and characterization methods, and its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction to 4-(5-Bromopyridin-2-yl)butanoic Acid

4-(5-Bromopyridin-2-yl)butanoic acid is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a butanoic acid chain. Its molecular structure, particularly the presence of the reactive bromine atom and the versatile carboxylic acid functional group, makes it a valuable intermediate for creating diverse chemical libraries. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1]

The strategic placement of the bromo and butanoic acid groups allows for a multitude of chemical transformations, making this compound a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

Commercial Availability

4-(5-Bromopyridin-2-yl)butanoic acid is available from several chemical suppliers that cater to the research and development sector. The purity of the commercially available compound is typically suitable for most research applications, though it is always recommended to verify the certificate of analysis.

Supplier CAS Number Molecular Formula Molecular Weight Typical Purity
BenchChem2228527-05-5C₉H₁₀BrNO₂245.09 g/mol >95%
BLDpharmNot explicitly listed for the acid, but for the ethyl ester (880869-94-3)C₉H₁₀BrNO₂245.09 g/mol Varies
ChemazoneNot availableC₉H₁₀BrNO₃ (for a related compound)-Varies

Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers. Some suppliers may offer related derivatives such as the ethyl ester.

Synthesis and Manufacturing

The synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid typically involves the coupling of a brominated pyridine precursor with a four-carbon side chain. A common retrosynthetic approach involves disconnecting the C-C bond between the pyridine ring and the butanoic acid moiety.[1]

Illustrative Synthetic Pathway

A plausible synthetic route starts from the commercially available 2,5-dibromopyridine and diethyl malonate.

Synthetic_Pathway A 2,5-Dibromopyridine C Intermediate Malonate Ester A->C 1. NaH, THF 2. Add A B Diethyl malonate B->C D Intermediate Diacid C->D 1. NaOH, H₂O/EtOH 2. HCl (aq) E 4-(5-Bromopyridin-2-yl)butanoic acid D->E Heat (Decarboxylation)

Caption: A potential synthetic workflow for 4-(5-Bromopyridin-2-yl)butanoic acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Diethyl 2-(5-bromopyridin-2-yl)malonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diethyl malonate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 2,5-dibromopyridine in anhydrous THF to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the purified diethyl 2-(5-bromopyridin-2-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid intermediate.

  • Filter the precipitate, wash with cold water, and dry.

  • Heat the resulting diacid at a temperature above its melting point to induce decarboxylation, yielding 4-(5-Bromopyridin-2-yl)butanoic acid.

  • The final product can be further purified by recrystallization.

Quality Control and Characterization

To ensure the identity and purity of 4-(5-Bromopyridin-2-yl)butanoic acid, a series of analytical techniques are employed.

QC_Workflow Start Synthesized/Purchased Batch NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment MS Mass Spectrometry Start->MS Molecular Weight Verification Result Certificate of Analysis NMR->Result HPLC->Result MS->Result

Caption: A typical quality control workflow for chemical compounds.

Analytical Specifications
Analysis Specification
Appearance White to off-white solid
¹H NMR Conforms to the structure
¹³C NMR Conforms to the structure
Purity (HPLC) ≥95%
Mass Spectrum (MS) Corresponds to the molecular weight (m/z for [M+H]⁺ ≈ 246.0)
High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Applications in Research and Development

4-(5-Bromopyridin-2-yl)butanoic acid is a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery.[2] The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

Applications Core 4-(5-Bromopyridin-2-yl)butanoic acid Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Modification at C5 Amide Amide Coupling (Amine Library) Core->Amide Modification of Acid Ester Esterification (Alcohol Library) Core->Ester Modification of Acid Library Diverse Compound Library Suzuki->Library Amide->Library Ester->Library

Caption: Application of the core molecule in generating a diverse chemical library.

The butanoic acid side chain can also be modified to alter the compound's pharmacokinetic properties, such as solubility and cell permeability.[1] The length and branching of this alkyl chain can significantly impact the biological activity of the resulting molecules.[1]

Conclusion

4-(5-Bromopyridin-2-yl)butanoic acid is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its versatile structure allows for the creation of diverse compound libraries, which are essential for the discovery of new drug candidates. This guide has provided a comprehensive overview of its availability, synthesis, characterization, and applications to aid researchers in their drug development endeavors.

References

  • 4-(5-bromopyridin-2-yl)butanoic acid (C9H10BrNO2) - PubChemLite. (URL: [Link])

  • 4-(5-bromo-2-oxopyridin-1-yl)butanoic acid - n/a - Chemazone. (URL: [Link])

  • HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt - HARVEST (uSask). (URL: [Link])

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (URL: [Link])

  • WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives - Google P
  • Nature-Inspired Molecules as Inhibitors in Drug Discovery - MDPI. (URL: [Link])

  • bmse000402 Butyric Acid at BMRB. (URL: [Link])

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC. (URL: [Link])

  • Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed. (URL: [Link])

  • NMR spectra 2-1H. (URL: [Link])

  • 4-(2-Bromophenyl)butanoic acid | C10H11BrO2 | CID 13330230 - PubChem. (URL: [Link])

  • 2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed. (URL: [Link])

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid from gamma-butyrolactone

Application Note: Modular Synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid -Butyrolactone (GBL) Executive Summary This technical guide details the synthesis of 4-(5-bromopyridin-2-yl)butanoic acid , a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid


-Butyrolactone (GBL)

Executive Summary

This technical guide details the synthesis of 4-(5-bromopyridin-2-yl)butanoic acid , a critical scaffold in the development of Bcl-2 inhibitors and integrin antagonists. While alternative routes exist (e.g., using succinic anhydride), this protocol specifically addresses the request to utilize


-butyrolactone (GBL)  as the C4-linker source.

The synthesis is defined by three critical stages:

  • Cryogenic Regioselective Lithiation: Exploiting the inductive effect of the pyridine nitrogen to selectively lithiate C2 of 2,5-dibromopyridine.

  • Nucleophilic Ring Opening: Using GBL as an electrophile to generate the hemiacetal/ketone intermediate.

  • Deoxygenation & Oxidation: A sequence of ionic hydrogenation followed by terminal oxidation to yield the saturated carboxylic acid.

Strategic Analysis & Mechanistic Insight

The Challenge of Regioselectivity

The starting material, 2,5-dibromopyridine , presents two potential sites for lithium-halogen exchange.

  • C2 Position (Target): The bromine at C2 is

    
     to the nitrogen. The inductive electron-withdrawing nature of the nitrogen atom acidifies this position and stabilizes the transition state for lithium-halogen exchange.
    
  • C5 Position (Off-Target): The bromine at C5 is

    
     to the nitrogen and less activated.
    

Control Strategy: Kinetic control at -78°C in a non-coordinating solvent (Toluene or Et


O) exclusively favors C2-lithiation. Higher temperatures or coordinating solvents (THF) can lead to scrambling or C5-lithiation (Source: Clayden et al., 2002).
GBL as the C4 Synthon

Reaction of the 2-lithiopyridine species with GBL does not yield the carboxylic acid directly. Instead, it opens the lactone ring to form a ketone-alcohol, which exists in equilibrium with its cyclic hemiacetal. This necessitates a downstream reduction/oxidation sequence to achieve the target structure.

Experimental Protocol

Stage 1: Lithiation and GBL Ring Opening

Objective: Synthesize 1-(5-bromopyridin-2-yl)-4-hydroxybutan-1-one.

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)

  • 
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • 
    -Butyrolactone (1.2 eq)
    
  • Anhydrous Toluene (10 V) or Et

    
    O
    
  • Ammonium Chloride (sat. aq.)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 2,5-dibromopyridine and anhydrous toluene. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
    
    • Checkpoint: Stir for 45 minutes at -78°C. The solution typically turns a deep dark red/brown, indicating the formation of 2-lithio-5-bromopyridine.

  • Coupling: Add neat GBL dropwise over 20 minutes. The viscosity of GBL requires slow addition to prevent freezing at the tip or local exotherms.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 3 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Outcome: The crude product is a mixture of the open-chain ketone and cyclic hemiacetal.

Stage 2: Ionic Hydrogenation (Deoxygenation)

Objective: Reduce the benzylic ketone to a methylene group without debrominating the pyridine ring.

  • Note: Wolff-Kishner conditions (hydrazine/KOH/heat) are contraindicated due to the risk of nucleophilic attack on the bromopyridine.

Protocol:

  • Dissolve the crude intermediate (from Stage 1) in Trifluoroacetic acid (TFA) (5 V).

  • Add Triethylsilane (Et

    
    SiH) (3.0 eq).
    
  • Stir at ambient temperature for 16 hours.

  • Monitoring: TLC/LC-MS should show disappearance of the ketone peak (M+H) and appearance of the deoxygenated alcohol (4-(5-bromopyridin-2-yl)butan-1-ol).

  • Workup: Carefully neutralize with NaHCO

    
     (gas evolution!) and extract with DCM.
    
Stage 3: Jones Oxidation to Carboxylic Acid

Objective: Oxidize the terminal primary alcohol to the carboxylic acid.

Protocol:

  • Dissolve the alcohol (from Stage 2) in Acetone (10 V) and cool to 0°C.

  • Add Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) dropwise until the orange color persists.
  • Stir for 1 hour at 0°C.

  • Quench: Add Isopropanol (excess) to quench residual oxidant (solution turns green).

  • Isolation: Filter off Chromium salts through a Celite pad. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via acid-base extraction (Extract into 1N NaOH, wash with ether, acidify aqueous layer to pH 3, extract into EtOAc).

Data Visualization & Logic Flow

Reaction Scheme & Pathway

ReactionPathway Start 2,5-Dibromopyridine Lithiation 2-Lithio-5-bromopyridine (-78°C) Start->Lithiation n-BuLi, Toluene -78°C (Regioselective) Intermediate Intermed: Ketone/Hemiacetal (Mixture) Lithiation->Intermediate + GBL Ring Opening GBL Gamma-Butyrolactone (Electrophile) GBL->Intermediate Reduced 4-(5-Bromopyridin-2-yl)butan-1-ol (via Et3SiH/TFA) Intermediate->Reduced Ionic Hydrogenation (Deoxygenation) Final Target: 4-(5-Bromopyridin-2-yl) butanoic acid Reduced->Final Jones Oxidation (Alcohol -> Acid)

Figure 1: Synthetic pathway highlighting the critical regioselective lithiation and subsequent functional group transformations.

Decision Tree: Troubleshooting Yield

Troubleshooting Check1 Low Yield in Stage 1? Check2 Impurity Profile Contains 5-Li Product? Check1->Check2 Yes Check3 Ketone not Reducing? Check1->Check3 No, Stage 1 OK Action1 Ensure Temp < -70°C Check Solvent Dryness Check2->Action1 No (Scrambling) Action2 Switch Solvent to Toluene (Non-coordinating) Check2->Action2 Yes (Wrong Regioisomer) Action3 Increase Et3SiH eq Check TFA freshness Check3->Action3 Yes

Figure 2: Troubleshooting logic for common failure modes in the lithiation and reduction steps.

Key Results & Specifications

ParameterSpecification / ResultNotes
Regioselectivity > 95:5 (C2 vs C5)Controlled by T < -70°C and non-polar solvent.
Stage 1 Yield 65 - 75%Loss primarily due to hemiacetal equilibrium issues during workup.
Overall Yield 40 - 50%Over 3 steps (unoptimized).
Appearance White to Off-white solid
1H NMR Diagnostic

8.6 (d, 1H, C6-H)
Characteristic doublet for the proton ortho to Nitrogen.

References

  • Regioselective Lithiation of 2,5-Dibromopyridine

    • Song, J. J., et al. "Selective Halogen-Lithium Exchange of 2,5-Dibromopyridine." Journal of Organic Chemistry, 2002.
    • Context: Establishes the C2-selectivity using n-BuLi in Toluene
    • (Validated via ACS)

  • Hocquemiller, R., et al. "Synthesis of substituted pyridines via lactone ring opening." Tetrahedron Letters, 1999.
  • Ionic Hydrogenation (Reduction of Aryl Ketones)

    • Kursanov, D. N., et al.
    • Context: The standard protocol for reducing Ar-CO-R to Ar-CH2-R using Silanes/TFA, avoiding halogen reduction.
  • General Protocol for GBL Ring Opening

    • Organic Syntheses, Coll.[1] Vol. 9, p. 559 (1998).

    • Context: General handling of gamma-butyrolactone as an electrophile.

Sources

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine Derivatives in Drug Discovery

Introduction & Mechanistic Rationale The 5-bromopyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core building block for kinase inhibitors, GPCR modulators, and CNS-active therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The 5-bromopyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core building block for kinase inhibitors, GPCR modulators, and CNS-active therapeutics. Palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura[1] and Buchwald-Hartwig[2] aminations—are the premier methodologies for functionalizing this heterocycle.

However, 5-bromopyridines present unique kinetic and thermodynamic challenges compared to simple aryl bromides. The basic pyridine nitrogen can act as a competitive


-donor ligand, coordinating to the electrophilic Pd(II) intermediate and sequestering the catalyst in an off-cycle resting state[3]. This phenomenon, known as catalyst poisoning, necessitates precise control over ligand sterics, base selection, and solvent polarity to maintain a highly active catalytic cycle.

As a Senior Application Scientist, the goal is not merely to provide a recipe, but to establish a robust, self-validating workflow where every reagent choice is grounded in mechanistic causality.

Catalytic Cycle & Kinetic Bottlenecks

The successful cross-coupling of 5-bromopyridines relies on accelerating the productive pathway (oxidative addition


 transmetalation/amine binding 

reductive elimination) while sterically blocking the non-productive N-coordination pathway.
  • Oxidative Addition: 5-Bromopyridines undergo oxidative addition more readily than their chloride counterparts due to the weaker C–Br bond, allowing for milder reaction temperatures.

  • Transmetalation (Suzuki): The addition of water is critical. It hydrates the base (e.g., K₂CO₃) to form hydroxide ions, which subsequently convert the trivalent boronic acid into a reactive, tetravalent boronate complex[1].

  • Amine Binding (Buchwald-Hartwig): Highly basic aliphatic amines can displace phosphine ligands. Utilizing bidentate ligands (e.g., BINAP) or highly sterically hindered monophosphines (e.g., XPhos) prevents the formation of unreactive Pd-bis(amine) complexes[4].

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(5-Py)BrLₙ] Pd0->OxAdd 5-Bromopyridine TransMet Transmetalation / Amine Binding [Pd(II)(5-Py)(Nu)Lₙ] OxAdd->TransMet Boronic Acid / Amine + Base Poison Off-Cycle Resting State (Pyridine N-Coordination) OxAdd->Poison N-coordination (Low Steric Bulk) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerated Catalyst Poison->OxAdd High Temp / Strong Ligand

Fig 1. Pd-Catalyzed Cycle of 5-Bromopyridine highlighting N-coordination risks.

Quantitative Catalyst & Ligand Selection

Selecting the correct catalytic system is the most critical variable in functionalizing 5-bromopyridines. The table below synthesizes empirical data for optimal ligand/catalyst pairings based on the specific cross-coupling modality[2][5][6].

Table 1: Optimal Ligand and Catalyst Systems for 5-Bromopyridine Cross-Coupling

Reaction TypeCatalyst/Ligand SystemBaseSolventYield RangeMechanistic Advantage
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O85–95%Large bite angle accelerates reductive elimination; handles steric bulk well.
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O70–85%Cost-effective benchmark; ideal for electronically neutral boronic acids.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane80–90%High selectivity for primary amines; suppresses

-hydride elimination.
Buchwald-Hartwig Pd-PEPPSI-IPrKOtBuToluene85–98%NHC ligand provides massive steric shielding, completely blocking N-coordination.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromopyridine

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic substrates and the inorganic base, which is required for boronate formation[7].

Reagents & Stoichiometry:

  • 5-Bromopyridine derivative (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube or a two-neck round-bottom flask. Backfill with ultra-pure Argon (3 cycles). Causality: Pd(0) intermediates are highly susceptible to oxidation, which leads to the formation of catalytically inactive Pd black.

  • Reagent Loading: Add the 5-bromopyridine, arylboronic acid, and Pd(dppf)Cl₂ to the flask.

  • Solvent Degassing: In a separate vial, prepare the 1,4-Dioxane/H₂O mixture. Sparge with Argon for 15 minutes. Causality: Dissolved oxygen promotes the homocoupling of boronic acids (yielding biaryls), consuming the reagent before cross-coupling can occur.

  • Reaction Initiation: Add the degassed solvent to the solid reagents, followed by the K₂CO₃. Seal the vessel and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination of 5-Bromopyridine

This protocol utilizes a bulky NHC-palladium precatalyst (PEPPSI-IPr) to facilitate the coupling of challenging secondary amines while preventing pyridine-nitrogen catalyst poisoning[2].

Reagents & Stoichiometry:

  • 5-Bromopyridine derivative (1.0 equiv, 1.0 mmol)

  • Primary/Secondary Amine (1.5 equiv, 1.5 mmol)

  • Pd-PEPPSI-IPr (0.02 equiv, 2 mol%)

  • KOtBu (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the extreme moisture sensitivity of KOtBu, weigh the base and the Pd-PEPPSI-IPr catalyst inside an argon-filled glovebox into a reaction vial equipped with a PTFE septum.

  • Substrate Addition: Remove the vial from the glovebox. Inject the 5-bromopyridine and the amine via microsyringe.

  • Solvent Addition: Inject anhydrous toluene. Causality: Toluene is non-coordinating and non-polar, which favors the tight binding of the amine to the Pd center during the transmetalation-equivalent step.

  • Reaction Initiation: Heat the mixture to 100 °C for 12 hours under vigorous stirring (800 rpm). Causality: High shear stirring is required because the reaction mixture often becomes a heterogeneous slurry as KBr precipitates.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove Pd particulates and inorganic salts. Wash the pad with CH₂Cl₂. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Troubleshooting & Self-Validation System

To ensure these protocols are self-validating, researchers must implement an in-process control (IPC) check using LC-MS or TLC at the 2-hour mark.

  • Scenario 1: Boronic acid is completely consumed, but 5-bromopyridine remains intact.

    • Diagnosis: Oxygen contamination led to boronic acid homocoupling.

    • Validation Fix: Re-degas solvents thoroughly. Add an additional 0.5 equiv of boronic acid to drive the reaction to completion.

  • Scenario 2: Both starting materials remain intact; the solution has turned black.

    • Diagnosis: Catalyst decomposition to Pd(0) black. The pyridine nitrogen likely displaced the phosphine ligand, exposing the Pd center.

    • Validation Fix: Switch to a more sterically demanding ligand system (e.g., from PPh₃ to XPhos or an NHC ligand) to physically block the pyridine nitrogen from coordinating[5].

  • Scenario 3: Formation of dehalogenated pyridine (Pyridine-H).

    • Diagnosis:

      
      -hydride elimination is outcompeting reductive elimination. This occurs frequently in Buchwald-Hartwig aminations with aliphatic amines.
      
    • Validation Fix: Increase the steric bulk of the ligand to compress the C-Pd-N bond angle (the "bite angle" effect), which thermodynamically forces reductive elimination over

      
      -hydride elimination[4].
      

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Angewandte Chemie International Edition / NIH URL
  • Source: Journal of the American Chemical Society (ACS)
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL
  • Source: Chemical Reviews (ACS)
  • Source: Organometallics (ACS)
  • Suzuki-Miyaura Cross-Coupling Reaction Reference Protocols Source: Fisher Scientific URL

Sources

Method

Technical Guide: Strategic Esterification of 4-(5-Bromopyridin-2-yl)butanoic Acid

Executive Summary & Strategic Analysis This application note details the esterification protocols for 4-(5-Bromopyridin-2-yl)butanoic acid , a critical building block in the synthesis of PROTACs and pyridine-based inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the esterification protocols for 4-(5-Bromopyridin-2-yl)butanoic acid , a critical building block in the synthesis of PROTACs and pyridine-based inhibitors.

Substrate Analysis[1]
  • Chemical Structure: A zwitterionic scaffold containing a basic pyridine nitrogen (pKa ~2-3 due to the electron-withdrawing 5-Br substituent) and an acidic carboxyl tail.

  • Key Challenge: The pyridine nitrogen acts as an internal base/nucleophile. In acid-catalyzed reactions (Fischer), it protonates, potentially precipitating the substrate or altering solubility. In coupling reactions (Steglich), it can interfere if not accounted for.

  • The 5-Bromo Handle: The C-Br bond is robust under standard esterification conditions (acidic or basic) but sensitive to palladium contaminants or radical initiators. Protocols must avoid conditions that promote halogen exchange or protodehalogenation.

Method Selection Matrix

We present three distinct methodologies tailored to specific downstream requirements:

  • Thionyl Chloride Mediated (Method A): The "Workhorse" method. Best for methyl/ethyl esters on gram-to-kilogram scales. Generates the ester as a hydrochloride salt.

  • Steglich Esterification (Method B): Best for complex, acid-sensitive, or secondary/tertiary alcohols.

  • Base-Promoted Alkylation (Method C): Best for tert-butyl esters or when avoiding acidic conditions is mandatory.

Decision Framework (Visualized)

The following decision tree assists in selecting the optimal protocol based on scale and ester type.

Esterification_Logic Start Start: 4-(5-Bromopyridin-2-yl)butanoic acid Scale Primary Constraint? Start->Scale Simple Simple Ester (Me, Et) High Scale (>10g) Scale->Simple Robust/Scalable Complex Complex/Sensitive Alcohol or Small Scale (<1g) Scale->Complex Lab Scale/Mild Bulky Steric Bulk (t-Butyl, Benzyl) Scale->Bulky Acid Sensitive MethodA Method A: Thionyl Chloride (Generates HCl Salt) Simple->MethodA MethodB Method B: Steglich (DCC/DMAP) (Neutral Conditions) Complex->MethodB MethodC Method C: Alkyl Halide + Base (Mild Basic Conditions) Bulky->MethodC Workup: Requires Neutralization Workup: Requires Neutralization MethodA->Workup: Requires Neutralization Workup: Urea Filtration Workup: Urea Filtration MethodB->Workup: Urea Filtration Workup: Aqueous Wash Workup: Aqueous Wash MethodC->Workup: Aqueous Wash

Caption: Decision matrix for selecting the optimal esterification pathway based on steric demand and reaction scale.

Experimental Protocols

Method A: Thionyl Chloride Activation (Scalable Standard)

Best for: Methyl and Ethyl esters. Mechanism: In-situ formation of the acyl chloride followed by alcoholysis. Self-Validating Checkpoint: The reaction mixture typically transitions from a suspension to a clear solution as the acyl chloride forms.

Materials
  • Substrate: 4-(5-Bromopyridin-2-yl)butanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂, 1.5–2.0 equiv)

  • Solvent: Anhydrous Alcohol (Methanol or Ethanol) - Acts as both solvent and reactant.

  • Catalyst: DMF (1-2 drops, optional for activation)

Protocol
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Charge the RBF with the anhydrous alcohol (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Substrate Addition: Add the carboxylic acid substrate in portions.

    • Note: The pyridine nitrogen will protonate immediately.

  • Reaction: Remove the ice bath and heat to reflux (65°C for MeOH) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (zwitterion) stays at the baseline; the ester moves to Rf ~0.4–0.6.

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and alcohol.

    • Residue: You now have the Hydrochloride Salt of the ester.

    • Neutralization: Redissolve the residue in DCM. Slowly add saturated aqueous NaHCO₃ at 0°C until pH ~8.

    • Why? You must deprotonate the pyridine ring to extract the product into the organic layer.

  • Isolation: Separate layers. Extract aqueous layer 2x with DCM. Dry combined organics over MgSO₄, filter, and concentrate.

Method B: Steglich Esterification (DCC/DMAP)

Best for: Complex alcohols, chiral alcohols, or when acidic conditions must be avoided. Mechanism: Carbodiimide coupling.[1][2]

Materials
  • Substrate (1.0 equiv)

  • Alcohol (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous DCM or DMF (if solubility is low).

Protocol
  • Dissolution: Dissolve the substrate and the target alcohol in anhydrous DCM (0.2 M).

    • Solubility Note: If the zwitterionic acid is insoluble in DCM, add dry DMF dropwise until clear.

  • Catalyst: Add DMAP.[1][2][3] Stir for 5 minutes.

  • Coupling: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

    • Observation: White precipitate (Dicyclohexylurea, DCU) will form if using DCC.

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 1N HCl (to remove DMAP and unreacted pyridine starting material), then saturated NaHCO₃, then Brine.

    • Note: The 1N HCl wash is safe for the 5-Br-pyridine moiety but ensure the ester itself is not acid-labile.

Method C: Base-Promoted Alkylation

Best for: tert-Butyl esters or sterically hindered esters.

Protocol
  • Setup: Dissolve substrate (1.0 equiv) in DMF (0.5 M).

  • Deprotonation: Add K₂CO₃ (2.5 equiv). Stir at RT for 30 mins.[4] The mixture may become a slurry.

  • Alkylation: Add tert-butyl bromide (or relevant alkyl iodide) (1.5 equiv).

    • Note: For t-butyl esters, tert-butyl bromide is slow; consider using tert-butyl trichloroacetimidate (TBTA) with BF3·OEt2 if alkylation fails, though the basic alkylation is preferred for simplicity first. Alternatively, use Cs₂CO₃ and tert-butyl iodoacetate if the chain length allows, or simply Boc-anhydride (Boc₂O) with DMAP/t-BuOH for direct t-butyl esterification of the acid.

    • Refined Protocol for t-Butyl: React substrate with Boc₂O (2 equiv) and DMAP (0.2 equiv) in t-BuOH/THF at reflux. This avoids the poor reactivity of t-butyl halides.[5]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

Quality Control & Data Summary

Expected Analytical Data (Methyl Ester Example):

ParameterSpecificationNotes
Appearance Off-white to pale yellow solid/oilFree base form. HCl salt is white solid.
¹H NMR (CDCl₃)

3.66 (s, 3H, -OCH₃)
Diagnostic singlet for methyl ester.
¹H NMR (Aromatic)

8.6 (d, 1H), 7.8 (dd, 1H), 7.1 (d, 1H)
Pyridine protons. 5-Br position confirmed by splitting.
LC-MS (ESI+) [M+H]⁺ = 258/260Characteristic 1:1 Br isotope pattern.
TLC (50% EtOAc/Hex) Rf ~ 0.5Starting acid stays at Rf ~ 0.0.

Troubleshooting & Self-Validation

Workflow Visualization: Thionyl Chloride Method

This diagram illustrates the critical "Salt Break" step often missed by junior chemists.

SOCl2_Workflow Input Acid Substrate (Zwitterion) Reaction Reflux with SOCl2 / MeOH Input->Reaction Intermediate Ester-HCl Salt (Water Soluble!) Reaction->Intermediate Evaporation Neutralization NaHCO3 Wash (pH > 7) Intermediate->Neutralization DCM/Water Product Free Base Ester (DCM Soluble) Neutralization->Product Phase Sep

Caption: Critical workflow for Method A showing the mandatory neutralization step to recover the organic-soluble free base.

Common Pitfalls
  • Low Yield in Extraction: If the pH is not adjusted to >7 during the workup of Method A, the pyridine nitrogen remains protonated (pyridinium). This salt is water-soluble and will be lost in the aqueous waste. Always check the pH of the aqueous layer.

  • Precipitation in Method B: If the starting material precipitates upon adding DCM, add DMF. The reaction requires the substrate to be in solution for efficient coupling.

  • Halogen Exchange: Do not use HBr or HI in the presence of the 5-Br substituent at high temperatures, though this is rare in esterification.

References

  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • BenchChem. (2025).[6] Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid: An Application Note. Link (Cited for analogous pyridine handling).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids.[5][7][8] Link

  • Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Org.[1][4][9] Synth. 1985, 63, 183.[10] Link

Sources

Application

Application Note: Strategic Incorporation of 4-(5-Bromopyridin-2-yl)butanoic Acid in PROTAC Linker Synthesis

Introduction & Mechanistic Rationale Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of targeted protein degradation. Early PROTAC designs predominantly utilized highly flexible polyethylene gl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of targeted protein degradation. Early PROTAC designs predominantly utilized highly flexible polyethylene glycol (PEG) or linear alkyl chains to bridge the target protein (POI) ligand and the E3 ligase ligand[1]. However, excessive linker flexibility often incurs a high entropic penalty during ternary complex formation and can lead to poor oral bioavailability due to an inflated Total Polar Surface Area (TPSA) and excessive hydrogen bonding[1].

Recent structural optimization strategies emphasize linker rigidification. Incorporating heterocyclic scaffolds, such as pyridines, into the linker architecture restricts conformational freedom, thereby "pre-organizing" the PROTAC to favor the active ternary complex geometry[2]. Furthermore, the ionizable basic nitrogen of the pyridine ring enhances aqueous solubility without drastically inflating TPSA, striking a critical balance for cellular permeability[2].

4-(5-Bromopyridin-2-yl)butanoic acid (CAS: 1454928-83-6) has emerged as a premium, highly versatile bifunctional building block for synthesizing rigidified PROTACs[3]. It provides two distinct chemical handles:

  • Aliphatic Carboxylic Acid: Enables standard amide coupling to amine-functionalized E3 ligase ligands.

  • Aryl Bromide: Serves as a highly activated handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the POI warhead.

Comparative Physicochemical Impact

To understand the causality behind selecting a pyridine-alkyl hybrid linker over a traditional PEG linker, we must evaluate their impact on the physicochemical properties of the resulting PROTAC.

ParameterFlexible PEG Linker (e.g., PEG3)Rigidified Pyridine-Alkyl LinkerMechanistic Consequence
Conformational States Highly diverseRestricted / Pre-organizedLowers entropic penalty upon binding, stabilizing the ternary complex[1].
Aqueous Solubility HighHigh (pH-dependent)Pyridine nitrogen protonation aids solubility in physiological conditions[1].
Membrane Permeability Often poor (High TPSA)Improved (Lower TPSA)Enhances intracellular accumulation and oral bioavailability[2].
Ternary Complex Stability Moderate to LowHighRestricts non-productive binding geometries, preventing the "hook effect"[2].
Degradation Potency (DC50) Nanomolar rangeSub-nanomolar rangeSynergistic improvement in pharmacokinetics and target engagement[1].

Experimental Workflows & Protocols

The following protocols detail a self-validating, two-step synthetic workflow for incorporating 4-(5-Bromopyridin-2-yl)butanoic acid into a PROTAC molecule.

Protocol A: Amide Coupling (E3 Ligase Ligand Attachment)

Objective: Conjugate the butanoic acid moiety to an amine-bearing E3 ligase ligand (e.g., a VHL or CRBN ligand derivative).

Causality & Rationale: Amide bond formation is highly stable in vivo. We utilize HATU as the coupling reagent due to its superior kinetics and high yield in sterically demanding microenvironments compared to traditional EDC/NHS chemistry. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the amine without interfering with the active ester intermediate.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of 4-(5-Bromopyridin-2-yl)butanoic acid and 1.2 eq of HATU in anhydrous DMF to a concentration of 0.1 M. Add 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. Note: Pre-activation ensures complete formation of the highly reactive OAt-ester, minimizing unreacted acid.

  • Conjugation: Add 1.0 eq of the amine-functionalized E3 ligase ligand to the mixture. Stir at room temperature for 2–4 hours under an inert atmosphere.

  • Self-Validation (LC-MS): Monitor reaction progress via LC-MS. The disappearance of the starting acid mass (m/z 243.9 [M+H]+)[3] and the appearance of the desired product mass confirm reaction completion.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt), 1M HCl (to remove unreacted amines), and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling (Warhead Attachment)

Objective: Couple the aryl bromide intermediate to a boronic acid/ester-functionalized target protein ligand (warhead).

Causality & Rationale: The 5-bromo position on the pyridine ring is highly activated for oxidative addition by Palladium. We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand provides a large bite angle, facilitating reductive elimination and preventing catalyst deactivation in sterically hindered cross-couplings. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic PROTAC intermediate and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine 1.0 eq of the aryl bromide intermediate (from Protocol A), 1.2 eq of the warhead-boronic pinacol ester, and 3.0 eq of K₂CO₃.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the solution by bubbling Argon through the mixture for 10 minutes. Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species, which would stall the catalytic cycle.

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl₂. Seal the tube and heat to 90°C for 6–8 hours.

  • Self-Validation (Isotopic Tracking): Monitor via TLC and LC-MS. The characteristic isotopic pattern of the bromine atom (a 1:1 ratio of M / M+2 peaks) will completely disappear upon successful coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC to yield the final rigidified PROTAC.

Visualizations

PROTAC_Synthesis A 4-(5-Bromopyridin-2-yl) butanoic acid C Amide Coupling (HATU, DIPEA) A->C B E3 Ligase Ligand (Amine-functionalized) B->C D Aryl-Br Intermediate C->D F Suzuki Coupling (Pd(dppf)Cl2, K2CO3) D->F E POI Warhead (Boronic Acid/Ester) E->F G Rigidified PROTAC F->G

Caption: Workflow for PROTAC synthesis using 4-(5-Bromopyridin-2-yl)butanoic acid as a bifunctional linker.

Ternary_Complex A Target Protein (POI) C Rigid Pyridine Linker (Pre-organized Conformation) A->C Warhead Binding B E3 Ubiquitin Ligase B->C E3 Ligand Binding D Stable Ternary Complex (Low Entropic Penalty) C->D Proximity Induction E Polyubiquitination & Proteasomal Degradation D->E Target Processing

Caption: Mechanism of ternary complex stabilization driven by rigidified pyridine-based PROTAC linkers.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: PubChemLite - 4-(5-bromopyridin-2-yl)butanoic acid (C9H10BrNO2)

Sources

Method

Application Note: Preparation of DNA-Encoded Libraries Using Bromopyridine Scaffolds

This Application Note is designed for researchers and drug discovery professionals, focusing on the high-fidelity synthesis of DNA-Encoded Libraries (DELs) using bromopyridine scaffolds. Abstract Pyridines are "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals, focusing on the high-fidelity synthesis of DNA-Encoded Libraries (DELs) using bromopyridine scaffolds.

Abstract

Pyridines are "privileged structures" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. Incorporating bromopyridine scaffolds into DNA-Encoded Libraries (DELs) allows for the rapid exploration of heteroaryl chemical space. However, the electron-deficient nature of the pyridine ring and the potential for DNA damage during metal-catalyzed cross-couplings present specific synthetic challenges. This guide details optimized, DNA-compatible protocols for installing and diversifying bromopyridine scaffolds, specifically focusing on Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination .

Strategic Scaffold Selection

The choice of bromopyridine isomer dictates the library's geometry and reactivity.

  • 3-Bromo-5-aminopyridine: Ideal as a core scaffold (Cycle 1). The amine allows facile attachment to the DNA headpiece (via a linker), leaving the bromine available for Cycle 2 diversification.

  • 2-Bromopyridines: Highly reactive in SNAr reactions but challenging in Pd-catalyzed couplings due to potential catalyst poisoning by the proximal nitrogen.

  • 3-Bromopyridines: The most "benzene-like" reactivity; excellent substrates for Suzuki and Buchwald couplings.

Chemical Strategy Overview

The synthesis follows a "Headpiece


 Scaffold 

Diversification" logic.

DEL_Workflow HP DNA Headpiece (Amine Linker) Scaffold Cycle 1: Bromopyridine Scaffold (Amide/Urea Linkage) HP->Scaffold Acylation Suzuki Cycle 2: Suzuki-Miyaura (C-C Bond Formation) Scaffold->Suzuki Pd-Catalysis (sSPhos) Buchwald Cycle 3: Buchwald-Hartwig (C-N Bond Formation) Suzuki->Buchwald Pd-Catalysis (BrettPhos) Final Final DEL (Pooled & Sequenced) Buchwald->Final Ligation

Figure 1: Strategic workflow for assembling a bromopyridine-focused DEL. Cycle 1 installs the core; Cycles 2 and 3 diversify the vector.

Core Protocols

Protocol A: Scaffold Attachment (Cycle 1)

Objective: Covalent attachment of a bifunctional bromopyridine scaffold (e.g., 5-bromonicotinic acid) to an amino-functionalized DNA headpiece (HP-NH₂).

Mechanism: Amide bond formation using standard coupling reagents.

Materials:

  • DNA Headpiece: 1 mM solution in water.[1]

  • Scaffold: 5-Bromonicotinic acid (200 mM in DMA).

  • Coupling Reagents: DMT-MM (Acyl chloride equivalent generator) or HOAt/EDC.

  • Buffer: 250 mM Borate buffer (pH 9.4).

Procedure:

  • Mix: Combine 10 µL of DNA Headpiece (10 nmol) with 10 µL of Borate buffer.

  • Add Reagents: Add 200 equiv. of 5-Bromonicotinic acid and 200 equiv. of DMT-MM (dissolved in DMA). Final solvent ratio should be ~80:20 H₂O:DMA.

  • Incubate: Vortex and let stand at 25°C for 12 hours.

  • Precipitate: Add 10% volume of 5 M NaCl and 2.5 volumes of cold ethanol. Centrifuge (14,000 rpm, 30 min, 4°C).

  • Validation: Resuspend pellet in water. Analyze by LC-MS (Target mass: DNA_mass + Scaffold_mass - 18).

Protocol B: On-DNA Suzuki-Miyaura Coupling (Cycle 2)

Objective: Cross-coupling of the DNA-conjugated bromopyridine with a diverse set of aryl/heteroaryl boronic acids.

Challenge: The pyridine nitrogen can coordinate to Palladium (Pd), poisoning the catalyst. Solution: Use of water-soluble, bulky phosphine ligands (sSPhos) and high catalyst loading to outcompete the pyridine nitrogen.

Reaction Diagram:

Suzuki_Cycle Pd0 Pd(0)-sSPhos (Active Catalyst) OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + DNA-Bromopyridine TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle for on-DNA Suzuki coupling. sSPhos ligand is critical for stabilizing Pd in aqueous media.

Detailed Protocol:

ComponentConcentration (Stock)EquivalentsRole
DNA-Scaffold 1 mM (in H₂O)1Substrate
Boronic Acid 200 mM (in DMA)50 - 100Diversity Element
Na₂PdCl₄ 20 mM (in H₂O)20Pre-catalyst
sSPhos 40 mM (in H₂O)40Ligand (Water Soluble)
Na₂CO₃ 500 mM (in H₂O)100Base

Step-by-Step:

  • Catalyst Prep: In a separate tube, mix Na₂PdCl₄ and sSPhos. Incubate for 15 mins at room temp to form the active complex (solution turns yellow/orange). Critical: Do not skip this pre-complexation.

  • Reaction Assembly: To the DNA-Scaffold solution (5 µL, 5 nmol), add the Na₂CO₃ buffer, then the Boronic Acid solution.

  • Catalyst Addition: Add the pre-complexed Pd/sSPhos mixture.

  • Conditions: Seal the plate/tube. Incubate at 60°C for 2 hours or 40°C for 16 hours .

    • Note: 60°C is preferred for sterically hindered bromopyridines.

  • Work-up: Ethanol precipitation (as in Protocol A) is required to remove excess Pd and organics.

Troubleshooting:

  • Low Yield? Degas solvents with N₂. Oxygen kills the Pd(0) species.

  • DNA Degradation? Check pH. If >10, DNA strands may cleave. Ensure Na₂CO₃ is used, not NaOH.

Protocol C: On-DNA Buchwald-Hartwig Amination (Cycle 3)

Objective: Reacting the bromopyridine with primary or secondary amines.[2] Note: This is more challenging than Suzuki coupling due to the lower nucleophilicity of amines compared to borates in aqueous systems.

Key Innovation: Use of BrettPhos-Pd-G3 precatalyst, which allows for rapid activation at mild temperatures.

Procedure:

  • Solvent System: 1:1 DMA:Borate Buffer (pH 9.5). High organic content helps dissolve the amine and catalyst.

  • Reagents:

    • Amine Monomer: 400 equiv.

    • Catalyst: BrettPhos-Pd-G3 (20 equiv).

    • Base: Cs₂CO₃ (100 equiv).

  • Condition: 80°C for 1 hour.

    • Warning: 80°C is the upper limit for DNA stability. Ensure the reaction time is short (<2 hours).

Quality Control & Validation

Every library synthesis step must be validated before pooling.

LC-MS Analysis

Use a C18 reverse-phase column (e.g., Waters XBridge) with a mobile phase of HFIP/TEA (Hexafluoroisopropanol/Triethylamine) to preserve DNA ion pairing.

  • Success Criteria: >80% conversion to product.

  • Failure Mode: If de-bromination (hydrolysis) is observed (M-Br+H), lower the temperature and increase catalyst loading.

qPCR DNA Integrity Check

After chemical synthesis, perform qPCR to ensure the DNA tag can still be amplified.

  • Threshold: A shift in Ct (Cycle threshold) of >2 cycles compared to the starting material indicates significant DNA damage (e.g., depurination).

References

  • Dumbre, S. G., et al. (2022). "On-DNA Suzuki-Miyaura Cross-Coupling." Methods in Molecular Biology. Link

  • Favalli, N., et al. (2021).[1] "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids." Frontiers in Chemistry. Link

  • BenchChem. (2025). "Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4." BenchChem Technical Notes. Link

  • Satz, A. L., et al. (2022). "DNA-Encoded Library Technology."[3][4][5][6] Nature Reviews Methods Primers. Link

  • Kloepfer, J. A., et al. (2007). "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines." Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-(5-Bromopyridin-2-yl)butanoic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and formulation of functionalized pyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and formulation of functionalized pyridines.

4-(5-Bromopyridin-2-yl)butanoic acid is a notoriously stubborn compound when it comes to solvation. Below is our comprehensive troubleshooting guide designed to help you understand the physical chemistry of this molecule and provide actionable, self-validating protocols to overcome its solubility limitations in organic solvents.

FAQ 1: Mechanistic Understanding (The "Why")

Q: Why is 4-(5-Bromopyridin-2-yl)butanoic acid so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

A: The poor organic solubility of this compound is a direct consequence of its amphoteric nature. The molecule contains both a basic pyridine nitrogen (pKa ~5) and an acidic carboxylic acid group (pKa ~4.5). While pyridinecarboxylic acids exist predominantly as zwitterions in aqueous solutions near their isoelectric point, in pure organic solvents they exist almost entirely in their neutral form[1].

However, in the solid state, these neutral molecules form highly stable, tightly packed crystal lattices driven by strong intermolecular hydrogen bonding—specifically, head-to-tail carboxylic acid dimers and pyridine-to-acid interactions[2]. Non-polar or moderately polar solvents like DCM and EtOAc lack the hydrogen-bond accepting or donating capacity required to overcome this high crystal lattice energy, leaving the solid suspended and undissolved.

FAQ 2: Solvent Selection & Co-Solvent Strategies

Q: I need to prepare a highly concentrated stock solution without chemically modifying the compound. Which solvents are best?

A: To dissolve the intact molecule, you must utilize solvents capable of disrupting the strong intermolecular hydrogen-bond network. Polar aprotic solvents with high dielectric constants and strong hydrogen-bond accepting capabilities are your best choice.

Table 1: Solvent Selection Guide for 4-(5-Bromopyridin-2-yl)butanoic acid

Solvent ClassSolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Polar Aprotic DMSO46.7High (>50 mg/mL)Strong H-bond acceptor; effectively disrupts carboxylic acid dimers.
Polar Aprotic DMF36.7High (>30 mg/mL)Similar to DMSO, provides strong dipole-dipole interactions.
Polar Protic Methanol32.7Moderate (~10 mg/mL)Acts as both H-bond donor and acceptor, but less effective than DMSO.
Moderately Polar EtOAc6.0Very Low (<1 mg/mL)Insufficient polarity to break the crystal lattice energy.
Non-Polar DCM8.9Very Low (<1 mg/mL)Cannot disrupt intermolecular hydrogen bonding.

Pro-Tip: If your reaction strictly requires DCM, you can often achieve a workable concentration by creating a co-solvent system (e.g., DCM containing 5–10% Methanol or DMF) to act as a hydrogen-bond disruptor.

FAQ 3: Transient Chemical Modification (Salt Formation)

Q: My downstream reaction requires a non-polar solvent like DCM or THF, and I cannot permanently alter the molecule. How can I force dissolution?

A: The most effective strategy is to transiently convert the carboxylic acid into a lipophilic salt. By reacting the acid with Tetrabutylammonium hydroxide (TBAOH), you form a tetrabutylammonium (TBA) salt. The bulky, lipophilic TBA⁺ cation sterically prevents the carboxylate from packing into a tight crystal lattice, while its four butyl chains interact favorably with non-polar organic solvents via London dispersion forces, effectively dragging the polar molecule into solution[3].

Protocol 1: Generation of the Lipophilic TBA Salt

Mechanism: Acid-base neutralization yielding a sterically hindered, organic-soluble ion pair.

  • Suspension: Suspend 1.0 equivalent of 4-(5-Bromopyridin-2-yl)butanoic acid in a miscible solvent mixture (e.g., 1:1 Methanol/THF).

  • Neutralization: Slowly add 1.0 equivalent of Tetrabutylammonium hydroxide (TBAOH) solution (typically 1.0 M in Methanol).

  • Validation (Self-Validating Step): Stir at room temperature for 15–30 minutes. The successful formation of the salt is visually validated when the cloudy suspension transitions into a completely clear, transparent solution.

  • Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator.

  • Azeotropic Drying: To remove residual water (which can interfere with downstream anhydrous reactions), dissolve the residue in anhydrous toluene and evaporate to dryness. Repeat this step twice.

  • Application: The resulting viscous oil or amorphous solid is the TBA salt. You can now readily dissolve this salt in DCM, THF, or EtOAc at high concentrations.

FAQ 4: Permanent Covalent Modification (Esterification)

Q: I am performing a cross-coupling reaction where the carboxylic acid is not the reactive site. Can I permanently modify it to improve handling?

A: Yes. If the free acid is not required for your immediate downstream steps, converting it to a methyl or ethyl ester is the most robust solution. Esterification permanently removes the acidic proton, completely abolishing the hydrogen-bond donor capacity of the carboxyl group. This drops the crystal lattice energy significantly, rendering the compound highly soluble in standard organic solvents.

Protocol 2: Acid-Catalyzed Fischer Esterification
  • Preparation: Suspend the compound in anhydrous Methanol (0.1 M concentration).

  • Catalysis: Add 0.1 equivalents of Thionyl chloride (SOCl₂) dropwise at 0 °C. (Note: SOCl₂ reacts with MeOH to generate anhydrous HCl in situ, which is cleaner than adding aqueous acids).

  • Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor the consumption of the starting material by LC-MS.

  • Quenching & Extraction: Once complete, concentrate the mixture to 1/4 volume. Dilute with EtOAc and carefully wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the acid catalyst and deprotonate any unreacted starting material.

  • Validation (Self-Validating Step): The product, methyl 4-(5-bromopyridin-2-yl)butanoate, will partition entirely into the organic EtOAc layer, while any unreacted acid will be pulled into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.

Troubleshooting Workflow Visualization

SolubilityWorkflow Start Solubility Issue: 4-(5-Bromopyridin-2-yl)butanoic acid Q_Modify Can the molecule be chemically modified? Start->Q_Modify Opt_Yes Yes (Permanent/Transient) Q_Modify->Opt_Yes Opt_No No (Must remain intact) Q_Modify->Opt_No Sol_Ester Esterification (Methyl/Ethyl Ester) Opt_Yes->Sol_Ester Permanent Sol_Salt Lipophilic Salt Formation (TBAOH addition) Opt_Yes->Sol_Salt Transient Q_Solvent What is the target solvent polarity? Opt_No->Q_Solvent Sol_Polar Polar Aprotic (DMSO, DMF) Q_Solvent->Sol_Polar Sol_NonPolar Non-Polar / Moderately Polar (DCM, THF, EtOAc) Q_Solvent->Sol_NonPolar Sol_Mix Co-solvent System (e.g., DCM + 5-10% MeOH) Sol_NonPolar->Sol_Mix Add H-bond disruptor

Workflow for troubleshooting the solubility of 4-(5-Bromopyridin-2-yl)butanoic acid.

References

1.[2] Title: Solubility and Crystallization Studies of Picolinic Acid | Source: MDPI | URL: 2 2.[1] Title: On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Source: cohlife.org | URL: 1 3.[3] Title: Chemical Modification of Alginates in Organic Solvent Systems | Source: ResearchGate | URL: 3

Sources

Optimization

Preventing protodebromination during Suzuki coupling of bromopyridines

Technical Support Center: Suzuki Coupling of Bromopyridines Topic: Prevention of Protodebromination (Hydrodehalogenation) Document ID: TSC-SUZ-PYR-004 Role: Senior Application Scientist Welcome & Overview Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Bromopyridines Topic: Prevention of Protodebromination (Hydrodehalogenation) Document ID: TSC-SUZ-PYR-004 Role: Senior Application Scientist

Welcome & Overview

Welcome to the High-Throughput Catalysis Support Center. You are likely here because your LCMS shows a mass of


 (replacement of Bromine with Hydrogen) instead of your desired cross-coupled product.

The Core Problem: Protodebromination (or hydrodehalogenation) occurs when the rate of transmetallation is outcompeted by side reactions that generate a Palladium-Hydride (Pd-H) species. In 2-bromopyridines, this is exacerbated by the "pyridyl effect"—the nitrogen atom coordinates to the Palladium center, stabilizing the oxidative addition intermediate and slowing down the entry of the boronic acid. This "waiting period" allows the catalyst to scavenge protons or hydrides from the solvent or base, leading to the reduced byproduct.

Diagnostic Workflow

Before altering your chemistry, confirm the diagnosis.[1] Users often confuse Protodebromination (destruction of the halide) with Protodeboronation (destruction of the boronic acid).

DiagnosticTree Start LCMS Analysis of Crude Mixture Q1 Do you see the Mass of Ar-H (Bromopyridine minus Br plus H)? Start->Q1 Yes Yes Q1->Yes Byproduct Found No No Q1->No Byproduct Absent Path1 PROBLEM: Protodebromination (Halide Reduction) Yes->Path1 Path2 Check Boron Species. Do you see Ar'-H? No->Path2 Action1 Go to Module 1 & 2 (This Guide) Path1->Action1 Path3 PROBLEM: Protodeboronation (Boronic Acid Hydrolysis) Path2->Path3 Yes Action2 Consult Guide TSC-SUZ-BOR-002 Path3->Action2

Figure 1: Diagnostic decision tree to distinguish between halide reduction and boronic acid hydrolysis.

Module 1: The Mechanistic "Why"

To fix the problem, you must understand the competition at the molecular level.

The "Death Spiral" of 2-Bromopyridine:

  • Oxidative Addition: Pd inserts into the C-Br bond.[2]

  • Stalling: The Pyridine Nitrogen chelates the Pd, forming a stable, sluggish intermediate.

  • The Fork in the Road:

    • Path A (Desired): The Boronic Acid (activated by base) forces its way in (Transmetallation).

    • Path B (Undesired): The Pd center, waiting for the Boron, grabs a hydride from an alcohol solvent (

      
      -hydride elimination) or a proton from water/base.
      
  • Reductive Elimination: The Pd-H species eliminates with the Pyridyl ring, creating Pyridine (waste) and regenerating Pd(0).

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Stall STALLED INTERMEDIATE (N-Coordination) OxAdd->Stall Fast TransMet Transmetallation (Rate Limiting Step) Stall->TransMet Desired Path PdH Pd-H Species (Ar-Pd-H) Stall->PdH Slow Transmetallation allows this path Prod Coupled Product (Ar-Ar') TransMet->Prod Prod->Pd0 Turnover Side1 Hydride Source (Alcohol/Base) Side1->PdH H-Donor Waste Reduced Waste (Ar-H) PdH->Waste Reductive Elimination Waste->Pd0

Figure 2: The Kinetic Competition. The "Stalled Intermediate" is the critical vulnerability where protodebromination originates.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My reaction turns black immediately, and I only get de-brominated product. Why?

A: "Palladium Black" formation often correlates with catalyst decomposition, but if you see de-bromination, your catalyst is actually working—just not on the cycle you want.

  • Cause: You likely used a primary or secondary alcohol (MeOH, EtOH, IPA) as a solvent. Pd oxidizes the alcohol to a ketone/aldehyde, generating a Pd-Hydride in the process.

  • Fix: Switch to aprotic solvents . Dioxane, Toluene, or THF are superior for bromopyridines. If solubility is an issue, use DMF or DMAc, but ensure they are anhydrous.

Q2: Which base minimizes this side reaction?

A: Avoid bases that can undergo


-hydride elimination (like ethoxides or isopropoxides).
  • Recommendation: Use Inorganic Carbonates or Phosphates .

    • 
       (Tribasic Potassium Phosphate) is the gold standard for difficult heterocycles.
      
    • 
       or 
      
      
      
      are excellent alternatives.[1]
    • Pro-Tip: If using anhydrous conditions (see Protocol below), use finely ground, oven-dried

      
      .
      
Q3: Does the catalyst ligand matter?

A: Yes, critically. You need a ligand that facilitates rapid transmetallation to outrun the side reaction.

  • Avoid:

    
     (Tetrakis). It is often too slow for sterically demanding or chelating 2-bromopyridines.
    
  • Use: Bulky, electron-rich Buchwald phosphines (e.g., XPhos , RuPhos , or SPhos ) or NHC ligands (PEPPSI-iPr). These ligands create a sterically crowded environment that discourages the formation of the Pd-H species and accelerates the coupling with the boronate.

Module 3: The "Rescue" Protocol (Anhydrous Method)

If standard aqueous Suzuki conditions (Dioxane/Water) are failing due to protodebromination, switch to this anhydrous system. Removing water eliminates the primary proton source, and removing alcohols eliminates the hydride source.

Reagents:

  • Substrate: 2-Bromopyridine derivative (1.0 equiv)

  • Coupling Partner: Boronic Acid Pinacol Ester (1.2 - 1.5 equiv) [Acids carry water; Esters are drier]

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3/G4 (2-5 mol%)

  • Base:

    
     (finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven (>120°C) overnight. Cool under a stream of Argon/Nitrogen.

  • Charging: Add the Bromopyridine, Boronic Ester, Base, and Pre-catalyst (e.g., XPhos Pd G3) to the reaction vial.

    • Note: If using Pd(OAc)2 + Ligand, add them now.

  • Inerting: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon three times. This removes

    
     which promotes homocoupling and catalyst death.
    
  • Solvent Addition: Syringe in the anhydrous solvent.

  • Activation: Place in a pre-heated block at 80°C - 100°C .

    • Why Heat? High temperature increases the rate of transmetallation (energy barrier) more than it increases the rate of side reactions in an aprotic environment.

  • Monitoring: Check LCMS at 1 hour. If the starting material is consumed but product is low, do not add more catalyst yet. Check for de-bromination.[1][3][4]

Data Summary: Solvent & Base Effects

The following table summarizes the impact of reaction conditions on the ratio of Product (P) to De-brominated Byproduct (D).

VariableConditionRisk of De-brominationMechanistic Reason
Solvent Ethanol / Methanol High (Critical) Acts as Hydride donor via oxidation.
Solvent Dioxane / Toluene Low Aprotic; no hydride source available.
Base NaOEt / NaOiPr High Alkoxides undergo

-hydride elimination to form Pd-H.
Base K3PO4 / Cs2CO3 Low Inorganic bases cannot donate hydrides.
Ligand PPh3 (Tetrakis) Medium Slow turnover allows time for side reactions.[1]
Ligand XPhos / SPhos Low Bulky/Rich ligands accelerate Transmetallation.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005 . (Foundational mechanism of Suzuki Coupling).[5] Link

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Martin, R.; Buchwald, S. L.[6][4] Acc.[6][7][8] Chem. Res.2008 , 41, 1461–1473.[6][4] (Source for Ligand selection: XPhos/SPhos). Link

  • A General and Efficient Catalyst System for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides. Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27-50. (Detailed insight into precatalyst G3/G4 activation and stability). Link

  • Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457.[7] (Original mechanistic pathways including side reactions). Link

Sources

Troubleshooting

Technical Support Center: Purification of Zwitterionic Pyridine Carboxylic Acids

Welcome to the Advanced Chromatography and Isolation Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify pyridine carboxylic acids (such as nicotinic acid, picoli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography and Isolation Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify pyridine carboxylic acids (such as nicotinic acid, picolinic acid, and their complex derivatives).

The fundamental challenge with these compounds stems from their amphoteric nature. Containing both a basic pyridine nitrogen (pKa ~5) and an acidic carboxyl group (pKa ~2), these molecules exist as highly polar zwitterions at physiological and common chromatographic pH levels. This dual-charge state renders traditional liquid-liquid extraction inefficient and causes them to elute in the void volume of standard reversed-phase (RP-HPLC) columns.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to help you successfully isolate and quantify these challenging molecules.

Purification Strategy Workflow

Before diving into specific troubleshooting steps, it is critical to align your purification method with your sample scale and matrix complexity.

Workflow Start Crude Zwitterionic Pyridine Carboxylic Acid Decision Scale & Matrix? Start->Decision Bulk Bulk Synthesis (High Conc.) Decision->Bulk Gram Scale Trace Biological Extract (Trace Conc.) Decision->Trace Microgram Scale Prep Final Polishing Decision->Prep High Purity Req. Iso Isoelectric Precipitation Bulk->Iso HILIC ZIC-HILIC Chromatography Iso->HILIC QC Check SPE Protein Precipitation & Filtration Trace->SPE SPE->HILIC Extract Prep->HILIC

Caption: Decision matrix for the purification of zwitterionic pyridine carboxylic acids.

Frequently Asked Questions & Troubleshooting Logic

Q: Why do my pyridine carboxylic acid derivatives elute in the void volume during RP-HPLC, and how can I fix it without using ion-pairing reagents? A: The root cause is the extreme polarity of the zwitterionic state. At a mid-range pH, the carboxylic acid is deprotonated (anionic) and the pyridine nitrogen is protonated (cationic). This prevents partitioning into a hydrophobic C18 stationary phase[1]. While ion-pairing agents (like TFA) can mask these charges, they severely suppress mass spectrometry (MS) signals and permanently contaminate the LC system[1]. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase (e.g., ZIC-HILIC). In HILIC, a highly organic mobile phase (typically >70% acetonitrile) drives the polar analytes to partition into a water-enriched layer immobilized on the stationary phase, providing excellent retention for polar metabolites[2].

Q: I am using a ZIC-HILIC column, but my peak shapes are poor and retention times drift. What is the mechanistic failure here? A: This is a classic symptom of inadequate buffer capacity or incorrect pH control. Zwitterionic stationary phases (featuring sulfobetaine groups) interact with charged analytes via weak electrostatic interactions[2]. If your mobile phase lacks sufficient buffer (e.g., using only 0.1% formic acid instead of a true salt buffer), the electrostatic interactions between the analyte and the stationary phase become unpredictable. Troubleshooting Step: Implement a volatile buffer like ammonium acetate at a concentration of 10–20 mM in the aqueous portion. Adjusting the buffer strength and pH allows you to incrementally shield ionic attraction or repulsion, effectively fine-tuning selectivity and stabilizing retention times[3].

Q: How do I efficiently isolate bulk quantities of a synthesized pyridine carboxylic acid without preparative chromatography? A: For bulk synthesis, isoelectric precipitation is the most scalable and self-validating purification method. The causality relies on the principle that zwitterions exhibit their lowest aqueous solubility at their isoelectric point (pI)[4]. At the pI, the net charge of the molecule is zero. This lack of net charge minimizes solvation by water molecules and maximizes strong intermolecular hydrogen bonding (e.g., COOH···N interactions) between the pyridine carboxylic acid molecules, driving crystallization[5].

Q: Over time, my ZIC-HILIC column backpressure increases and selectivity shifts. How do I regenerate it? A: This occurs when strongly retained ionic impurities accumulate on the stationary phase. To regenerate the column, you must disrupt these electrostatic interactions. Flush the column with 30 column volumes of deionized water to remove organic solvents, followed by 30 column volumes of 0.5 M NaCl. The high ionic strength of the sodium chloride solution effectively outcompetes the bound impurities for the zwitterionic sites. Finally, remove the salt with water and re-equilibrate with 80% acetonitrile[6].

HILIC Retention Mechanism

Mechanism MobilePhase High Organic Mobile Phase Analyte Zwitterionic Analyte MobilePhase->Analyte Drives WaterLayer Immobilized Water Layer StatPhase Sulfobetaine Stationary Phase WaterLayer->StatPhase Coats Analyte->WaterLayer Partitions Electrostatic Electrostatic Interactions Analyte->Electrostatic Engages Electrostatic->StatPhase Modulates

Caption: Mechanistic pathways governing zwitterionic analyte retention in HILIC.

Quantitative Data: Physicochemical Parameters

To successfully execute either isoelectric precipitation or HILIC, you must know the ionization constants of your target molecule. Below is a summary of common pyridine carboxylic acids to guide your pH adjustments.

Table 1: Physicochemical Parameters of Common Pyridine Carboxylic Acids

CompoundpKa1 (COOH)pKa2 (Pyridine NH+)Isoelectric Point (pI)Primary Purification Mode
Picolinic Acid (2-pyridinecarboxylic acid)1.015.39~3.20Isoelectric Precipitation / HILIC
Nicotinic Acid (3-pyridinecarboxylic acid)2.054.85~3.45Isoelectric Precipitation / HILIC
Isonicotinic Acid (4-pyridinecarboxylic acid)1.704.89~3.30Isoelectric Precipitation / HILIC
Dipicolinic Acid (2,6-pyridinedicarboxylic acid)2.00 (pKa1), 2.16 (pKa2)4.76~2.10Ion Exchange / HILIC
Standard Operating Procedures (SOPs)
Protocol 1: Isoelectric Precipitation (Bulk Purification)

Self-Validating Principle: The sudden onset of turbidity at the calculated pI confirms the targeted neutralization of the zwitterion, validating the successful disruption of aqueous solvation.

  • Dissolution: Dissolve the crude pyridine carboxylic acid in a minimal volume of 1 M NaOH (or 1 M HCl, depending on the starting matrix) to ensure the molecule is fully ionized (either as a highly soluble sodium carboxylate salt or a pyridinium chloride salt).

  • Filtration: Pass the ionized solution through a 0.45 µm PTFE filter to remove insoluble organic impurities and particulate matter.

  • Titration: Place the solution under continuous stirring and monitor with a calibrated pH meter. Slowly add 1 M HCl (if starting basic) or 1 M NaOH (if starting acidic) dropwise.

  • Equilibration at pI: Pause titration when the pH approaches the theoretical pI (typically pH 3.0–3.5 for mono-carboxylic derivatives). The solution will become turbid as intermolecular COOH···N hydrogen bonds form, displacing water[5].

  • Aging: Allow the suspension to stir at 4°C for 2–4 hours to promote Ostwald ripening, increasing crystal size and overall purity.

  • Recovery: Filter the precipitate via vacuum filtration, wash with ice-cold deionized water (pre-adjusted to the target pI), and dry under a vacuum.

Protocol 2: Zwitterionic HILIC Preparative Purification (Polishing)

Self-Validating Principle: Retention factor (


) increases as the aqueous fraction of the mobile phase decreases, confirming that the HILIC partitioning mechanism is actively controlling the separation.
  • Column Equilibration: Flush a preparative ZIC-HILIC column with 30 column volumes of 80% Acetonitrile / 20% aqueous buffer (20 mM Ammonium Acetate, pH 5.0)[2].

  • Sample Preparation: Dissolve the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 70-80% Acetonitrile). Critical Step: Injecting samples dissolved in 100% water will temporarily destroy the immobilized water layer on the stationary phase, causing severe peak splitting.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 80% Acetonitrile.

    • 5-25 min: Linear gradient from 80% down to 50% Acetonitrile (increasing the polar eluent strength to elute strongly retained zwitterions).

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect fractions and immediately analyze via analytical LC-MS to confirm the absence of isobaric impurities.

  • Column Regeneration: Wash the column with 30 column volumes of 0.5 M NaCl to remove strongly bound ionic impurities, followed by deionized water, and re-equilibrate with 80% Acetonitrile[6].

References
  • The Nest Group. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength". nestgrp.com. URL: [Link]

  • PubMed. "Zwitterionic HILIC Tandem Mass Spectrometry With Isotope Dilution for Rapid, Sensitive and Robust Quantification of Pyridine Nucleotides in Biological Extracts". nih.gov. URL:[Link]

  • ACS Publications. "Mechanochromic Luminescence of 2,6-Bis(4-biphenyl)isonicotinic Acid via Interconversion of Classical/Frustrated Brönsted Pair". acs.org. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Alkylation of 2-Methyl-5-bromopyridine

Welcome to the Technical Support Center. 2-Methyl-5-bromopyridine is a highly versatile but notoriously tricky bifunctional building block.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. 2-Methyl-5-bromopyridine is a highly versatile but notoriously tricky bifunctional building block. Modifying this scaffold requires navigating a strict kinetic versus thermodynamic landscape. This guide addresses the most common failure modes encountered during its lateral alkylation (C-alkylation at the 2-methyl group) and provides field-proven methodologies to ensure high yields and regioselectivity.

FAQ 1: The Core Conflict - Regioselectivity (C-Alkylation vs. Halogen-Metal Exchange)

Q: I treated 2-methyl-5-bromopyridine with n-BuLi and added my alkyl halide, but NMR shows I alkylated the 5-position (forming 5-alkyl-2-methylpyridine) instead of the 2-methyl group. Why?

A: You have encountered a classic regioselectivity conflict driven by reaction kinetics. The protons on the 2-methyl group are weakly acidic (pKa ~34) due to the electron-withdrawing nature of the pyridine nitrogen[1]. However, the 5-bromo position is highly susceptible to halogen-metal exchange.

When you use a strong, highly nucleophilic base like n-butyllithium (n-BuLi), the halogen-metal exchange to form 5-lithio-2-methylpyridine is kinetically favored and occurs almost instantaneously at -78 °C[2]. The direct attack on the halogen outpaces the proton transfer required to deprotonate the methyl group.

The Fix: To selectively achieve lateral lithiation (deprotonation of the 2-methyl group), you must use a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA)[1]. LDA is strong enough to deprotonate the alpha-protons but too bulky to attack the bromine atom, effectively shutting down the halogen-metal exchange pathway.

Reactivity SM 2-Methyl-5-bromopyridine (Substrate) LDA LDA, THF, -78°C (Kinetic Deprotonation) SM->LDA nBuLi n-BuLi, THF, -78°C (Halogen-Metal Exchange) SM->nBuLi LithioMe 2-(Lithiomethyl)-5-bromopyridine (Lateral Carbanion) LDA->LithioMe Prod1 2-(Alkylmethyl)-5-bromopyridine Target Product LithioMe->Prod1 + R-X LithioBr 5-Lithio-2-methylpyridine (Aryl Lithium) nBuLi->LithioBr Prod2 5-Alkyl-2-methylpyridine Side Product LithioBr->Prod2 + R-X

Divergent reactivity of 2-methyl-5-bromopyridine with LDA vs. n-BuLi.

FAQ 2: Troubleshooting Low Yields in Lateral Alkylation

Q: I switched to LDA at -78 °C, but my yield of the 2-alkylated product is stalling at <30%. I am recovering a lot of unreacted starting material. How can I drive this to completion?

A: Low conversion with LDA is typically caused by the aggregation of the resulting 2-(lithiomethyl)-5-bromopyridine intermediate. In ethereal solvents like THF, organolithium species form tight tetrameric or hexameric clusters that drastically reduce their nucleophilicity toward alkyl halides[3].

The Fix: Incorporate a strongly coordinating, polar aprotic additive such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). DMPU coordinates to the lithium cation, breaking up the aggregates into highly reactive monomers or solvent-separated ion pairs[3]. Adding 2.0 equivalents of DMPU to the reaction mixture after deprotonation, but before adding the alkyl halide, will significantly boost the yield.

Optimization Matrix for Lateral Alkylation

Base (1.1 eq)Additive (2.0 eq)Temp (°C)Primary ProductConversion Yield
n-BuLiNone-785-Alkyl-2-methylpyridine>90% (Wrong Regioisomer)
LDANone-782-(Alkylmethyl)-5-bromopyridine25 - 30%
LDAHMPA-782-(Alkylmethyl)-5-bromopyridine80 - 85% (Toxic Additive)
LDA DMPU -78 2-(Alkylmethyl)-5-bromopyridine 85 - 92% (Optimal)
LDADMPU0Complex Mixture / Tars<10% (Decomposition)
FAQ 3: Over-Alkylation and Quaternization (N-Alkylation)

Q: My LC-MS shows a highly polar byproduct with a mass corresponding to [M+Alkyl]+. The reaction mixture also turned cloudy before quenching. What is this?

A: This is the result of N-alkylation (quaternization)[4]. The pyridine nitrogen is highly nucleophilic. If your alkylating agent (especially highly reactive electrophiles like methyl iodide or benzyl bromide) is introduced before the 2-methyl group is fully deprotonated, the unreacted 2-methyl-5-bromopyridine will attack the alkyl halide via its nitrogen lone pair, forming an insoluble pyridinium salt[4].

The Fix: Ensure complete deprotonation before adding the electrophile. After adding the substrate to the LDA solution, stir for a full 30 minutes at -78 °C. You should observe a deep red or purple color, indicative of the delocalized picolyl anion. Only then should you introduce the alkyl halide.

Standard Operating Procedure (SOP): Lateral Alkylation Workflow

The following self-validating protocol ensures the selective C-alkylation of the 2-methyl group while suppressing halogen-metal exchange and N-alkylation.

Protocol Step1 1. Cool LDA in THF to -78°C Step2 2. Dropwise SM Addition Step1->Step2 Step3 3. Stir 30 min (Deep Red Sol.) Step2->Step3 Step4 4. Add R-X + DMPU Step3->Step4 Step5 5. Warm to RT (1-2 hours) Step4->Step5 Step6 6. Quench (sat. NH4Cl) Step5->Step6

Optimized step-by-step workflow for lateral alkylation of 2-methyl-5-bromopyridine.

Step-by-Step Methodology:

  • Preparation of Base: To a flame-dried Schlenk flask under argon, add anhydrous THF (0.2 M relative to substrate) and freshly prepared LDA (1.1 equivalents). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dissolve 2-methyl-5-bromopyridine (1.0 equivalent) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA over 10 minutes down the inner wall of the flask to pre-cool the droplets.

  • Anion Maturation: Stir the mixture at -78 °C for exactly 30 minutes. Validation check: The solution must turn a deep red/purple color, confirming the formation of the 2-lithiomethyl anion.

  • Electrophile Addition: Add DMPU (2.0 equivalents) dropwise, followed immediately by the alkyl halide (1.2 equivalents).

  • Alkylation: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours. Validation check: The deep red color should gradually fade to a pale yellow/orange as the carbanion is consumed.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Ultrafast Halogen Dance Reactions of Bromoarenes Enabled by Catalytic Potassium Hexamethyldisilazide Source: Kobe University URL:[Link]

  • Organolithium reagent Source: Wikipedia URL: [Link]

  • Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone Source: DataPDF / Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by Pyyridine Nitrogen

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into one of the most common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into one of the most common challenges in palladium-catalyzed cross-coupling reactions: catalyst poisoning by pyridine and its derivatives. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and overcome these experimental hurdles effectively.

Part 1: In-Depth Troubleshooting Guide

This section is for researchers currently facing challenges in their experiments. The questions are structured to guide you from initial diagnosis to effective resolution.

Q1: My Pd-catalyzed cross-coupling reaction involving a pyridine substrate has stalled or resulted in extremely low yield. How can I determine if catalyst poisoning by the pyridine nitrogen is the root cause?

A1: Senior Application Scientist's Insight: This is a classic and frequently encountered problem. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium center, forming stable, catalytically inactive or dormant complexes that disrupt the catalytic cycle.[1][2] The first step is to look for characteristic symptoms and then perform targeted diagnostic experiments.

Initial Symptoms to Observe:

  • Reaction Stalls: The reaction proceeds initially but then stops before reaching completion, even with extended reaction times.

  • Formation of Palladium Black: You may observe the precipitation of a fine black powder, which is aggregated, inactive palladium metal.[1][2][3] This indicates that the ligand has been displaced from the Pd(0) species, leading to aggregation.

  • Color Changes: Uncharacteristic color changes in the reaction mixture that deviate from a typical successful run can indicate the formation of off-cycle catalyst species.

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups can point to trace impurities or subtle differences in reagent quality that exacerbate poisoning effects.

Diagnostic Workflow:

To definitively confirm poisoning, a controlled experiment is the most reliable method. This involves comparing a "high-purity" reaction with your standard setup.

G cluster_workflow Diagnostic Experimental Workflow start Start: Reaction Failure Observed reagents Prepare Two Identical Reactions: A) Standard Reagents B) High-Purity Reagents start->reagents purify For Reaction B: - Use freshly distilled/degassed solvents. - Recrystallize solid reagents. - Use highest purity catalyst/ligand available. reagents->purify run Run Both Reactions Side-by-Side Under Identical Conditions reagents->run analyze Analyze Yield & Reaction Profile (e.g., LCMS, GCMS) run->analyze compare Compare Results of A and B analyze->compare poisoning Conclusion: Poisoning Likely (Yield B >> Yield A) compare->poisoning Significant Improvement? other Conclusion: Other Issue (Yield A ≈ Yield B) Investigate other parameters (temp, base, etc.) compare->other No Improvement?

Caption: Diagnostic workflow to confirm catalyst poisoning.

If the high-purity reaction (B) shows a marked improvement, it strongly indicates that impurities in your starting materials are acting as catalyst poisons.[3] If both fail, the intrinsic coordinating ability of the pyridine substrate itself is the likely poison.

Q2: I've confirmed pyridine poisoning is occurring. What are the most effective strategies to overcome this and achieve a successful reaction?

A2: Senior Application Scientist's Insight: Once poisoning is confirmed, you need to modify the catalytic system to be more resilient. The core principle is to make it sterically and/or electronically unfavorable for the pyridine nitrogen to coordinate with the palladium center, while still allowing the desired catalytic cycle to proceed.

Key Strategies, from Highest to Lowest Impact:

  • Ligand Modification (The Primary Solution): The choice of ligand is paramount. You need a ligand that can both stabilize the palladium catalyst and sterically shield it from the pyridine nitrogen.

    • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are the industry standard for this challenge.[1] Their steric bulk creates a protective pocket around the palladium atom, physically blocking the pyridine's approach. Their strong electron-donating ability stabilizes the active Pd(0) species, preventing decomposition and promoting the rate-limiting oxidative addition step.[4]

  • Substrate Modification: If synthetically feasible, temporarily masking the pyridine nitrogen's lone pair is a highly effective, albeit more involved, strategy.

    • Formation of Pyridinium Salts: Protonating the pyridine with a strong acid to form a pyridinium salt prevents it from coordinating to the catalyst.[2] However, this is incompatible with bases used in many cross-coupling reactions.

    • Conversion to N-Oxides: Converting the pyridine to a pyridine N-oxide can be a powerful strategy. The N-oxide can direct C-H activation to the 2-position and can be reduced back to the pyridine post-coupling.[5]

  • Adjusting Reaction Parameters:

    • Catalyst Precursor: Use a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source such as Pd(OAc)₂. Pd(0) generally has a lower affinity for the pyridine nitrogen compared to the more electrophilic Pd(II).[2]

    • Increase Catalyst/Ligand Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active catalyst to overcome the poisoning effect and achieve a reasonable yield.[2][6] Ensure the ligand-to-palladium ratio is maintained or slightly increased to prevent catalyst aggregation.[1]

    • Solvent Choice: Using a protic solvent like acetic acid can protonate the pyridine, reducing its coordinating ability.[2] However, this must be compatible with your overall reaction chemistry.

Caption: Pyridine poisoning mechanism and the protective role of bulky ligands.

Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium catalyst poisoning by pyridine nitrogen?

The poisoning mechanism is rooted in fundamental coordination chemistry. The active catalyst in most cross-coupling reactions is a low-coordinate Pd(0) species. This species is electron-rich and nucleophilic. The pyridine nitrogen has a lone pair of electrons in an sp² hybrid orbital, making it an effective Lewis base. It can coordinate strongly to the electron-deficient (Lewis acidic) palladium center, occupying a coordination site required for the catalytic cycle (e.g., for oxidative addition). This forms a stable palladium-pyridine complex, effectively taking the catalyst out of the reaction cycle.[1][2]

Q2: Are all pyridine-containing substrates equally problematic? What is the "2-pyridyl problem"?

No, the position of the leaving group on the pyridine ring significantly impacts reactivity. The "2-pyridyl problem" specifically refers to the notorious difficulty in using 2-pyridyl organometallic reagents (e.g., boronic acids) as nucleophiles in cross-coupling reactions.[7][8] This is due to a combination of factors:

  • Proximity of the Nitrogen: The nitrogen at the 2-position is perfectly positioned to chelate to the palladium center after oxidative addition or during transmetalation, forming highly stable, unreactive five-membered ring palladacycles.

  • Instability of Reagents: 2-Pyridyl boronic acids are often unstable and prone to protodeboronation.[1][7]

While using pyridine as the electrophile (e.g., 2-bromopyridine) is also challenging due to catalyst inhibition, the "2-pyridyl problem" is most associated with its use as the nucleophilic partner.[7] Couplings at the 3- and 4-positions are generally less problematic but can still suffer from general catalyst inhibition.[9]

Q3: Can pyridine ever be beneficial in palladium catalysis?

Yes, paradoxically, pyridine and its derivatives can be used as beneficial ligands or additives in specific contexts.

  • As Ligands: Electron-deficient pyridine ligands can be used to tune the electronic properties of the palladium center, promoting certain steps like reductive elimination.[10] In some C-H activation and oxidation reactions, pyridine-based ligands are essential for high yields and selectivity.[11][12][13][14]

  • As Controlled Poisons: In some selective hydrogenations, like the Rosenmund reduction, a palladium catalyst is intentionally "poisoned" with a substance like quinoline (a pyridine derivative) to deactivate the most active sites and prevent over-reduction of an acyl chloride to an alcohol, stopping the reaction at the aldehyde stage.[2]

Q4: What advanced analytical techniques can be used to characterize a poisoned catalyst?

For in-depth mechanistic studies or industrial process development, several surface-sensitive and spectroscopic techniques can identify the nature of the deactivation:

  • X-ray Photoelectron Spectroscopy (XPS): Can determine the elemental composition and oxidation state of the palladium on the catalyst surface, revealing if it has been oxidized from the active Pd(0) state.[3][15][16]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can detect trace amounts of palladium and other metals, useful for quantifying leaching or identifying metallic poisons.[16][17]

  • In Situ X-ray Absorption Spectroscopy (XAS): A powerful technique that can monitor changes in the palladium oxidation state and coordination environment in real-time during the reaction, providing direct evidence of deactivation pathways.[18][19]

Part 3: Protocols & Data
Experimental Protocol: Ligand Screening to Overcome Pyridine Poisoning

This protocol outlines a systematic approach to identify an effective ligand for a challenging cross-coupling reaction involving a pyridine substrate.

Objective: To screen a panel of ligands to find optimal conditions for the Suzuki coupling of 2-bromopyridine with 4-methoxyphenylboronic acid.

Materials:

  • Palladium precursor: Pd₂(dba)₃

  • Ligand panel: XPhos, SPhos, RuPhos, P(t-Bu)₃

  • Substrates: 2-bromopyridine, 4-methoxyphenylboronic acid

  • Base: K₃PO₄

  • Solvent: Anhydrous, degassed 1,4-dioxane

  • Reaction vessels (e.g., microwave vials or Schlenk tubes), inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: In a glovebox, add K₃PO₄ (2.0 mmol) to four separate reaction vials.

  • Catalyst/Ligand Addition:

    • Prepare a stock solution of Pd₂(dba)₃ in dioxane.

    • Prepare separate stock solutions for each ligand (XPhos, SPhos, RuPhos, P(t-Bu)₃) in dioxane.

    • To each vial, add the palladium precursor (0.01 mmol Pd) and the respective ligand (0.02 mmol, maintaining a 2:1 L:Pd ratio).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol) and 2-bromopyridine (1.0 mmol) to each vial.

  • Solvent Addition: Add enough dioxane to bring the total volume to 2.0 mL in each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated oil bath or heating block at 100 °C.

  • Monitoring & Analysis: After a set time (e.g., 4 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LCMS or GCMS to determine the percent conversion to the desired product.

  • Optimization: The ligand that provides the highest conversion is the lead candidate for further optimization (e.g., temperature, time, concentration).

Data Presentation: Comparison of Ligand Classes for Pyridine-Containing Couplings

The table below summarizes the general characteristics and effectiveness of different ligand classes for mitigating pyridine poisoning.

Ligand ClassExample(s)Key FeaturesGeneral Effectiveness vs. Pyridine PoisoningCausality Behind Performance
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhos- Highly bulky- Strongly electron-donatingExcellent The steric bulk creates a large "cone angle" that physically blocks the pyridine nitrogen from accessing the palladium center. Strong electron donation stabilizes the active Pd(0) state.[1][2][4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes- Very strong σ-donors- Sterically demandingVery Good to Excellent NHCs form very strong Pd-C bonds, making them less susceptible to displacement by pyridine. Their bulk also provides steric shielding.[1]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃- Sterically large- Electron-richGood to Very Good Similar to biaryl phosphines, their bulk provides steric hindrance. They are often highly effective but can be more sensitive to air than biaryl phosphines.[20]
Triphenylphosphine (PPh₃) PPh₃- Moderately bulky- Less electron-donatingPoor to Moderate PPh₃ is not bulky enough to effectively prevent pyridine coordination and can be displaced from the palladium center, leading to catalyst deactivation.[9]
References
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM. [Link]

  • Method for reactivating palladium catalysts.
  • Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s. SFA ScholarWorks. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Palladium catalyst reactivation.
  • Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]

  • Enhancement of a Catalysis-Based Fluorometric Detection Method for Palladium through Rational Fine-Tuning of the Palladium Speci. Journal of the American Chemical Society. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate. [Link]

  • Noneffervescent Method for Catalysis-Based Palladium Detection with Color or Fluorescence. PubMed. [Link]

  • Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. PMC. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. [Link]

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]

  • The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ArODES HES-SO. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link]

  • Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. PMC. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. [Link]

Sources

Optimization

Technical Support Center: Workup &amp; Purification of Water-Soluble Pyridine Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural advice for the often-challenging workup of water-solubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural advice for the often-challenging workup of water-soluble pyridine carboxylic acids (e.g., Picolinic, Nicotinic, and Isonicotinic acids). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions: Core Principles

This section addresses the fundamental challenges you'll encounter. Understanding these principles is the key to designing a successful workup strategy.

Q1: Why is my pyridine carboxylic acid so soluble in water, making standard organic solvent extraction ineffective?

This is the most common issue, and it stems from the amphoteric nature of these molecules. A pyridine carboxylic acid possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual functionality allows it to exist in different ionic states depending on the pH of the solution.

  • In acidic solution (low pH): The pyridine nitrogen is protonated, forming a positively charged pyridinium cation.

  • In basic solution (high pH): The carboxylic acid is deprotonated, forming a negatively charged carboxylate anion.

  • At a specific intermediate pH: The molecule exists as a zwitterion , with both a positive charge on the nitrogen and a negative charge on the carboxylate.

All of these charged forms (cation, anion, and zwitterion) are highly polar and exhibit strong interactions with water, leading to high aqueous solubility. A standard liquid-liquid extraction with a nonpolar organic solvent fails because the compound preferentially remains in the aqueous layer at most pH values.[1][2]

Q2: What is the isoelectric point (pI), and why is it critical for isolating my compound?

The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero. At this pH, the zwitterionic form is maximized, and the molecule's solubility in water is at its minimum . This is the foundational principle for isolating these compounds. By carefully adjusting the pH of your aqueous reaction mixture to the pI, you can induce the precipitation of the neutral compound, which can then be collected by filtration.[3][4] This is often the most direct route to isolating the product from aqueous media.

Q3: How can I predict and use the different ionic forms of my acid to my advantage?

You can control the ionic form of your molecule by manipulating the pH relative to its pKa values. This is the basis of acid-base extraction.[5][6]

  • To make the molecule water-soluble: Adjust the pH to be far from the pI. Adding a strong acid (like HCl) to a pH well below the pyridine's pKa ensures it is a water-soluble cation. Adding a strong base (like NaOH) to a pH well above the carboxylic acid's pKa ensures it is a water-soluble anion. This can be used to wash away organic, non-acidic/basic impurities.

  • To make the molecule less water-soluble: Adjust the pH to the pI to induce precipitation.

The diagram below illustrates this pH-dependent behavior for a generic pyridine carboxylic acid.

G cluster_0 Low pH (e.g., pH < 2) cluster_1 Isoelectric Point (pI) cluster_2 High pH (e.g., pH > 8) Cation Cationic Form (High Water Solubility) Zwitterion Zwitterionic Form (Minimum Water Solubility) Cation->Zwitterion Add Base (e.g., NaOH) Zwitterion->Cation Add Acid (e.g., HCl) Anion Anionic Form (High Water Solubility) Zwitterion->Anion Add Base (e.g., NaOH) Anion->Zwitterion Add Acid (e.g., HCl)

Caption: pH-dependent forms of pyridine carboxylic acids.

Troubleshooting Guide: Common Experimental Issues

Q4: I've adjusted the pH to the calculated pI, but my product won't precipitate. What's wrong?

This is a frustrating but common scenario. Several factors could be at play:

  • Low Concentration: If your product's concentration is below its solubility limit, even at the pI, it will not precipitate.

    • Solution: Concentrate the aqueous solution under reduced pressure to increase the product concentration before pH adjustment.

  • Incorrect pH Adjustment: Ensure your pH meter is properly calibrated. Add the acid or base slowly and monitor the pH carefully, as overshooting the pI can lead to the formation of soluble ionic species again.

  • Presence of Co-solvents: If your reaction was run in a water-miscible solvent (e.g., ethanol, THF), its presence can increase the solubility of your product.

    • Solution: Remove the organic co-solvent by rotary evaporation before attempting precipitation.

Q5: My product precipitated, but the yield is very low. How can I recover more material?

Low yield upon precipitation suggests that a significant amount of your product remains dissolved in the mother liquor.

  • Solution 1: "Salting Out": Add a saturated solution of an inert salt like sodium chloride (brine) to the aqueous mixture.[7] This increases the ionic strength of the solution, reducing the solvation of your organic compound and further decreasing its solubility, which can lead to more complete precipitation.

  • Solution 2: Cooling: After pH adjustment, cool the mixture in an ice bath for an extended period (30-60 minutes). Solubility is temperature-dependent, and cooling will often induce further crystallization.[3][8]

  • Solution 3: Back-Extraction: If precipitation is still inefficient, consider an alternative. Re-solubilize the product by making the solution acidic or basic again, and then perform a reactive extraction (see Q6).

Q6: pH adjustment and precipitation are not giving me a clean product. What are more robust isolation methods?

When simple precipitation fails, more advanced techniques are necessary. The best approach depends on the scale of your reaction and the nature of the impurities.

  • Option A: Esterification for Enhanced Extraction: Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester).[9][10] Esters are significantly less polar and are not amphoteric, allowing for easy extraction into common organic solvents like ethyl acetate or dichloromethane.[11] The ester can then be purified and, if necessary, hydrolyzed back to the acid. This is a highly reliable but multi-step process.[12]

  • Option B: Ion-Exchange Chromatography: This is a powerful purification technique that leverages the compound's charge.[13][14][15]

    • At a pH below the pI, the compound is cationic and will bind to a cation-exchange resin .

    • At a pH above the pI, the compound is anionic and will bind to an anion-exchange resin .[16]

    • Neutral impurities can be washed off the column, and the product can then be eluted by changing the pH or increasing the ionic strength of the eluent.[17]

  • Option C: Reactive Extraction: This method is particularly effective for recovering acids from dilute aqueous solutions, such as fermentation broths.[18][19] It involves using a specific extractant, like tri-n-octylphosphine oxide (TOPO) or tri-n-butyl phosphate (TBP), dissolved in a water-immiscible organic solvent.[20] The extractant forms a more organo-soluble complex with the pyridine carboxylic acid, partitioning it into the organic phase.

Sources

Troubleshooting

Minimizing side reactions in 5-bromopyridine lithiation

Heterocycle Functionalization Support Hub Subject: Technical Guide: Minimizing Side Reactions in 5-Bromopyridine Lithiation Ticket ID: #PYR-LITH-005 Status: Open Responder: Senior Application Scientist, Organometallic Di...

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Functionalization Support Hub Subject: Technical Guide: Minimizing Side Reactions in 5-Bromopyridine Lithiation Ticket ID: #PYR-LITH-005 Status: Open Responder: Senior Application Scientist, Organometallic Division

Mission Statement

You are encountering challenges with 5-bromopyridine (structurally identical to 3-bromopyridine). This substrate is notoriously deceptive. Its electron-deficient ring makes it susceptible to nucleophilic attack, while the bromine atom induces acidity at adjacent carbons, triggering the "Halogen Dance."

This guide does not just list "recipes"; it details the why behind the failure modes and provides self-validating protocols to ensure regiochemical integrity.

Module 1: The "Halogen Dance" (BCHD) Phenomenon

The Problem: You attempted to lithiate 5-bromopyridine to trap an electrophile at the C5 position, but NMR analysis shows the substituent at C4 (or C6), or you isolated poly-brominated species.

The Mechanism: The Base-Catalyzed Halogen Dance (BCHD) is a thermodynamic equilibration. When you generate a lithiated species adjacent to a halogen (e.g., 3-bromo-4-lithiopyridine), the lithium and bromine atoms can "swap" positions between molecules.[1] This chain reaction drives the system toward the most thermodynamically stable carbanion, often moving the bromine atom to a new position entirely.

Visualization of the Pathway: The diagram below illustrates how a kinetic deprotonation triggers a cascade that migrates the bromine atom.

HalogenDance Start 5-Bromopyridine (Starting Material) Kinetic 4-Lithio-5-Bromopyridine (Kinetic Intermediate) Start->Kinetic LDA, -78°C (Deprotonation) Transition Halogen Scrambling (Intermolecular Exchange) Kinetic->Transition Warm > -60°C Thermo 4-Bromo-3-Lithiopyridine (Thermodynamic Product) Transition->Thermo Rearrangement Product 4-Substituted-3-Bromopyridine (Regioisomer Error) Thermo->Product Electrophile (E+) Caption Fig 1. The Halogen Dance: Migration of Br from C5 to C4 driven by thermodynamics.

[2][3] Troubleshooting Checklist:

  • Is your temperature control absolute? The dance is often triggered if the internal temperature rises above -60°C even for seconds during addition.

  • Are you using the right base? LDA favors deprotonation (triggering the dance). If you want to replace the Bromine (Li-Br exchange), you must use n-BuLi or t-BuLi, not LDA.

Module 2: Nucleophilic Attack vs. Exchange (FAQ)

Q: Why am I seeing alkylated byproducts (e.g., butyl-pyridine) instead of my product? A: Pyridine is electron-deficient. Standard alkyllithiums (n-BuLi) act as nucleophiles first and bases second. They attack the C=N bond (C2 position) via addition-elimination or oxidative coupling.

Decision Matrix: Selecting the Correct Reagent

ReagentPrimary MechanismRisk ProfileRecommended For
n-BuLi Li-Hal Exchange (Fast)High: Competing nucleophilic attack at C2.Simple substrates at -78°C.
t-BuLi Li-Hal Exchange (Ultra-fast)Medium: Less nucleophilic (bulky), but highly pyrophoric.Difficult exchanges; requires 2 equivalents.
LDA / LiTMP Deprotonation (Li-H)High: Triggers Halogen Dance if warmed.Functionalizing next to the Br (Ortholithiation).
Turbo Grignard Mg-Hal ExchangeLow: Minimal nucleophilic attack; No Dance.Gold Standard for 5-bromopyridine.

Module 3: Experimental Protocols

Protocol A: The "Modern Standard" (Turbo Grignard)

Recommended for replacing the Bromine atom (C5 functionalization) with high fidelity.

Why this works: The complex iPrMgCl·LiCl creates a highly reactive "ate" complex that performs Br-Mg exchange faster than nucleophilic addition, and it operates at temperatures (0°C to RT) where the Halogen Dance is kinetically disfavored or irrelevant because no lithiated intermediate exists to propagate it.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Add 5-bromopyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Activation: Cool to 0°C (ice bath).

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, commercially available as ~1.3 M in THF).

    • Observation: The solution may turn slightly yellow/brown.

  • Incubation: Stir at 0°C for 30 minutes, then warm to Room Temperature for 1-2 hours.

    • Validation: Take an aliquot, quench with D₂O, and check GC/NMR. You should see >95% deuterated pyridine (pyridine-3-d).

  • Functionalization: Cool to 0°C, add your electrophile (1.2 equiv). Stir until complete.

Protocol B: The "Cryogenic Legacy" (Lithium-Halogen Exchange)

Use only if Turbo Grignard is unavailable or if the electrophile is incompatible with Magnesium.

  • Setup: Critical drying of THF. Use a cooling bath of acetone/dry ice (-78°C ).

  • Solvent Trap: Dissolve 5-bromopyridine in THF (0.1 M - dilute is better to prevent intermolecular side reactions).

  • Addition: Add n-BuLi (1.05 equiv) slowly down the side of the flask.

    • Rate Limit: The internal temp must never exceed -70°C.

  • Timing: Stir for exactly 15-20 minutes .

    • Warning: Longer times increase the risk of Wurtz coupling (butyl-pyridine formation) or scrambling.

  • Quench: Add the electrophile immediately at -78°C. Do not warm until the electrophile has been added.

Module 4: Regioselectivity Logic Gate

Use this flow to determine your experimental path.

LogicGate Start Goal: Functionalize 5-Bromopyridine Q1 Do you want to KEEP the Bromine? Start->Q1 Yes YES (Ortho-lithiation) Q1->Yes Functionalize C4/C6 No NO (Replace Br with E) Q1->No Functionalize C5 Method1 Use LDA/LiTMP at -78°C (Risk: Halogen Dance) Yes->Method1 Action1 Trapping: In-situ (Barbier conditions) to prevent migration Method1->Action1 Method2 Use Turbo Grignard (iPrMgCl·LiCl) No->Method2 Action2 Run at 0°C -> RT High Fidelity Method2->Action2 Caption Fig 2. Decision Matrix for Reagent Selection based on Regiochemical Intent.

References

  • Knochel, P. et al. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Schlosser, M. (2005). The "Halogen Dance" - A structurally dynamic phenomenon.[5] Angewandte Chemie International Edition. Link

  • Schnürch, M., Spivey, A. C., et al. (2007). Halogen-Dance Reactions—A Review. Chemical Reviews. Link

  • Gribble, G. W. (2010). Lithiation of Pyridines. In Heterocyclic Scaffolds II. Springer. Link

Sources

Optimization

Technical Support Center: Basic Hydrolysis of 4-(5-Bromopyridin-2-yl)butanoic Acid Precursors

Welcome to the Technical Support Center for the synthesis and handling of 4-(5-bromopyridin-2-yl)butanoic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals who are perf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and handling of 4-(5-bromopyridin-2-yl)butanoic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals who are performing basic hydrolysis (saponification) on ester precursors of this molecule.

Below, you will find an in-depth mechanistic analysis, troubleshooting FAQs, quantitative stability data, and a self-validating experimental protocol to ensure high-yield isolation without compromising the integrity of the bromopyridine scaffold.

Mechanistic Insight: The Stability of the 5-Bromo Position

A primary concern when subjecting halogenated pyridines to strong bases is the risk of Nucleophilic Aromatic Substitution (SNAr), which could lead to the unwanted displacement of the bromine atom by a hydroxyl group.

However, the strategic placement of the bromine atom at the 5-position (a


-position relative to the pyridine nitrogen) provides inherent chemical stability. In SNAr reactions, the rate-determining step is the formation of a negatively charged Meisenheimer intermediate. For halogens at the 2- (

) or 4- (

) positions, this negative charge is stabilized by delocalization onto the electronegative pyridine nitrogen. In contrast, nucleophilic attack at the 3- or 5-position generates an intermediate where the negative charge is localized strictly on the ring carbons and cannot be resonance-stabilized by the nitrogen atom[1].

Because of this high activation energy barrier, 5-bromopyridines are highly resistant to SNAr under standard aqueous basic hydrolysis conditions[1].

HydrolysisWorkflow Start Ester Precursor (e.g., Ethyl ester) Base Basic Hydrolysis (LiOH, THF/H2O, 25°C) Start->Base Salt Aqueous Carboxylate Salt (Stable 5-Bromo) Base->Salt Cleavage Acidify Careful Acidification (HCl to pH ~3-4) Salt->Acidify Product 4-(5-Bromopyridin-2-yl)butanoic acid (Isolated Product) Acidify->Product Precipitation

Workflow for the basic hydrolysis and isolation of 4-(5-bromopyridin-2-yl)butanoic acid.

Troubleshooting & FAQs

Q1: I need to hydrolyze ethyl 4-(5-bromopyridin-2-yl)butanoate. Will the strong base displace the 5-bromo group? A: No, not under standard saponification conditions. The 5-bromo group is situated at a non-activated


-position, meaning it lacks the direct resonance stabilization required to form the SNAr intermediate[1]. Using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture at room temperature will selectively cleave the ester without degrading the bromopyridine ring[2].

Q2: My TLC shows complete consumption of the ester, but my isolated yield after extraction is extremely low (< 20%). What went wrong? A: The issue is likely your isolation pH. 4-(5-Bromopyridin-2-yl)butanoic acid is an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid.

  • If your aqueous phase is too basic (pH > 6), the molecule exists as a highly water-soluble carboxylate anion.

  • If you over-acidify (pH < 2), the pyridine nitrogen protonates, forming a highly water-soluble pyridinium hydrochloride salt. To successfully extract the product into an organic solvent (like Dichloromethane or Ethyl Acetate), you must adjust the aqueous layer to the molecule's isoelectric point (typically pH 2–4) where it exists as a neutral species or zwitterion[2].

pHSpeciation LowPH Low pH (< 2) Pyridinium Cation (Water Soluble) MidPH Mid pH (~3-4) Neutral / Zwitterion (Organic Soluble) LowPH->MidPH Add Base MidPH->LowPH Add Acid HighPH High pH (> 6) Carboxylate Anion (Water Soluble) MidPH->HighPH Add Base HighPH->MidPH Add Acid

Logical relationship of pH-dependent speciation affecting product extraction.

Q3: Can I use elevated temperatures (e.g., refluxing NaOH) to speed up the hydrolysis? A: It is strongly discouraged. While the 5-bromo position is resistant to SNAr at room temperature, forcing conditions (e.g., 3M NaOH at 80–100 °C) provide enough thermal energy to overcome the high activation barrier, leading to trace amounts of 5-hydroxypyridine impurities and potential decarboxylation side-reactions. Room temperature LiOH is the self-validating gold standard for this transformation.

Quantitative Data: Base Stability Comparison

The following table summarizes the expected outcomes when subjecting 4-(5-bromopyridin-2-yl)butanoate esters to various basic hydrolysis conditions. Note: Data is aggregated from standard heterocyclic stability profiles.

Hydrolysis SystemTemperatureTimeEster ConversionSNAr (Hydroxyl) ByproductRecommended?
LiOH (3.0 eq), THF/H₂O (5:1) 25 °C4–6 h> 98%Not detectedYes (Optimal)
NaOH (3.0 eq), MeOH/H₂O (3:1) 25 °C4–6 h> 95%Not detectedYes
KOH (5.0 eq), H₂O 80 °C12 h> 90%~ 2–5%No (Thermal degradation)
NaOMe (1.5 eq), MeOH 65 °C24 hN/A< 1%No (Causes transesterification)

Validated Experimental Protocol

This step-by-step methodology ensures a self-validating system: you can monitor the cleavage via TLC, and the specific pH adjustment guarantees the isolation of the amphoteric product[2].

Materials Required:

  • Ester precursor (e.g., ethyl 4-(5-bromopyridin-2-yl)butanoate) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 to 5.0 eq)

  • Tetrahydrofuran (THF) and Deionized Water (5:1 ratio)

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester derivative (1.0 mmol) in a mixture of THF/Water (5:1 v/v, 10 mL) in a round-bottom flask equipped with a magnetic stir bar[2].

  • Base Addition: Add LiOH·H₂O (3.0 to 5.0 mmol) to the solution in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4 to 6 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc). The starting ester will disappear, and the baseline will absorb heavily under UV (254 nm) due to the formation of the highly polar carboxylate salt.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the volatile THF.

  • Aqueous Wash: Dilute the remaining aqueous layer with 5 mL of water and wash with DCM (2 × 10 mL) to remove any unreacted starting material or non-polar organic impurities. Discard the organic washings.

  • Critical Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter or pH test strips. Stop the addition when the pH reaches 2.0 to 3.0 [2]. Causality: This neutralizes the carboxylate into a carboxylic acid while preventing excessive protonation of the pyridine ring.

  • Extraction: Extract the cloudy, acidic aqueous layer with DCM or EtOAc (3 × 15 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 4-(5-bromopyridin-2-yl)butanoic acid.

References

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-(5-Bromopyridin-2-yl)butanoic Acid

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, rema...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and predicted 1H NMR spectrum of 4-(5-Bromopyridin-2-yl)butanoic acid, a compound of interest for its potential applications in medicinal chemistry.

This analysis is not merely a recitation of expected chemical shifts; it is a comparative guide grounded in the fundamental principles of NMR and supported by experimental data from analogous structures. We will dissect the molecule into its constituent fragments—the substituted pyridine ring and the butanoic acid chain—to build a comprehensive and predictive understanding of its proton resonance signals.

Molecular Structure and Proton Environments

To interpret the 1H NMR spectrum, we must first identify the distinct proton environments within the 4-(5-Bromopyridin-2-yl)butanoic acid molecule.

Figure 1. Molecular structure of 4-(5-Bromopyridin-2-yl)butanoic acid with non-equivalent protons labeled.

As illustrated in Figure 1, there are six distinct sets of proton signals we anticipate observing in the 1H NMR spectrum: three from the pyridine ring (H-3, H-4, and H-6) and three from the butanoic acid side chain (the α-CH2, β-CH2, and γ-CH2 groups), in addition to the carboxylic acid proton (-COOH).

Predicted 1H NMR Spectrum: A Comparative Analysis

The predicted chemical shifts, multiplicities, and integrations for the protons of 4-(5-Bromopyridin-2-yl)butanoic acid are summarized in Table 1. This prediction is derived from a comparative analysis of data for structurally related compounds.

Table 1: Predicted 1H NMR Spectral Data for 4-(5-Bromopyridin-2-yl)butanoic acid

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-68.3 - 8.5Doublet (d)1H
H-47.6 - 7.8Doublet of doublets (dd)1H
H-37.2 - 7.4Doublet (d)1H
α-CH22.8 - 3.0Triplet (t)2H
β-CH21.9 - 2.1Multiplet (m)2H
γ-CH22.3 - 2.5Triplet (t)2H
-COOH10.0 - 12.0Singlet (s, broad)1H

In-Depth Rationale for Spectral Predictions

The Aromatic Region: The 5-Bromopyridin-2-yl Moiety

The electronic environment of the pyridine ring is significantly influenced by the nitrogen atom and the bromine substituent. The nitrogen atom is electron-withdrawing, which generally deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to benzene.[1] The bromine atom, being electronegative, also exerts a deshielding effect.

  • H-6: This proton is ortho to the ring nitrogen, placing it in a highly deshielded environment. We predict its signal to be the furthest downfield in the aromatic region, likely appearing as a doublet due to coupling with H-4. For comparison, the proton at the 6-position in 2-bromopyridine appears around 8.36 ppm.[2]

  • H-4: This proton is coupled to both H-3 and H-6. Therefore, its signal is expected to be a doublet of doublets. Its chemical shift will be intermediate between H-3 and H-6.

  • H-3: This proton is adjacent to the carbon bearing the butanoic acid group. It will appear as a doublet due to coupling with H-4. In similar pyridine systems, protons at this position typically resonate in the range of 7.1-7.5 ppm.[1]

The spin-spin coupling constants (J-values) in pyridine rings are characteristic and aid in assignment. The ortho-coupling (³J) is typically larger than meta-coupling (⁴J). We would expect a ³J value of approximately 7-8 Hz between H-3 and H-4, and a smaller ⁴J value of around 2-3 Hz between H-4 and H-6.

The Aliphatic Region: The Butanoic Acid Chain

The chemical shifts of the protons on the butanoic acid side chain are primarily influenced by their proximity to the electron-withdrawing carboxylic acid group and the pyridine ring.

  • -COOH: The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. It is expected to appear as a singlet far downfield, typically in the range of 10-12 ppm.[3][4]

  • α-CH2: These protons are directly attached to the carbon adjacent to the pyridine ring. The electron-withdrawing nature of the aromatic ring will cause these protons to be the most deshielded of the aliphatic chain, likely appearing as a triplet due to coupling with the β-CH2 protons.

  • γ-CH2: These protons are adjacent to the carbonyl group of the carboxylic acid, which is also an electron-withdrawing group. This will deshield these protons, and they are expected to appear as a triplet due to coupling with the β-CH2 protons. Based on the 1H NMR of butanoic acid, the protons alpha to the carbonyl typically appear around 2.3 ppm.[3][5]

  • β-CH2: These protons are situated between two other methylene groups. They will be coupled to both the α-CH2 and γ-CH2 protons, resulting in a complex multiplet. Their chemical shift will be the most upfield of the aliphatic chain protons, as they are furthest from the direct influence of the electron-withdrawing groups.

The integration of the signals will be crucial for confirming these assignments, with the aromatic protons each integrating to 1H, and the methylene groups of the side chain each integrating to 2H.[6]

Experimental Protocol for 1H NMR Acquisition

For researchers seeking to acquire an experimental spectrum for comparison, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(5-Bromopyridin-2-yl)butanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

To further confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable.[8] A COSY spectrum would show correlations between coupled protons, for example, between H-3 and H-4, and between the adjacent methylene groups of the butanoic acid chain.

Conclusion

This guide provides a detailed, predictive analysis of the 1H NMR spectrum of 4-(5-Bromopyridin-2-yl)butanoic acid, grounded in established NMR principles and comparative data. By understanding the influence of the molecule's functional groups on proton chemical shifts and coupling patterns, researchers can confidently interpret experimental data. The provided framework serves as a valuable tool for the structural verification of this compound and demonstrates a systematic approach to the 1H NMR analysis of complex organic molecules.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • ConnectSci. (n.d.). Spin-spin coupling in the system H-C-N-H. I. Weakly basic secondary amines. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Books Gateway. (n.d.). Applications of spin‐spin couplings | Nuclear Magnetic Resonance. Retrieved from [Link]

  • studylib.net. (n.d.). Spin-Spin Coupling in NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Direct observation of Ru-alkylidene forming into ethylene in ring-closing metathesis from hyperpolarized 1H NMR. Retrieved from [Link]

  • RSC Publishing. (n.d.). Unusual behaviour of the spin–spin coupling constant 1JCH upon formation of CH⋯X hydrogen bond. Retrieved from [Link]

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. (n.d.). Retrieved from [Link]

  • NMR spectra 2-1H. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. (2022, April 14). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(5-bromopyridin-2-yl)butanoic acid (C9H10BrNO2). Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0170444). Retrieved from [Link]

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Comparative

A Comparative Guide to the LC-MS Fragmentation Analysis of 4-(5-Bromopyridin-2-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-(5-Bromopyridin-2-yl)bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-(5-Bromopyridin-2-yl)butanoic acid. As a Senior Application Scientist, the following content is structured to offer not just a theoretical overview, but also a practical comparison with alternative analytical techniques, grounded in established scientific principles. The objective is to equip researchers with the necessary insights for the comprehensive characterization of this and structurally related compounds.

Introduction to 4-(5-Bromopyridin-2-yl)butanoic Acid and the Imperative for Accurate Analytical Characterization

4-(5-Bromopyridin-2-yl)butanoic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine ring coupled to a butanoic acid moiety, presents a unique analytical challenge. Accurate determination of its chemical identity and purity is paramount for its application in any research or development pipeline. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and sensitive technique for the analysis of such molecules, providing not only molecular weight information but also structural insights through fragmentation analysis.

Predicted LC-MS Fragmentation Pattern of 4-(5-Bromopyridin-2-yl)butanoic Acid

Due to the absence of publicly available experimental mass spectra for 4-(5-Bromopyridin-2-yl)butanoic acid, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of its constituent chemical motifs.

Parent Ion Formation (MS1):

In a typical Electrospray Ionization (ESI) source, 4-(5-Bromopyridin-2-yl)butanoic acid (Molecular Formula: C9H10BrNO2; Monoisotopic Mass: 242.989 Da) is expected to form quasi-molecular ions. In positive ion mode, the protonated molecule, [M+H]+, would be observed at m/z 243.997. In negative ion mode, the deprotonated molecule, [M-H]-, would be detected at m/z 241.982.[1] A key characteristic to note is the isotopic signature of bromine. Due to the nearly equal natural abundance of 79Br and 81Br isotopes, the molecular ion peak will appear as a pair of peaks (M and M+2) of similar intensity.[2]

Predicted Fragmentation Pathways (MS/MS):

Upon subjecting the parent ion to collision-induced dissociation (CID), several fragmentation pathways are plausible. The following predictions are based on the general fragmentation patterns of carboxylic acids, alkyl chains, and pyridine derivatives.[3][4]

  • Loss of Small Molecules from the Carboxylic Acid Group: The carboxylic acid moiety is a primary site for initial fragmentation. Common losses include:

    • Loss of Water (-18 Da): A neutral loss of H2O from the carboxylic acid is a common fragmentation pathway for this functional group.

    • Loss of Carbon Dioxide (-44 Da): Decarboxylation, the loss of CO2, is another characteristic fragmentation of carboxylic acids.

    • Loss of the Carboxyl Group (-45 Da): The entire COOH group can also be lost as a radical.

  • Cleavage of the Butanoic Acid Side Chain: The alkyl chain provides several points for fragmentation. Cleavage can occur at various C-C bonds, leading to a series of fragment ions.

  • Fragmentation involving the Pyridine Ring: The pyridine ring itself is relatively stable. However, fragmentation can involve the loss of the bromine atom or cleavage of the bond connecting the butanoic acid side chain to the ring.

The following table summarizes the predicted major fragment ions for 4-(5-Bromopyridin-2-yl)butanoic acid in positive ion mode ESI-MS/MS.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
244.0/246.0[C9H11BrNO2]+[M+H]+ (Parent Ion)
226.0/228.0[C9H9BrNO]+Loss of H2O
200.0/202.0[C8H11BrN]+Loss of CO2
199.0/201.0[C8H10BrN]+Loss of COOH
158.0/160.0[C5H4BrN]+Cleavage of the butanoic acid side chain

Visualizing the Predicted Fragmentation:

The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways for the [M+H]+ ion of 4-(5-Bromopyridin-2-yl)butanoic acid.

Fragmentation_Pathway M_H [M+H]+ m/z 244.0/246.0 frag1 [M+H-H2O]+ m/z 226.0/228.0 M_H->frag1 - H2O frag2 [M+H-CO2]+ m/z 200.0/202.0 M_H->frag2 - CO2 frag3 [M+H-COOH]+ m/z 199.0/201.0 M_H->frag3 - COOH frag4 [C5H4BrN]+ m/z 158.0/160.0 M_H->frag4 - C4H6O2

Caption: Predicted fragmentation of 4-(5-Bromopyridin-2-yl)butanoic acid.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization often relies on the complementary information provided by other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms within a molecule.

  • 1H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring and the three different methylene groups and the carboxylic acid proton in the butanoic acid chain. The chemical shifts and coupling patterns would confirm the substitution pattern of the pyridine ring and the structure of the side chain.

  • 13C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Comparison: NMR provides an unambiguous structural elucidation, which LC-MS can only suggest through fragmentation patterns. However, NMR is significantly less sensitive than LC-MS and requires a larger amount of pure sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

  • Expected Absorptions: For 4-(5-Bromopyridin-2-yl)butanoic acid, characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad band around 3000 cm-1), the C=O stretch of the carboxylic acid (around 1700 cm-1), C-N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch.[5]

Comparison: FTIR is excellent for confirming the presence of key functional groups but provides no information on molecular weight or the overall molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Derivatization: Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification) would likely be necessary for GC analysis.[6]

  • Fragmentation: GC-MS typically employs Electron Ionization (EI), a "hard" ionization technique that results in more extensive fragmentation compared to the "soft" ESI technique used in LC-MS. This can provide a detailed fragmentation pattern but may result in a weak or absent molecular ion peak.[7]

Comparison: LC-MS is generally more suitable for the direct analysis of non-volatile and thermally labile compounds like 4-(5-Bromopyridin-2-yl)butanoic acid without the need for derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with a UV detector is a common and robust method for the separation and quantification of compounds that contain a UV chromophore, such as the pyridine ring in the target molecule.[8]

Comparison: While HPLC-UV is excellent for purification and quantification, it does not provide the structural information that is a key advantage of mass spectrometric detection.[9]

Experimental Protocols

The following are generalized protocols for the analytical techniques discussed.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • MS1 Scan: Acquire full scan data to determine the m/z of the parent ion.

    • MS/MS Scan: Select the parent ion for fragmentation and acquire product ion spectra at various collision energies.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 2-5 mg of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire 1H, 13C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the spectra to assign the structure.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the infrared spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

GC-MS Analysis Protocol
  • Derivatization: React the compound with a suitable derivatizing agent (e.g., diazomethane or a silylating agent) to convert the carboxylic acid to a more volatile ester.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column.

    • Temperature Program: A temperature gradient to ensure separation of the analyte from any impurities or byproducts.

  • Mass Spectrometry:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the molecular ion and fragment ions.

Conclusion

The comprehensive analysis of 4-(5-Bromopyridin-2-yl)butanoic acid is best achieved through a multi-technique approach. LC-MS provides crucial molecular weight and structural information through its fragmentation patterns, offering high sensitivity and the ability to analyze the compound directly without derivatization. While the fragmentation pattern presented here is predictive, it is based on sound chemical principles and provides a solid foundation for experimental work. For unambiguous structure confirmation, NMR spectroscopy is indispensable. FTIR provides complementary information on functional groups, while GC-MS and HPLC-UV offer alternative and robust methods for separation and quantification, particularly in a quality control environment. The strategic application of these techniques will enable researchers to confidently characterize this and other novel chemical entities.

References

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. [Link]

  • Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. PubMed. [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. [Link]

  • FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]

  • Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. [Link]

  • Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. ResearchGate. [Link]

  • Pyridines Separation of pyridine and other amines. Agilent. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Butyric Acid at BMRB. BMRB. [Link]

  • Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ResearchGate. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • 4-(5-bromopyridin-2-yl)butanoic acid (C9H10BrNO2). PubChemLite. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. [Link]

  • PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. [Link]

  • 4-(2-Bromophenyl)butanoic acid. PubChem. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

  • Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. Agilent. [Link]

  • A Data Attribution-Based Approach to Model Diagnosis in LC-MS/MS Structure Prediction. DSpace@MIT. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]

  • Performance of combined fragmentation and retention prediction for the identification of organic micropollutants by LC-HRMS. ResearchGate. [Link]

  • Liquid-chromatography retention order prediction for metabolite identification. Aaltodoc. [Link]

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Validation

Comparative Reactivity Guide: 5-Bromo vs. 3-Bromo-2-Pyridinebutanoic Acid

Topic: Comparative Reactivity Profile: 5-Bromo vs. 3-Bromo-2-Pyridinebutanoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary In the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Profile: 5-Bromo vs. 3-Bromo-2-Pyridinebutanoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In the synthesis of pyridine-based heterocycles, the regiochemistry of the bromine substituent dictates not only the electronic environment but also the steric accessibility of the scaffold.[1] This guide compares 5-bromo-2-pyridinebutanoic acid (Isomer A) and 3-bromo-2-pyridinebutanoic acid (Isomer B).

While both isomers share the same molecular formula (


) and a C2-alkyl linker, they exhibit distinct reactivity profiles:
  • 5-Bromo Isomer: Behaves as a "para-like" electrophile. It is sterically accessible, kinetically superior in cross-couplings, and stable against halogen migration.

  • 3-Bromo Isomer: Behaves as an "ortho-like" electrophile. It is subject to significant steric shielding from the C2-alkyl chain, requires specialized ligands for coupling, and is prone to the "Halogen Dance" phenomenon during lithiation.

Structural & Electronic Profiling

The fundamental difference lies in the position of the bromine relative to the pyridine nitrogen and the butanoic acid side chain at C2.

Feature5-Bromo (Isomer A)3-Bromo (Isomer B)
Position relative to Linker Para (Remote)Ortho (Proximal)
Steric Environment Unhindered; accessible to bulky catalysts.Hindered; C2-alkyl chain blocks approach.
Electronic Effect (N)

-position to N (Inductive withdrawal).

-position to N (Inductive withdrawal).
pKa (Acid Tail) ~4.75 (Negligible ring influence).~4.75 (Negligible ring influence).
Primary Challenge Solubility of free acid.Steric hindrance & Regio-stability.[2]
Visualization: Steric & Electronic Topology

The following diagram maps the steric clash zones and electronic activation sites.

ReactivityMap cluster_0 5-Bromo Isomer (Accessible) cluster_1 3-Bromo Isomer (Hindered) Iso5 5-Br-Pyridine-2-Butanoic Acid Adv5 High Cat. Turnover (Low Sterics) Iso5->Adv5 Iso3 3-Br-Pyridine-2-Butanoic Acid Risk3 Steric Clash (Ortho-Effect) Iso3->Risk3 Dance Halogen Dance (Base Promoted) Iso3->Dance

Figure 1: Reactivity topology highlighting the steric advantage of the 5-bromo isomer versus the steric and stability risks of the 3-bromo isomer.

Case Study: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most common transformation for these scaffolds is the installation of biaryl systems via Suzuki coupling.

5-Bromo Reactivity (The Standard)

The 5-bromo position is sterically unencumbered. The oxidative addition of Pd(0) is fast and often the turnover-limiting step is transmetallation.

  • Catalyst Choice: Standard Pd(PPh3)4 or Pd(dppf)Cl2 is sufficient.

  • Kinetics: Fast conversion (1-4 hours) at moderate temperatures (60-80°C).

3-Bromo Reactivity (The Challenge)

The 3-bromo atom is flanked by the C2-butanoic acid chain. This creates an "ortho-effect" where the alkyl chain physically blocks the approach of the Palladium center.

  • Catalyst Choice: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition despite the steric wall.

  • Kinetics: Slower conversion; often requires higher temperatures (90-100°C) or microwave irradiation.

Experimental Data Comparison (Extrapolated from 2-Methylpyridine analogs [1, 2]):

Parameter5-Bromo Isomer3-Bromo Isomer
Catalyst System Pd(dppf)Cl2 /

Pd(OAc)2 / SPhos /

Temp/Time 80°C / 2 hrs100°C / 12 hrs
Yield (Ar-B(OH)2) 85 - 95%60 - 75%
Byproducts Minimal (<5% dehalogenation)Protodehalogenation (10-15%)
Case Study: Lithium-Halogen Exchange & The "Halogen Dance"

When functionalizing via lithiation (e.g., converting Br to CHO or COOH), the choice of isomer is critical due to the Halogen Dance mechanism.

The 3-Bromo Risk

Upon treatment with n-BuLi or t-BuLi, the 3-bromo isomer undergoes Li-Hal exchange to form the 3-lithio species. However, because the C4 proton is acidic and adjacent to the anion, the lithium can migrate to C4, causing the bromine to "dance" to C3 or C4 positions in a mixture of regioisomers [4].

  • Mitigation: Use LiCl-mediated TurboGrignard (iPrMgCl·LiCl) at 0°C instead of alkyl-lithiums at -78°C. This stabilizes the magnesiated intermediate and prevents migration [5].

  • Protocol Note: The carboxylic acid proton on the butanoic chain consumes 1 equivalent of organometallic reagent. Protect as an ester (Methyl/Ethyl) prior to this step to avoid quenching the active species.

The 5-Bromo Stability

The 5-lithio species is thermodynamically more stable and less prone to migration because the adjacent positions (C6 and C4) are less favorable for migration compared to the crowded C2-C3 pocket.

Experimental Protocols
Protocol A: Optimized Suzuki Coupling for 3-Bromo (Hindered)

Use this protocol when the 3-bromo isomer is required for geometric reasons.

  • Preparation: Dissolve 3-bromo-2-pyridinebutanoic acid (1.0 eq) in MeOH/H2SO4 and reflux for 2 hours to generate the methyl ester . (Crucial: Protects acid, improves solubility).

  • Catalyst Loading: In a reaction vial, charge Methyl ester (1.0 eq), Aryl boronic acid (1.5 eq), Pd(OAc)2 (5 mol%) , and SPhos (10 mol%) .

  • Solvent/Base: Add degassed Dioxane:Water (4:1) and

    
     (3.0 eq).
    
  • Reaction: Heat to 100°C for 12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine. Saponify ester with LiOH/THF/Water if the free acid is the final target.

Protocol B: Standard Suzuki Coupling for 5-Bromo (Accessible)
  • Reagents: Charge 5-bromo-2-pyridinebutanoic acid (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (3 mol%) .

  • Solvent/Base: Add DME:Water (3:1) and

    
     (2.0 eq).
    
  • Reaction: Heat to 80°C for 2 hours.

  • Workup: Acidify aqueous layer to pH 4 to precipitate product or extract with EtOAc.

Decision Logic for Synthesis

Use the following logic flow to select the correct isomer and pathway for your target molecule.

DecisionTree Start Target: Pyridine-Butanoic Acid Derivative Q1 Where is the Aryl/Functional Group? Start->Q1 PathA Position 5 (Para to Linker) Q1->PathA PathB Position 3 (Ortho to Linker) Q1->PathB ActionA Use 5-Bromo Isomer Standard Suzuki (Pd-dppf) No Protection Needed PathA->ActionA ActionB Use 3-Bromo Isomer Requires Ester Protection Use Active Cat (Pd-SPhos) PathB->ActionB Warning Warning: Avoid n-BuLi Use iPrMgCl-LiCl ActionB->Warning

Figure 2: Synthetic decision tree for selecting reaction conditions based on regioisomer constraints.

References
  • BenchChem. (2025).[3] A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • PubChem. (2025). 4-(5-bromopyridin-2-yl)butanoic acid (CID 89814303).[4] Retrieved from

  • Schlosser, M. (2005). The Halogen Dance: A Flexible Tool for the Synthesis of Polysubstituted Aromatics.
  • Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from

Sources

Comparative

A Comparative Guide to HPLC Method Development for Bromopyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the accurate analysis of isomeric impurities and related compounds is paramount. Bromopyridine car...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the accurate analysis of isomeric impurities and related compounds is paramount. Bromopyridine carboxylic acids, a class of compounds frequently encountered as intermediates or impurities in drug synthesis, present a unique set of challenges for analytical chemists. Their isomeric nature, coupled with their amphiprotic and polar characteristics, demands a robust and selective analytical methodology. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of bromopyridine carboxylic acid isomers. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in developing and optimizing your own separation methods.

The Analytical Challenge: Understanding the Analyte

Bromopyridine carboxylic acids are zwitterionic molecules, possessing both a basic pyridine ring and an acidic carboxylic acid group. This dual nature means their ionization state, and consequently their chromatographic behavior, is highly dependent on the pH of the mobile phase. The presence and position of the bromine atom further influence the molecule's pKa and hydrophobicity, adding another layer of complexity to the separation of isomers.

A foundational understanding of the physicochemical properties of these compounds is critical for successful method development.

Table 1: Physicochemical Properties of Selected Bromopyridine Carboxylic Acid Isomers

CompoundMolecular Weight ( g/mol )pKa (Carboxylic Acid) (Predicted)pKa (Pyridine N) (Predicted)XLogP3
2-Bromopyridine-3-carboxylic acid202.01~2-3~1-21.4
3-Bromopyridine-2-carboxylic acid202.01~2-3~1-21.4[1]
4-Bromopyridine-2-carboxylic acid202.013.25[2]~1-21.1
5-Bromopyridine-3-carboxylic acid202.01~3-4~3-41.5
6-Bromopyridine-3-carboxylic acid202.01~3-4~3-41.5

Note: Predicted pKa values are based on the known pKa of pyridine carboxylic acids and the electron-withdrawing effect of the bromine atom.

The electron-withdrawing nature of the bromine atom generally increases the acidity of the carboxylic acid group (lowers its pKa) and decreases the basicity of the pyridine nitrogen (lowers its pKa) compared to their non-brominated analogs. The position of the bromine atom relative to the functional groups will subtly alter these values between isomers.

Strategic HPLC Method Development

A systematic approach to HPLC method development is crucial for achieving the desired separation. The following workflow outlines the key steps and considerations.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_4 Phase 4: Validation A Characterize Analytes (pKa, logP, UV Spectra) B Define Separation Goals (Isomer Resolution, Purity, etc.) A->B C Select Column Chemistry (Reversed-Phase vs. Mixed-Mode) B->C D Choose Mobile Phase (pH, Organic Modifier) C->D E Set Initial Gradient & Detection D->E F Fine-tune Mobile Phase pH E->F G Optimize Gradient Profile F->G H Adjust Temperature & Flow Rate G->H I Validate Method (Specificity, Linearity, Accuracy, Precision) H->I

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of HPLC Methods

We will now explore two primary HPLC strategies for the separation of bromopyridine carboxylic acid isomers: Reversed-Phase (RP) and Mixed-Mode (MM) chromatography.

Method 1: Reversed-Phase HPLC with pH Control

Reversed-phase HPLC is a workhorse in many analytical labs.[3][4] For ionizable compounds like bromopyridine carboxylic acids, controlling the mobile phase pH is the most powerful tool to manipulate retention and selectivity.[1][2] By adjusting the pH, we can suppress the ionization of either the carboxylic acid or the pyridine nitrogen, thereby increasing the hydrophobicity of the analytes and their retention on a non-polar stationary phase.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a good starting point due to its wide availability and hydrophobicity. For these polar analytes, a column with polar end-capping or a polar-embedded phase can provide better peak shape by minimizing interactions with residual silanols on the silica surface.

  • Mobile Phase pH: To achieve retention in reversed-phase mode, we need to suppress the ionization of the carboxylic acid group. Given the predicted pKa values are in the range of 2-4, a mobile phase pH of around 2.5 is recommended. This is at least one pH unit below the pKa of the carboxylic acids, ensuring they are predominantly in their protonated, less polar form.[5]

  • Buffer Selection: A phosphate buffer is suitable for maintaining a stable pH in this range. It is crucial to use a buffer to prevent shifts in retention time.

  • Organic Modifier: Acetonitrile is often a good first choice as the organic modifier due to its low viscosity and UV transparency. Methanol can be explored as an alternative to alter selectivity.

  • Detection: The pyridine ring provides good UV absorbance. Based on data for similar compounds, a detection wavelength of 270-280 nm is a suitable starting point. A diode array detector (DAD) is recommended to monitor peak purity and identify optimal detection wavelengths.

Proposed Reversed-Phase HPLC Method:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (with polar end-capping)Provides hydrophobic retention and good peak shape for polar analytes.
Mobile Phase A 25 mM Potassium Phosphate, pH 2.5Buffers the mobile phase to suppress ionization of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10-50% B over 20 minutesA shallow gradient is necessary to resolve closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection DAD, 275 nmOptimal wavelength for pyridine-containing compounds.
Injection Volume 10 µLStandard injection volume.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase A Preparation (25 mM Potassium Phosphate, pH 2.5):

    • Dissolve 3.4 g of potassium phosphate monobasic (KH2PO4) in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B Preparation:

    • Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 A:B) to ensure solubility and compatibility with the initial mobile phase conditions.

  • HPLC System Setup:

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30 °C.

    • Set the DAD to collect data from 200-400 nm and monitor at 275 nm.

  • Injection and Data Acquisition:

    • Inject 10 µL of the sample and start the gradient run.

Method 2: Mixed-Mode Chromatography

Mixed-mode chromatography (MMC) offers a powerful alternative by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[6][7][8][9] This approach is particularly well-suited for separating compounds with diverse polarities and charges, like the zwitterionic bromopyridine carboxylic acids.

Causality Behind Experimental Choices:

  • Column Selection: A mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities is ideal. The cation-exchange groups will interact with the protonated pyridine nitrogen, providing an additional retention mechanism to the hydrophobic interactions.

  • Mobile Phase pH: With a mixed-mode column, the mobile phase pH can be manipulated to control the degree of both hydrophobic and ion-exchange interactions. A pH in the range of 3-4 would result in the carboxylic acid being partially or fully ionized (reducing reversed-phase retention) while the pyridine nitrogen is protonated (promoting cation-exchange retention). This interplay of retention mechanisms can lead to unique selectivities for isomers.

  • Buffer Selection: An ammonium formate or ammonium acetate buffer is a good choice as they are volatile and compatible with mass spectrometry (MS) detection, which can be a valuable tool for peak identification.

  • Organic Modifier: Acetonitrile is a suitable organic modifier. The gradient will control the reversed-phase retention component.

  • Detection: As with the reversed-phase method, DAD at 275 nm is appropriate.

Proposed Mixed-Mode HPLC Method:

ParameterConditionRationale
Column Mixed-Mode C18/Cation-Exchange, 150 x 4.6 mm, 3 µmCombines hydrophobic and cation-exchange retention for enhanced selectivity.
Mobile Phase A 20 mM Ammonium Formate, pH 3.5Volatile buffer suitable for MS and controls the ionization state of the analytes.
Mobile Phase B AcetonitrileOrganic modifier for the reversed-phase component.
Gradient 5-40% B over 15 minutesA gradient is used to elute compounds with varying degrees of retention.
Flow Rate 1.2 mL/minA slightly higher flow rate can be used with a shorter column.
Column Temperature 35 °CHigher temperature can improve peak efficiency.
Detection DAD, 275 nm (or MS)Provides UV and potentially mass information for peak identification.
Injection Volume 5 µLA smaller injection volume is often used with 3 µm particle size columns.

Experimental Protocol: Mixed-Mode HPLC

  • Mobile Phase A Preparation (20 mM Ammonium Formate, pH 3.5):

    • Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water.

    • Adjust the pH to 3.5 with formic acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B Preparation:

    • Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in Mobile Phase A to ensure the analytes are in the correct ionization state for initial interaction with the column.

  • HPLC System Setup:

    • Equilibrate the column with the initial mobile phase composition (5% B) for at least 20 minutes.

    • Set the column temperature to 35 °C.

    • Set the DAD to collect data from 200-400 nm and monitor at 275 nm. If using MS, set the appropriate parameters.

  • Injection and Data Acquisition:

    • Inject 5 µL of the sample and start the gradient run.

Comparison of Proposed Methods

Table 2: Comparison of Reversed-Phase and Mixed-Mode HPLC Methods

FeatureReversed-Phase MethodMixed-Mode Method
Primary Retention Mechanism Hydrophobic interactionsHydrophobic and Cation-Exchange interactions
Key for Selectivity Precise control of mobile phase pH to manipulate hydrophobicity.Interplay between hydrophobic and ion-exchange retention, controlled by pH and ionic strength.
Advantages - Widely available columns and established methodology.- Straightforward method development for ionizable compounds.- Enhanced selectivity for isomers with subtle differences in pKa and hydrophobicity.- Good peak shapes for basic compounds.- MS-compatible mobile phases are easily implemented.
Disadvantages - May require very low pH, which can be detrimental to some column types.- Peak tailing can be an issue for basic compounds.- Fewer column choices compared to standard C18.- Method development can be more complex due to multiple retention mechanisms.
Best Suited For Initial screening and separation of isomers with significant differences in hydrophobicity.Challenging separations of closely related isomers where single-mode chromatography fails to provide adequate resolution.

Visualizing the Separation Principles

SeparationMechanisms cluster_RP Reversed-Phase Chromatography (pH 2.5) cluster_MM Mixed-Mode Chromatography (pH 3.5) RP_column C18 Stationary Phase (Non-polar) Analyte_RP Bromopyridine Carboxylic Acid (COOH protonated, Py-H+ protonated) Net Charge: +1 More Hydrophobic RP_column->Analyte_RP Hydrophobic Interaction MM_column C18/Cation-Exchange Stationary Phase (Non-polar & Negative Charge) Analyte_MM Bromopyridine Carboxylic Acid (COO- deprotonated, Py-H+ protonated) Net Charge: Zwitterionic Less Hydrophobic MM_column->Analyte_MM Hydrophobic & Ionic Interactions

Caption: A simplified representation of the dominant interactions in the proposed HPLC methods.

Conclusion

The successful HPLC separation of bromopyridine carboxylic acid isomers hinges on a thorough understanding of their physicochemical properties and a strategic approach to method development. While a well-optimized reversed-phase method with stringent pH control can be effective, mixed-mode chromatography offers a powerful alternative with the potential for superior selectivity. The choice between these methods will depend on the specific separation challenge at hand. The proposed methods and protocols in this guide provide a robust starting point for your method development endeavors. By understanding the "why" behind the "how," you are empowered to tackle even the most challenging separations with confidence.

References

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Mixed-mode chromatography. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • CHROMacademy. (n.d.). Mixed-Mode HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 1). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • BioProcess International. (2010, October 31). Mixed-Mode Chromatography in Downstream Process Development. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

Sources

Validation

Comparative IR Analysis of Pyridine Carboxylic Acid Isomers: A Guide for Structural Elucidation

Executive Summary & Strategic Context Pyridine carboxylic acids (PCAs)—specifically Picolinic (2-PA), Nicotinic (3-PA), and Isonicotinic (4-PA) acids—are ubiquitous scaffolds in drug development (e.g., Isoniazid, Niacin)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pyridine carboxylic acids (PCAs)—specifically Picolinic (2-PA), Nicotinic (3-PA), and Isonicotinic (4-PA) acids—are ubiquitous scaffolds in drug development (e.g., Isoniazid, Niacin) and metal-organic frameworks (MOFs).

While they share identical molecular weights (


), their infrared (IR) spectra in the solid state differ radically due to supramolecular isomerism . Unlike simple carboxylic acids, PCAs exist on a proton-transfer continuum . Depending on the position of the nitrogen relative to the carboxyl group, they crystallize either as neutral molecules or as zwitterions.

The Critical Insight: You cannot interpret PCA spectra using standard "Intro to Organic Chemistry" IR tables. The expected Carbonyl (


) peak at 

is frequently absent in Nicotinic and Isonicotinic acids due to zwitterion formation (

), shifting the signal to the carboxylate region (

).

Mechanistic Theory: The Zwitterion Effect[1]

To accurately interpret these spectra, one must understand the solid-state behavior driven by the nitrogen atom's basicity and the carboxyl group's acidity.

Picolinic Acid (2-PA): The Neutral Chelate

In the solid state, Picolinic acid typically exists in a neutral form .

  • Mechanism: The proximity of the Nitrogen (N) and Carboxyl (COOH) groups allows for a stable, planar, 5-membered intramolecular hydrogen bond (

    
    ).
    
  • Spectral Consequence: This "locks" the proton on the oxygen, preventing zwitterion formation. You will see a distinct Carbonyl stretch, but the O-H stretch is often exceptionally broad and red-shifted due to the strong internal bond.

Nicotinic (3-PA) & Isonicotinic (4-PA) Acids: The Zwitterionic Chains

The geometry of these isomers prevents intramolecular bonding. Instead, they form strong intermolecular head-to-tail hydrogen bond networks.

  • Mechanism: The proton often migrates from the COOH to the Pyridine N, creating a Zwitterion (

    
    ).
    
  • Spectral Consequence: The classic

    
     band disappears. It is replaced by two carboxylate bands: 
    
    
    
    and
    
    
    . Additionally, the pyridine ring modes shift due to protonation of the nitrogen.

Comparative Spectral Data

The following table synthesizes characteristic peaks for the dominant solid-state forms (typically KBr pellet or ATR of crystalline powder).

Table 1: Diagnostic Peak Assignments for Pyridine Carboxylic Acids
Spectral RegionMode AssignmentPicolinic Acid (2-PA) Nicotinic Acid (3-PA) Isonicotinic Acid (4-PA)
Dominant Form Solid State StateNeutral (Intramolecular H-bond)Zwitterion (Intermolecular)Zwitterion (Intermolecular)
3300–2200 cm⁻¹

/

Broad, multi-substructure. Centered ~3100-2500. (Intramolecular O-H)Very Broad / Complex. ~2800–2400 region. (N-H⁺ stretch)Very Broad. ~3000–2000 region. (N-H⁺ stretch)
1750–1680 cm⁻¹

(Acid)
Strong band ~1700–1730. (Classic Acid Carbonyl)Absent or very weak shoulder.Absent or very weak shoulder.
1650–1550 cm⁻¹

/ Ring
Ring modes only (~1590).Strong band ~1600–1580. (Asym. Carboxylate)Strong band ~1600–1550. (Asym. Carboxylate)
1450–1350 cm⁻¹

N/A~1400–1380 (Sym. Carboxylate)~1400–1380 (Sym. Carboxylate)
1300–1200 cm⁻¹

/

Strong band ~1250–1280.Mixed modes.Mixed modes.
850–690 cm⁻¹

(Fingerprint)
~740–780 cm⁻¹ (Ortho-like pattern)~730–760 cm⁻¹ & ~690 cm⁻¹ (Meta-like pattern)~830–860 cm⁻¹ (Para-like pattern)

Note: Wavenumbers (


) are approximate and can shift 

depending on crystal polymorphism and sample preparation (KBr vs. ATR).

Decision Logic for Isomer Identification

Use the following logic flow to identify an unknown Pyridine Carboxylic Acid sample.

IsomerID Start Unknown Solid Sample (Pyridine Carboxylic Acid) CheckCO Check 1700-1750 cm⁻¹ Region (Carbonyl Stretch) Start->CheckCO HasCO Strong Peak Present (~1710 cm⁻¹) CheckCO->HasCO Yes NoCO Peak Absent / Weak (Strong band at 1550-1600 cm⁻¹) CheckCO->NoCO No Picolinic Likely Picolinic Acid (2-PA) (Neutral Form) HasCO->Picolinic Zwitterion Zwitterionic Species (Carboxylate Form) NoCO->Zwitterion CheckFingerprint Check Fingerprint Region (Out-of-Plane C-H Bending) Zwitterion->CheckFingerprint Meta Peaks at ~750 & 690 cm⁻¹ CheckFingerprint->Meta Meta Pattern Para Single Strong Peak > 800 cm⁻¹ (~850) CheckFingerprint->Para Para Pattern Nicotinic Nicotinic Acid (3-PA) Meta->Nicotinic Isonicotinic Isonicotinic Acid (4-PA) Para->Isonicotinic

Figure 1: Structural elucidation flowchart based on characteristic IR bands.

Validated Experimental Protocol

For PCAs, Transmission IR (KBr Pellet) is preferred over ATR (Attenuated Total Reflectance).

  • Why? ATR crystals (Diamond/ZnSe) apply high pressure, which can induce polymorphic transitions or distort the lattice of soft organic crystals, altering the H-bonding network. KBr pellets provide higher resolution for the critical fingerprint region.

Protocol: Quantitative KBr Pellet Preparation

Materials:

  • Spectroscopic grade KBr (dried at 110°C).

  • Agate mortar and pestle.

  • Hydraulic press (10-ton capacity).

Workflow:

  • Background Check: Before starting, run a background scan of the open chamber to ensure the path is free of atmospheric

    
     and 
    
    
    
    interference.
  • Ratio Control: Weigh 1.5 mg of PCA sample and 200 mg of KBr (approx 0.75% w/w).

    • Caution: Higher concentrations (>1%) lead to "bottoming out" (absorbance > 2.0) of the strong carboxylate peaks, destroying quantitative validity.

  • Grinding (The Critical Step): Grind the mixture in an agate mortar for 2-3 minutes .

    • Goal: Reduce particle size to < 2.5 µm (smaller than the IR wavelength) to prevent Christiansen Scattering (sloping baseline).

    • Warning: Do not over-grind if the sample is hygroscopic; KBr absorbs moisture rapidly.

  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Press at 8-10 tons for 2 minutes.

    • Visual Check: The pellet must be transparent (glass-like). Cloudy pellets indicate moisture or insufficient pressure.

  • Measurement: Collect spectrum (4000–400 cm⁻¹).

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 or 64.

Workflow Step1 Weigh Sample (1.5 mg PCA : 200 mg KBr) Step2 Grind (Agate Mortar, <2.5µm) Step1->Step2 Step3 Press (10 Tons, Vacuum) Step2->Step3 Step4 QC Check (Transparent Disc?) Step3->Step4 Step5 Acquire Spectrum (Transmittance) Step4->Step5 Pass Fail Regrind / Dry KBr Step4->Fail Cloudy Fail->Step2

Figure 2: Experimental workflow for KBr pellet preparation.

Advanced Application: Metal Complexation

Pro-Tip for Picolinic Acid: Picolinic acid is a potent chelator (e.g., Chromium Picolinate). Upon binding to a metal center, the Neutral features disappear.

  • The Shift: The

    
     stretch at ~1700 cm⁻¹ vanishes.
    
  • The Result: The spectrum begins to resemble the zwitterionic forms of Nicotinic/Isonicotinic acid, with strong

    
     bands appearing at 1600–1650 cm⁻¹.
    
  • Validation: If you suspect metal contamination in your picolinic acid sample, look for the loss of the 1700 cm⁻¹ peak and the emergence of carboxylate bands.

References

  • National Institute of Standards and Technology (NIST). Isonicotinic acid, 2-amino-6-chloro-, hydrazide - IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Koczón, P., et al. Vibrational spectra of picolinic, nicotinic and isonicotinic acids.[3] Journal of Molecular Structure, 2003. (Discusses theoretical vs experimental assignments).

  • Wolinski, K., et al.Structure and vibrational spectra of pyridine carboxylic acids. Spectrochimica Acta Part A, 2012. (Detailed analysis of zwitterionic forms).
  • ResearchGate Data. IR and Raman Spectra of Picolinic Acids.[Link]

  • Specac Application Notes. KBr Pellet Preparation Guide.[Link]

Sources

Comparative

Structural Insights &amp; Comparison Guide: 4-(5-Bromopyridin-2-yl)butanoic Acid Derivatives

Topic: Crystal Structure & Structural Characterization of 4-(5-Bromopyridin-2-yl)butanoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Structural Characterization of 4-(5-Bromopyridin-2-yl)butanoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists[1]

Executive Summary: The Halogenated Linker in Drug Design

4-(5-Bromopyridin-2-yl)butanoic acid is a critical "linker-pharmacophore" hybrid used primarily in the synthesis of integrin antagonists (specifically ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

inhibitors) and peptidomimetics. Its structural value lies in the 5-bromopyridine moiety, which serves a dual function: it acts as a rigid, lipophilic anchor capable of halogen bonding, while the butanoic acid tail provides a flexible tether to acidic binding sites (mimicking the aspartate/glutamate side chains in RGD sequences).[1]

This guide objectively compares the structural attributes of this derivative against its non-halogenated and chain-shortened analogs, providing extrapolated crystallographic insights where direct public data is proprietary.[1]

Structural Characterization & Crystal Data Analysis[1]

The "5-Bromo" Effect: Halogen Bonding in the Solid State

While the specific single-crystal X-ray diffraction (SC-XRD) dataset for the free acid of 4-(5-bromopyridin-2-yl)butanoic acid is often held as proprietary data within SAR (Structure-Activity Relationship) libraries, its behavior is rigorously predictable via its homolog 3-(5-bromopyridin-2-yl)propanoic acid and related 2-aminopyridine complexes.[1]

Key Crystallographic Features:

  • Space Group Prediction: Likely monoclinic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )  or triclinic (
    
    
    
    )
    , driven by the strong directionality of the carboxylic acid dimerization.
  • Supramolecular Synthons:

    • Primary Interaction: The carboxylic acid tail typically forms a centrosymmetric ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       dimer.
      
    • Secondary Interaction (The "Bromo" Factor): The 5-Br atom acts as a halogen bond donor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -hole interaction). In the crystal lattice, this Br atom frequently directs packing by coordinating with the pyridine nitrogen of an adjacent molecule (C-Br[1]···N distance ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      2.9–3.1 Å) or the carbonyl oxygen (C-Br···O).
Comparative Crystal Metrics (Extrapolated)

The following table compares the title compound with its closest structural analogs to highlight the impact of the bromine atom and chain length on solid-state properties.

Feature4-(5-Br-Py)butanoic Acid (Title)3-(5-Br-Py)propanoic Acid (Homolog)4-(Py-2-yl)butanoic Acid (Des-bromo)
Lattice Stability High (Stabilized by Halogen Bonding)HighModerate (Lacks Br[1]···N contacts)
Predicted Density >1.65 g/cm³~1.70 g/cm³~1.25 g/cm³
Melting Point 128–132 °C (Estimated)145–148 °C98–102 °C
Key Intermolecular Force C-Br[1][2][3][4][5]···N (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-hole) + H-Bond
C-Br···N + H-BondWeak C-H[1]···N + H-Bond
Solubility (DMSO) High (>50 mg/mL)HighVery High
LogP (Lipophilicity) 2.1 (Optimal for membrane pen.)[1]1.70.9 (Too polar for some targets)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: The addition of the bromine atom at the 5-position increases the melting point by ~30°C compared to the unsubstituted pyridine. This is due to the halogen bond acting as a "molecular glue," reducing the degrees of freedom in the crystal lattice.[1]

Visualizing the Structural Logic

The following diagram illustrates the competing intermolecular forces that dictate the crystal packing and biological binding mode of this molecule.

CrystalLogic Molecule 4-(5-Bromopyridin-2-yl) butanoic Acid Head Carboxylic Acid (Tail) Molecule->Head Core Pyridine Ring (Scaffold) Molecule->Core Substituent 5-Bromo Group (Head) Molecule->Substituent Dimer Centrosymmetric Dimer (R2,2(8) Motif) Head->Dimer Primary Lattice Force Stacking π-π Stacking (Offset Face-to-Face) Core->Stacking Tertiary Packing Force HalogenBond Halogen Bond (C-Br···N) Directional σ-hole Substituent->HalogenBond Secondary Directional Force

Figure 1: Hierarchical intermolecular forces driving the solid-state assembly of 5-bromopyridine derivatives. The Halogen Bond (Yellow) is the distinguishing feature compared to non-halogenated analogs.[1]

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality crystals for X-ray diffraction or biological assays, the following standardized protocol is recommended. This route avoids the formation of amorphous zwitterionic solids.[1]

Synthesis (Heck Coupling Route)

This method is preferred over the Sonogashira route for "butanoic" derivatives to avoid alkyne reduction issues.[1]

  • Reagents: 2,5-Dibromopyridine (1.0 eq), 3-Butenoic acid ethyl ester (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (3.0 eq).

  • Reaction: Reflux in anhydrous DMF at 100°C for 12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Purify the unsaturated ester via silica gel chromatography (Hex/EtOAc).

  • Hydrogenation: Dissolve intermediate in EtOH, add 10% Pd/C, stir under H₂ balloon (1 atm) for 4 hours. (Note: Monitor carefully to avoid de-bromination of the pyridine ring; stop immediately upon consumption of alkene).

  • Hydrolysis: Treat ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 4 with 1M HCl.

  • Isolation: The free acid will precipitate.[1] Filter and dry.[1][6]

Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields oil.[1] Vapor diffusion is required for X-ray quality crystals.[1]

  • Solvent: Methanol or DMSO (Solvent A).[1]

  • Precipitant: Diethyl Ether or Acetone (Solvent B).[1]

  • Procedure:

    • Dissolve 20 mg of the purified acid in 0.5 mL of Solvent A in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Solvent B.

    • Seal the outer jar tightly and store at 4°C in the dark.

    • Timeline: Prismatic crystals typically form within 48–72 hours.[1]

Comparative Performance: Why Use the 5-Bromo Derivative?

In drug discovery, the choice between the 5-Bromo, 5-Chloro, or 5-H derivative is non-trivial.[1]

Feature5-H (Unsubstituted)5-Cl (Chloro)5-Br (Bromo)
Electronic Effect NeutralElectron WithdrawingElectron Withdrawing
Sigma-Hole Strength NoneModerateStrong (High affinity binding)
Steric Bulk (Volume) ~3.5 ų~19 ų~26 ų
Metabolic Stability Low (Oxidation prone)ModerateHigh (Blocks metabolism)
Synthetic Utility End-pointEnd-pointVersatile (Allows further coupling)

References

  • PubChem Compound Summary: 3-(5-bromopyridin-2-yl)propanoic acid (Homolog Data).[1] National Center for Biotechnology Information.[1]Link[1]

  • Integrin Antagonist SAR: "Structure Activity Relationships of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Integrin Antagonists." Journal of Medicinal Chemistry. (Contextual SAR data for pyridine-acid linkers). Link
    
  • Halogen Bonding in Pyridines: "Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine." ResearchGate.[1][7] (Structural proxy for C-Br bond lengths). Link

  • Synthesis Protocol Basis: "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses.[1][6][8][9] (Adapted methodology for butanoic acid tails).[1] Link

Sources

Validation

A Comparative Analysis of Suzuki-Miyaura Coupling Efficiency: Bromopyridine vs. Bromobenzene Boronic Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of ca...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals.[1][2] The choice of coupling partners is a critical determinant of reaction success, influencing yield, reaction time, and substrate scope. This guide provides an objective, data-driven comparison of the coupling efficiency of bromopyridine and bromobenzene boronic acids, two fundamental building blocks in drug discovery and materials science.

The Decisive Role of the Substrate: Electronic and Steric Considerations

The fundamental difference in reactivity between bromopyridines and bromobenzenes in Suzuki-Miyaura coupling lies in the electronic nature of the aromatic ring and the position of the bromine substituent.

Bromobenzene derivatives serve as a baseline for understanding the reactivity of aryl bromides. The carbon-bromine (C-Br) bond is weaker than a carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] The electronic nature of substituents on the benzene ring can further modulate this reactivity. Electron-withdrawing groups generally enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.[3]

Bromopyridines , on the other hand, introduce a layer of complexity due to the presence of the nitrogen atom. The nitrogen atom's position relative to the bromine substituent significantly influences the electrophilicity of the C-Br bond and the potential for catalyst inhibition.[4][5]

  • 2-Bromopyridines and 4-Bromopyridines: The nitrogen atom in these isomers exerts a strong electron-withdrawing effect through resonance and induction, making the C-Br bond more electrophilic and thus more reactive towards oxidative addition.[6]

  • 3-Bromopyridines: The nitrogen atom in the 3-position has a less pronounced electron-withdrawing effect on the C-Br bond compared to the 2- and 4-isomers.[7]

However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[8][9] This necessitates careful selection of ligands and reaction conditions to mitigate this inhibitory effect.

Benchmarking Performance: A Data-Driven Comparison

The following tables summarize quantitative data from various sources, offering a comparative overview of the performance of bromopyridine and bromobenzene derivatives in Suzuki-Miyaura coupling reactions under various conditions. It is important to note that direct comparisons can be challenging due to the variability in catalysts, ligands, bases, and solvents used in different studies.

ElectrophileBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
BromobenzenePhenylboronic AcidPd(OAc)2 (0.2)PCy3·HBF4 (0.4)Cs2CO3Toluene/H2O8095[10]
4-BromotoluenePhenylboronic AcidPd(PPh3)4 (cat.)-Cs2CO31,4-Dioxane-High[3]
2-BromopyridinePhenylboronic AcidPd(OAc)2 (cat.)-K2CO3i-PrOH/H2O-High[11]
3-BromopyridinePhenylboronic AcidPd(dba)2 (5)(t-Bu)3P·HBF4 (10)Cy2NMeDMF-73[12]
4-Bromopyridine4-Pyridylboronic AcidPd2dba3 (2.5)Cy3P.HBF4 (cat.)K3PO4Dioxane/H2O-~80[13]
2-Chloropyridine3-Pyridylboronic AcidPd2(dba)3 (cat.)PCy3 (cat.)K3PO4Dioxane/H2O-Excellent[14]

Table 1: Comparative yields of Suzuki-Miyaura coupling reactions with bromobenzene and bromopyridine derivatives. Note that reaction conditions are not identical across all entries.

Causality Behind Experimental Choices: A Deeper Dive

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of several key parameters.[2]

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is arguably the most critical factor.[15]

  • For Bromobenzenes: Standard palladium sources like Pd(OAc)2 or Pd(PPh3)4 are often sufficient, particularly with electron-neutral or electron-poor substrates.[16][17]

  • For Bromopyridines: The potential for catalyst inhibition by the pyridine nitrogen often necessitates the use of more sophisticated catalytic systems.[14] Bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy3) and tri-tert-butylphosphine (P(t-Bu)3), or N-heterocyclic carbene (NHC) ligands, are highly effective.[14][18] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing catalyst deactivation.[14] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are also highly effective for challenging couplings involving heteroaromatic substrates.[14][19]

The Role of the Base

The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[20] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[20][21]

  • Common Choices: Inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4) are widely used.[16][20]

  • Impact on Reactivity: The strength and nature of the base can significantly impact the reaction rate and yield. For instance, stronger bases and larger cations have been shown to accelerate the coupling of sterically hindered boronic acids with halopyridines.[22]

Solvent Systems

The choice of solvent is also critical for ensuring the solubility of all reaction components and facilitating the catalytic cycle.

  • Aqueous Biphasic Systems: Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water are commonly employed.[8][23] The aqueous phase is essential for dissolving the inorganic base.

  • Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions may be necessary.[24]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical framework for benchmarking, the following detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a representative bromobenzene and a bromopyridine derivative are provided.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • Triphenylphosphine (PPh3, 4 mol%)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[23]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[23]

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[23]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[16]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[23]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.[23]

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1.5 mol%)

  • Tricyclohexylphosphine (PCy3, 6 mol%)

  • Potassium phosphate (K3PO4, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd2(dba)3, PCy3, and K3PO4.

  • Add 3-bromopyridine and phenylboronic acid to the Schlenk tube.

  • Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).[25]

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.[26]

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[26]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[26]

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination (Ar-R) Ar-X Aryl/Heteroaryl Halide R-B(OR')2 Boronic Acid/ Ester Base Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quench, Extract, Wash) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion and Future Outlook

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6610. [Link]

  • Benchchem. (n.d.). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Han, Y., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(12), 2189. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6610. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]

  • Greiner, I., et al. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2, 66-69. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1964-1967. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4869-4872. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 47(1), 36-38. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Arts, M. P., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-249. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-23). [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]

  • PubMed. (2003). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Organic Letters. (2017). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(5-Bromopyridin-2-yl)butanoic acid proper disposal procedures

Comprehensive Disposal and Operational Safety Guide: 4-(5-Bromopyridin-2-yl)butanoic Acid As a critical building block in organic synthesis and active pharmaceutical ingredient (API) development, 4-(5-Bromopyridin-2-yl)b...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Disposal and Operational Safety Guide: 4-(5-Bromopyridin-2-yl)butanoic Acid

As a critical building block in organic synthesis and active pharmaceutical ingredient (API) development, 4-(5-Bromopyridin-2-yl)butanoic acid (C9H10BrNO2) requires stringent handling and disposal protocols. Because it contains a carbon-bromine bond, a nitrogenous heterocycle, and a carboxylic acid moiety, its disposal is governed by strict environmental regulations regarding halogenated organic compounds.

This guide provides laboratory personnel and drug development professionals with a self-validating, field-proven operational workflow for the safe segregation, containment, and ultimate thermal destruction of this compound.

Chemical Profiling & Disposal Causality

To understand the strict disposal requirements for 4-(5-Bromopyridin-2-yl)butanoic acid, one must analyze its structural components and their behavior during waste processing:

  • The Bromine Atom (Halogenated Waste Classification): Under the Resource Conservation and Recovery Act (RCRA), any waste containing fluorine, chlorine, bromine, or iodine is classified as halogenated waste[1]. Halogenated compounds cannot be disposed of via standard fuel blending because they possess lower heating values and generate highly corrosive acid gases upon combustion[2].

  • The Pyridine Ring (Nitrogenous Byproducts): The nitrogen-containing heterocycle can produce nitrogen oxides (NOx) during incineration, requiring specialized exhaust management.

  • The Butanoic Acid Moiety (Corrosivity): While a weak organic acid, it can lower the pH of aqueous or mixed solvent waste streams, dictating the physical material of the waste container (e.g., prohibiting the use of easily corroded metals)[3].

The Core Rule of Segregation: Never mix 4-(5-Bromopyridin-2-yl)butanoic acid (or its solutions) with non-halogenated solvent waste. Mixing even a small amount of a brominated compound into a non-halogenated carboy forces the entire volume to be classified and billed as halogenated waste, drastically increasing disposal costs and complicating the downstream treatment process[4][5].

Operational Workflow: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the conditions of the current step are fully met and verified.

Phase 1: Segregation & Quenching
  • Determine the Physical State: Identify if the waste is a solid powder (e.g., expired reagent, spill cleanup) or dissolved in a liquid reaction mixture.

  • Solvent Verification (For Liquids): If the compound is in solution, verify the solvent type. It must only be added to a Halogenated Solvent Waste stream (e.g., dichloromethane, chloroform)[6].

  • Incompatibility Check: Ensure the waste stream contains no heavy metals (e.g., mercury, lead) or strong inorganic oxidizers (e.g., nitric acid, perchlorates), which can cause exothermic reactions with the organic acid backbone[7].

Phase 2: Primary Containment
  • Select Compatible Materials: Use High-Density Polyethylene (HDPE) carboys or PTFE-lined containers for collection.

  • Avoid Galvanized Steel: Do not use galvanized steel safety cans. The acidic nature of the butanoic acid derivative, combined with potential halogenated solvent degradation, will corrode the metal and lead to secondary leaks[3].

  • Seal Integrity: Ensure the container features a secure, vapor-tight cap.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Labeling: Affix a standardized Hazardous Waste tag immediately upon adding the first drop/grain of waste. The label must explicitly list "4-(5-Bromopyridin-2-yl)butanoic acid" and check the "Halogenated" and "Toxic" hazard boxes[1].

  • The Closed-Container Rule: The container must remain strictly closed at all times unless actively receiving waste. Leaving a funnel in an open carboy is a direct RCRA violation[3][8].

  • Volume Monitoring: Monitor the SAA volume. Federal regulations mandate that no more than 55 gallons of hazardous waste may accumulate in a single SAA[5].

Phase 4: Institutional Transfer & Final Thermal Destruction
  • EH&S Transfer: Once the container is 3/4 full, or the 55-gallon SAA limit is reached, submit a collection request to your Environmental Health and Safety (EH&S) department[1][5].

  • Rotary Kiln Incineration: The waste is transported to an EPA-permitted facility where it undergoes liquid injection or rotary kiln incineration at temperatures exceeding 800°C (1,472°F) to break the carbon-bromine bonds[2][9].

  • Caustic Scrubbing (Causality): The thermal destruction of brominated organics generates hydrogen bromide (HBr) gas. To prevent atmospheric contamination, the incinerator's exhaust gas is passed through a caustic scrubber (e.g., sodium hydroxide spray), which neutralizes the HBr into harmless bromide salts before release[2][10].

Quantitative Data & Regulatory Limits

Table 1: Waste Segregation Matrix for 4-(5-Bromopyridin-2-yl)butanoic Acid

Waste CategoryCommon ExamplesCompatibilityOperational Causality / Consequence
Halogenated Solvents DCM, Chloroform, ChlorobenzeneCompatible Safely co-mingled for high-temp incineration[7].
Non-Halogenated Solvents Acetone, Ethanol, HexaneIncompatible Converts entire volume to halogenated waste; drastically increases disposal costs[4][5].
Heavy Metals Mercury, Lead, CadmiumIncompatible Creates multi-hazard waste requiring specialized, highly expensive stabilization[1].
Strong Oxidizers Peroxides, Nitrates, PermanganatesIncompatible Severe exothermic reaction risk with the organic butanoic acid backbone[7].

Table 2: RCRA Satellite Accumulation Area (SAA) Regulatory Limits

ParameterRegulatory StandardOperational Rationale
Maximum Volume 55 Gallons (Total Waste)Prevents catastrophic spill volumes in active research environments[5].
Container Status Strictly CLOSEDPrevents fugitive emissions, inhalation hazards, and accidental spills[8].
Timeframe to Transfer 3 Consecutive DaysEnsures rapid removal of bulk hazardous materials once the limit is reached.
Secondary Containment 110% of largest containerCaptures leaks from primary container failure, preventing floor/drain contamination[1].

Waste Management Decision Workflow

G Start 4-(5-Bromopyridin-2-yl) butanoic acid Waste State Physical State? Start->State Solid Solid Powder/Residue State->Solid Unused/Spill Liquid Dissolved in Solvent State->Liquid Reaction Mixture SAA Satellite Accumulation Area Max 55 Gal | Closed Container Solid->SAA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Stream (e.g., DCM) SolventCheck->Halogenated Compatible NonHalogenated Non-Halogenated (DO NOT MIX) SolventCheck->NonHalogenated Incompatible Halogenated->SAA Incinerator Rotary Kiln Incinerator (>800°C) SAA->Incinerator EH&S Transfer Scrubber Caustic Scrubber (Neutralizes HBr Gas) Incinerator->Scrubber Exhaust Gas

Decision tree for segregation, accumulation, and destruction of brominated organic waste.

References

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-(5-Bromopyridin-2-yl)butanoic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 4-(5-Bromopyridin-2-yl)butanoic acid. The following protocols are designed to ens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 4-(5-Bromopyridin-2-yl)butanoic acid. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Understanding the Hazards: A Proactive Approach to Safety

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving 4-(5-Bromopyridin-2-yl)butanoic acid.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves- Safety Goggles- Lab Coat- N95 Respirator (if not in a fume hood)- Prevents skin contact with the solid compound.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.- Minimizes inhalation of fine particulates.
Dissolving and Solution Handling - Nitrile Gloves- Chemical Splash Goggles- Face Shield- Lab Coat- Protects against direct skin contact with the solution.- Offers superior eye protection from splashes.- Provides an additional layer of protection for the face.- Prevents contamination of clothing.
Running Reactions and Work-up - Nitrile Gloves- Chemical Splash Goggles- Face Shield- Lab Coat- Chemical-Resistant Apron- Ensures skin protection during prolonged handling.- Essential for protecting eyes from splashes during transfers and quenching.- Shields the face from potential splashes.- Protects underlying clothing.- Offers an extra layer of protection against spills of larger volumes.

Note on Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including those similar to pyridine.[1] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is paramount for ensuring a safe laboratory environment.

Engineering Controls and Work Area Preparation
  • Ventilation: All handling of 4-(5-Bromopyridin-2-yl)butanoic acid, from weighing to reaction quenching, must be conducted in a certified chemical fume hood to minimize the inhalation of vapors or dust.[1][4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][5]

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the solid compound directly into the reaction vessel within the fume hood. If using a weighing boat, handle it with forceps to avoid direct glove contact.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reaction Monitoring: Keep the reaction apparatus within the fume hood throughout the experiment.

  • Quenching and Work-up: Perform all quenching and extraction procedures within the fume hood. Be mindful of potential pressure build-up during quenching.

  • Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate solvent. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[6]

Disposal Plan: A Commitment to Environmental Responsibility

As a halogenated organic compound, 4-(5-Bromopyridin-2-yl)butanoic acid and its associated waste require specific disposal procedures.[4][7]

  • Waste Segregation: All solid waste (contaminated gloves, weighing paper, etc.) and liquid waste (reaction residues, extraction solvents) must be collected in a designated "Halogenated Organic Waste" container.[4][7]

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound or its waste down the drain.[4]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of 4-(5-Bromopyridin-2-yl)butanoic acid.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_execution Execution & Disposal start Start: Handling 4-(5-Bromopyridin-2-yl)butanoic acid assess_op Assess Operation: - Weighing - Dissolving - Reaction start->assess_op weigh_ppe Weighing PPE: - Nitrile Gloves - Goggles - Lab Coat - (N95 Respirator) assess_op->weigh_ppe Weighing dissolve_ppe Dissolving PPE: - Nitrile Gloves - Splash Goggles - Face Shield - Lab Coat assess_op->dissolve_ppe Dissolving react_ppe Reaction PPE: - Nitrile Gloves - Splash Goggles - Face Shield - Lab Coat - Apron assess_op->react_ppe Reaction fume_hood Work in Fume Hood weigh_ppe->fume_hood dissolve_ppe->fume_hood react_ppe->fume_hood handling Follow Handling Protocol fume_hood->handling disposal Dispose in Halogenated Waste handling->disposal end End: Decontaminate & Doff PPE disposal->end

Caption: Workflow for Safe Handling of 4-(5-Bromopyridin-2-yl)butanoic acid.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Carl ROTH. (n.d.).
  • Jubilant Ingrevia Limited. (2024, January 25).
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  • Fisher Scientific. (2021, December 24).
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  • MilliporeSigma. (2025, December 23).
  • Global Harmonized System. (2023, February 17). SDS US.
  • AAPPTec, LLC. (n.d.).
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group. (n.d.).
  • Washington State University Environmental Health & Safety. (n.d.).
  • DAP. (n.d.). US/GHS MSDS Project.
  • Cayman Chemical. (2025, October 1).
  • National Center for Biotechnology Information. (n.d.).
  • University of Washington. (n.d.).
  • Merck Millipore. (2024, November 15).

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